molecular formula C6H12Cl2N4 B015311 5-Aminomethyl-2-methylpyrimidin-4-ylamine dihydrochloride CAS No. 874-43-1

5-Aminomethyl-2-methylpyrimidin-4-ylamine dihydrochloride

Número de catálogo: B015311
Número CAS: 874-43-1
Peso molecular: 211.09 g/mol
Clave InChI: FRWHCPFBMJIPLY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards>

Propiedades

IUPAC Name

5-(aminomethyl)-2-methylpyrimidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.2ClH/c1-4-9-3-5(2-7)6(8)10-4;;/h3H,2,7H2,1H3,(H2,8,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWHCPFBMJIPLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00236322
Record name 5-Aminomethyl-2-methylpyrimidin-4-ylamine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00236322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874-43-1
Record name 5-Aminomethyl-2-methylpyrimidin-4-ylamine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Aminomethyl-2-methylpyrimidin-4-ylamine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00236322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-aminomethyl-2-methylpyrimidin-4-ylamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.693
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide to the Structure Elucidation of 5-Aminomethyl-2-methylpyrimidin-4-ylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminomethyl-2-methylpyrimidin-4-ylamine, also known as Grewe diamine, is a critical intermediate in the biosynthesis of thiamine (Vitamin B1).[1] Its dihydrochloride salt is a stable form often used in research and industrial applications. This technical guide provides a comprehensive elucidation of the structure of 5-Aminomethyl-2-methylpyrimidin-4-ylamine dihydrochloride, detailing its spectroscopic properties, synthesis, and biological role.

Chemical Structure and Properties

This compound is a pyrimidine derivative with the chemical formula C₆H₁₀N₄·2HCl. The molecule consists of a 2-methylpyrimidin-4-ylamine core with an aminomethyl substituent at the 5-position. The dihydrochloride salt form indicates that both the pyrimidine ring nitrogen and the primary amine of the aminomethyl group are protonated.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₆H₁₀N₄·2HCl
Molecular Weight211.09 g/mol
CAS Number874-43-1
IUPAC Name5-(aminomethyl)-2-methylpyrimidin-4-amine;dihydrochloride
AppearanceOff-white solid
SolubilitySoluble in water

Spectroscopic Analysis for Structural Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data (in D₂O)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 8.0s1HH6 (pyrimidine ring proton)
~ 4.2s2H-CH₂-NH₃⁺
~ 2.6s3H-CH₃

Table 3: Predicted ¹³C NMR Spectral Data (in D₂O)

Chemical Shift (ppm)Assignment
~ 165C2
~ 160C4
~ 155C6
~ 110C5
~ 40-CH₂-NH₃⁺
~ 25-CH₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-Aminomethyl-2-methylpyrimidin-4-ylamine, the mass spectrum of the free base (C₆H₁₀N₄) would show a molecular ion peak (M⁺) at m/z 138.17. The fragmentation pattern would likely involve cleavage of the aminomethyl group and fragmentation of the pyrimidine ring.

Table 4: Predicted Mass Spectrometry Fragmentation Data (for the free base)

m/zProposed Fragment
138[M]⁺
123[M - NH]⁺
109[M - NH₂CH₂]⁺
81[C₄H₅N₂]⁺ (fragment of pyrimidine ring)
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy helps to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the amine and aromatic functionalities.

Table 5: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)Assignment
3400-3200N-H stretching (amines)
3200-3000C-H stretching (aromatic)
2900-2800C-H stretching (aliphatic)
1650-1550C=C and C=N stretching (pyrimidine ring)
1600-1450N-H bending (amines)

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the reduction of 4-amino-2-methyl-5-cyanopyrimidine.[2] The following is a generalized laboratory-scale protocol.

Experimental Workflow for Synthesis

G start Start: 4-amino-2-methyl- 5-cyanopyrimidine reduction Reduction (e.g., Catalytic Hydrogenation with Raney Nickel or chemical reduction with LiAlH₄) start->reduction workup Reaction Quench and Work-up reduction->workup isolation Isolation of Free Base workup->isolation salt_formation Salt Formation (Addition of HCl in an appropriate solvent like ethanol) isolation->salt_formation purification Purification (Recrystallization) salt_formation->purification product Product: 5-Aminomethyl-2-methyl- pyrimidin-4-ylamine dihydrochloride purification->product

Caption: Synthetic workflow for this compound.

Protocol:

  • Reduction: Dissolve 4-amino-2-methyl-5-cyanopyrimidine in a suitable solvent (e.g., ethanol or THF). Add a catalyst such as Raney Nickel. Pressurize the reaction vessel with hydrogen gas and heat as required. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture and carefully filter off the catalyst.

  • Isolation of Free Base: Concentrate the filtrate under reduced pressure to obtain the crude free base, 5-Aminomethyl-2-methylpyrimidin-4-ylamine.

  • Salt Formation: Dissolve the crude free base in a suitable solvent like ethanol. Add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in ethanol.

  • Purification: The dihydrochloride salt will precipitate out of the solution. Collect the solid by filtration and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

  • Characterization: Confirm the structure and purity of the final product using NMR, MS, and elemental analysis.

Analytical Methods

NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

Mass Spectrometry Protocol (for the free base):

  • Sample Preparation: Prepare a dilute solution of the free base in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via direct infusion or after separation by GC or LC). Acquire the mass spectrum in a suitable ionization mode (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Biological Role and Signaling Pathway

5-Aminomethyl-2-methylpyrimidin-4-ylamine is a key substrate in the thiamine salvage pathway.[1] This pathway allows organisms to recycle and reuse components of thiamine. The enzyme thiaminase II (TenA) catalyzes the hydrolysis of 5-Aminomethyl-2-methylpyrimidin-4-ylamine to 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), which is a direct precursor for thiamine biosynthesis.[1]

Thiamine Salvage Pathway

G sub 5-Aminomethyl-2-methyl- pyrimidin-4-ylamine enz Thiaminase II (TenA) sub->enz Hydrolysis prod 4-Amino-5-hydroxymethyl- 2-methylpyrimidine (HMP) enz->prod path Thiamine Biosynthesis prod->path

Caption: Role in the Thiamine Salvage Pathway.

Conclusion

The structure of this compound is well-established through a combination of spectroscopic methods. This in-depth guide has provided the key physicochemical properties, predicted spectroscopic data, a generalized synthesis protocol, and an overview of its biological significance. This information serves as a valuable resource for researchers and professionals involved in the fields of chemical synthesis, drug discovery, and metabolic research.

References

The Grewe Diamine: A Cornerstone in Vitamin B1 Synthesis - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Grewe diamine, chemically known as 4-amino-5-aminomethyl-2-methylpyrimidine, is a pivotal intermediate in the industrial synthesis of Thiamine (Vitamin B1). This essential nutrient plays a crucial role in cellular metabolism, and its deficiency can lead to severe health conditions such as beriberi. The industrial production of Vitamin B1, which began in 1937, relies heavily on the efficient synthesis of its constituent pyrimidine and thiazole moieties. The Grewe diamine constitutes the core of the pyrimidine part of thiamine. This guide provides an in-depth exploration of the synthesis of Grewe diamine, its discovery history, and detailed experimental protocols for its preparation.

Discovery History and Nomenclature

The industrial synthesis of Vitamin B1 commenced in the late 1930s by companies like Hoffmann-La Roche and Merck.[1] The first total synthesis of thiamine was achieved by Robert R. Williams and J. K. Cline in 1936.[2] Early synthetic strategies for the pyrimidine component, 4-amino-5-aminomethyl-2-methylpyrimidine, were developed through various routes, often starting from precursors like acrylonitrile or malononitrile.[3]

The compound 4-amino-5-aminomethyl-2-methylpyrimidine is commonly referred to as "Grewe diamine" in scientific and patent literature.[1] While the precise origin of this eponym is not definitively documented in readily available historical records, it is widely used, suggesting a significant contribution by German chemist Rudolf Grewe (1910–1968) to its synthesis or the overall Vitamin B1 production process. An obituary for Rudolf Grewe was published in Chemische Berichte in 1978, which may contain further details on his work in this area.[4]

Synthetic Pathways for Grewe Diamine

Several synthetic routes to Grewe diamine have been developed, with modern approaches focusing on scalability, cost-effectiveness, and high yields. The key intermediate in many of these syntheses is 4-amino-2-methylpyrimidine-5-carbonitrile.

Route A: Synthesis from 2-Cyanoacetamide

This approach utilizes the inexpensive starting material 2-cyanoacetamide, which is first converted to an enamine using a Vilsmeier reagent. This intermediate is then cyclized with acetamidine to form 4-amino-2-methylpyrimidine-5-carbonitrile. The final step is the hydrogenation of the nitrile group to yield Grewe diamine.[5]

Grewe_Diamine_Synthesis_Route_A cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Pyrimidine Ring Formation cluster_2 Step 3: Hydrogenation 2-Cyanoacetamide 2-Cyanoacetamide Enamine Enamine Intermediate 2-Cyanoacetamide->Enamine Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Reagent->Enamine Nitrile_Intermediate 4-Amino-2-methylpyrimidine- 5-carbonitrile Enamine->Nitrile_Intermediate Condensation Acetamidine Acetamidine Acetamidine->Nitrile_Intermediate Grewe_Diamine Grewe Diamine Nitrile_Intermediate->Grewe_Diamine Reduction Hydrogen H2, Catalyst Hydrogen->Grewe_Diamine

Synthetic pathway to Grewe diamine starting from 2-cyanoacetamide.

Quantitative Data for Route A

StepReactantsReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)
1 & 22-Cyanoacetamide, AcetamidineVilsmeier Reagent----
34-Amino-2-methylpyrimidine-5-carbonitrileModified Raney NickelSaturated Methanolic Ammonia100598

Experimental Protocol for Route A

Step 1 & 2: Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile from 2-Cyanoacetamide A detailed protocol involves the reaction of 2-cyanoacetamide with a Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide) to form an enamine intermediate. This intermediate is then reacted in situ with acetamidine to yield 4-amino-2-methylpyrimidine-5-carbonitrile.

Step 3: Hydrogenation to Grewe Diamine In an autoclave, a mixture of 4-amino-2-methylpyrimidine-5-carbonitrile (e.g., 2.0 kg, 15 mol), modified Raney nickel (e.g., 300 g wet weight), and a saturated solution of ammonia in methanol (e.g., 20 L) is prepared. The mixture is heated to 100 °C and stirred for 5 hours under a hydrogen pressure of 4 MPa. After cooling to room temperature, the catalyst is filtered off. The filtrate is concentrated to yield Grewe diamine as a white solid.

Route B: Synthesis from Malononitrile

This scalable process also proceeds through the common intermediate, 4-amino-2-methylpyrimidine-5-carbonitrile. Malononitrile is reacted with an ionic salt prepared in situ from dimethylformamide (DMF) and dimethyl sulfate to form an enamine, which is then condensed with acetamidine hydrochloride.[5]

Grewe_Diamine_Synthesis_Route_B cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Pyrimidine Ring Formation cluster_2 Step 3: Hydrogenation Malononitrile Malononitrile Enamine Enamine Intermediate Malononitrile->Enamine Ionic_Salt Ionic Salt (DMF, (CH3)2SO4) Ionic_Salt->Enamine Nitrile_Intermediate 4-Amino-2-methylpyrimidine- 5-carbonitrile Enamine->Nitrile_Intermediate Condensation Acetamidine_HCl Acetamidine Hydrochloride Acetamidine_HCl->Nitrile_Intermediate Grewe_Diamine Grewe Diamine Nitrile_Intermediate->Grewe_Diamine Reduction Hydrogen H2, Catalyst Hydrogen->Grewe_Diamine

Synthetic pathway to Grewe diamine starting from malononitrile.

Quantitative Data for Route B

StepReactantsReagents/CatalystSolventTemperature (°C)Time (h)Overall Yield (%)
1-3Malononitrile, Acetamidine HCl(CH3)2SO4, H2, Raney NiDMF, Methanolic AmmoniaVariousVarious~70

Experimental Protocol for Route B

Step 1 & 2: Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile from Malononitrile To a solution of malononitrile (e.g., 0.66 g, 10 mmol) and acetamidine hydrochloride (e.g., 1.13 g, 12 mmol) in t-butanol (e.g., 10 g), 30% aqueous formaldehyde (e.g., 1.2 g, 12 mmol) is added. The mixture is heated at 65-70 °C for 4 hours. After cooling to 20-25 °C, tert-butyl hydroperoxide (e.g., 1.4 g of 70 wt%) is added, and the reaction is continued for 1 hour at 30-35 °C to yield 4-amino-2-methylpyrimidine-5-carbonitrile.[6]

Step 3: Hydrogenation to Grewe Diamine The hydrogenation of the nitrile intermediate is carried out as described in Route A.

Route C: Synthesis from 2-Methyl-4-amino-5-alkoxymethylpyrimidine

This method involves the direct amination of a 5-alkoxymethyl substituted pyrimidine. This process is typically carried out at high temperatures and pressures in the presence of a catalyst.[3]

Grewe_Diamine_Synthesis_Route_C Alkoxymethylpyrimidine 2-Methyl-4-amino- 5-alkoxymethylpyrimidine Grewe_Diamine Grewe Diamine Alkoxymethylpyrimidine->Grewe_Diamine Amination Ammonia Ammonia Ammonia->Grewe_Diamine Catalyst

Synthetic pathway to Grewe diamine via amination.

Quantitative Data for Route C

ReactantReagents/CatalystSolventTemperature (°C)Time (h)Pressure
2-Methyl-4-amino-5-methoxymethylpyrimidine (MMP)Ammonia, Al2O3Toluene2304Autogenous

Experimental Protocol for Route C

In a 300 ml autoclave, 2-methyl-4-amino-5-methoxymethylpyrimidine (MMP) (e.g., 1.25 g, 8.2 mmol) and a catalyst such as Al2O3 (e.g., 5 g) are placed in a solvent like toluene (e.g., 50 ml). After sealing the autoclave, ammonia (e.g., 30 g, 1.76 mol) is added. The mixture is heated to 230 °C for 4 hours with stirring, generating autogenous pressure. After cooling, the reaction mixture is filtered and the product is isolated.[3]

Conclusion

The Grewe diamine, or 4-amino-5-aminomethyl-2-methylpyrimidine, remains a critical building block in the synthesis of Vitamin B1. While the historical details of its naming are not fully elucidated, its importance is undeniable. Modern synthetic chemistry has provided several efficient and scalable routes for its production, primarily through the versatile intermediate 4-amino-2-methylpyrimidine-5-carbonitrile. The choice of a specific synthetic pathway in an industrial setting depends on factors such as the cost of starting materials, reaction efficiency, and safety considerations. The continued optimization of these synthetic routes is crucial for ensuring a stable and economical supply of this essential vitamin.

References

An In-depth Technical Guide on the Biological Functions of 5-aminomethyl-2-methylpyrimidin-4-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-aminomethyl-2-methylpyrimidin-4-ylamine, also known as Grewe diamine, is a pyrimidine derivative of significant biological interest. Its primary and most well-characterized role is as a key intermediate in the thiamine (Vitamin B1) salvage pathway, where it serves as a substrate for the enzyme Thiaminase II (TenA). This pathway is crucial for the recycling of thiamine degradation products in various organisms, including bacteria, archaea, and eukaryotes. Beyond its fundamental role in vitamin metabolism, the versatile chemical structure of 5-aminomethyl-2-methylpyrimidin-4-ylamine makes it a valuable scaffold for the synthesis of a diverse range of derivatives with potential therapeutic applications. Research has demonstrated that modifications of this core structure can lead to compounds exhibiting anti-inflammatory, anticancer, antimicrobial, and antiviral properties. This technical guide provides a comprehensive overview of the biological functions of 5-aminomethyl-2-methylpyrimidin-4-ylamine, detailing its role in metabolic pathways, summarizing quantitative data on the activity of its derivatives, and providing detailed experimental protocols for key assays.

Core Biological Function: Role in the Thiamine Salvage Pathway

The principal biological function of 5-aminomethyl-2-methylpyrimidin-4-ylamine (AmMP) is its participation in the thiamine salvage pathway. This pathway allows organisms to recycle and reuse components of degraded thiamine, an essential cofactor for carbohydrate metabolism and neurological function.[1][2]

AmMP is a direct substrate for the enzyme Thiaminase II (TenA), which catalyzes the hydrolysis of the aminomethyl group to yield 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP).[1] HMP is a direct precursor in the de novo biosynthesis of thiamine. The reaction catalyzed by TenA is a critical step in reclaiming the pyrimidine moiety of thiamine from degradation products.

The overall thiamine salvage pathway involving AmMP can be summarized as follows:

  • Formation of AmMP Precursors: Thiamine can degrade, particularly through cleavage of the thiazole ring, to form products like N-formyl-4-amino-5-aminomethyl-2-methylpyrimidine.

  • Conversion to AmMP: These precursors are then converted to 5-aminomethyl-2-methylpyrimidin-4-ylamine (AmMP).

  • Hydrolysis by Thiaminase II (TenA): AmMP is hydrolyzed by TenA to produce 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) and ammonia.

  • Entry into Thiamine Biosynthesis: HMP is subsequently phosphorylated to HMP-phosphate (HMP-P) and then to HMP-pyrophosphate (HMP-PP), which then combines with the thiazole moiety to form thiamine monophosphate.

This salvage pathway is particularly important for organisms that cannot synthesize the pyrimidine moiety of thiamine de novo or as a means to conserve energy and resources.

Signaling Pathway Diagram

Thiamine_Salvage_Pathway Thiamine Salvage Pathway via 5-aminomethyl-2-methylpyrimidin-4-ylamine Thiamine Thiamine Degradation_Product Thiamine Degradation Product (e.g., N-formyl-AmMP) Thiamine->Degradation_Product Degradation AmMP 5-aminomethyl-2-methylpyrimidin-4-ylamine (AmMP) Degradation_Product->AmMP Conversion HMP 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) AmMP->HMP Thiaminase II (TenA) + H₂O - NH₃ HMP_P HMP-Phosphate (HMP-P) HMP->HMP_P HMP Kinase HMP_PP HMP-Pyrophosphate (HMP-PP) HMP_P->HMP_PP HMP-P Kinase Thiamine_MP Thiamine Monophosphate HMP_PP->Thiamine_MP Thiazole_P Thiazole Phosphate Thiazole_P->Thiamine_MP

Caption: Thiamine Salvage Pathway involving AmMP.

Quantitative Data on Biological Activities

While 5-aminomethyl-2-methylpyrimidin-4-ylamine itself is primarily a metabolic intermediate, its derivatives have been synthesized and evaluated for a range of biological activities.

Enzymatic Activity of Thiaminase II (TenA) with 5-aminomethyl-2-methylpyrimidin-4-ylamine

The kinetic parameters of Bacillus subtilis Thiaminase II (TenA) with 5-aminomethyl-2-methylpyrimidin-4-ylamine as a substrate have been determined.

EnzymeSubstrateK_m_ (mM)k_cat_ (s⁻¹)Reference
Wild-type TenA5-aminomethyl-2-methylpyrimidin-4-ylamine0.13 ± 0.020.45 ± 0.02Mutagenesis studies on TenA: A thiamin salvage enzyme from Bacillus subtilis
Antiviral Activity of Derivatives

Derivatives of 5-aminomethyl-2-methylpyrimidin-4-ylamine have been investigated for their antiviral activity.

CompoundVirusAssayEC₅₀ (µg/mL)Reference
2-((4-chlorobenzyl)thio)-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazoleTobacco Mosaic Virus (TMV)Half-leaf method290.98Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives
2-((2,4-dichlorobenzyl)thio)-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazoleTobacco Mosaic Virus (TMV)Half-leaf method246.48Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives
Anticancer Activity of Derivatives

Several studies have explored the anticancer potential of pyrimidine derivatives, with some being structurally related to 5-aminomethyl-2-methylpyrimidin-4-ylamine.

CompoundCell LineActivityIC₅₀ (µM)Reference
(E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamideA549 (Lung Carcinoma)Cytotoxicity0.35Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors
N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivative (Compound A8)Ba/F3 JAK2V617FAntiproliferative0.02535-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors
Anti-inflammatory Activity of Derivatives

The pyrimidine scaffold is a known pharmacophore for anti-inflammatory agents.

CompoundTargetActivityIC₅₀ (µM)Reference
2,4,6-Trisubstituted pyrimidine derivative (Compound 3b)COX-1Inhibition19.45 ± 0.07Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines
2,4,6-Trisubstituted pyrimidine derivative (Compound 4d)COX-2Inhibition23.8 ± 0.20Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines

Experimental Protocols

Heterologous Expression and Purification of Bacillus subtilis Thiaminase II (TenA)

This protocol is adapted from "Mutagenesis studies on TenA: a thiamin salvage enzyme from Bacillus subtilis".

Objective: To produce and purify recombinant TenA from E. coli.

Materials:

  • E. coli strain (e.g., BL21(DE3))

  • Expression vector with TenA gene insert (e.g., pET vector)

  • LB broth and agar plates with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

  • SDS-PAGE reagents

Procedure:

  • Transformation: Transform the expression vector containing the TenA gene into a suitable E. coli expression strain.

  • Culture Growth: Inoculate a single colony into a starter culture of LB medium with the appropriate antibiotic and grow overnight at 37°C.

  • Large-Scale Culture: Inoculate a large volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Washing: Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged TenA protein with elution buffer.

  • Analysis: Analyze the purified protein by SDS-PAGE to confirm purity and size.

  • Dialysis: Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).

TenA_Purification_Workflow Workflow for TenA Expression and Purification Transformation Transformation of E. coli Culture Cell Culture and Growth Transformation->Culture Induction IPTG Induction Culture->Induction Harvesting Cell Harvesting Induction->Harvesting Lysis Cell Lysis Harvesting->Lysis Clarification Centrifugation Lysis->Clarification Chromatography Ni-NTA Affinity Chromatography Clarification->Chromatography Analysis SDS-PAGE Analysis Chromatography->Analysis

Caption: Workflow for TenA Purification.

Enzymatic Assay for Thiaminase II (TenA) Activity

This protocol is for a coupled-enzyme assay to determine the kinetic parameters of TenA with 5-aminomethyl-2-methylpyrimidin-4-ylamine.

Principle: The hydrolysis of 5-aminomethyl-2-methylpyrimidin-4-ylamine by TenA releases ammonia. The ammonia is then used by glutamate dehydrogenase to convert α-ketoglutarate to glutamate, a reaction that consumes NADPH. The rate of NADPH consumption is monitored by the decrease in absorbance at 340 nm and is proportional to the rate of ammonia production.

Materials:

  • Purified TenA enzyme

  • 5-aminomethyl-2-methylpyrimidin-4-ylamine (substrate)

  • Assay buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)

  • α-ketoglutarate

  • NADPH

  • Glutamate dehydrogenase

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture in a cuvette containing assay buffer, α-ketoglutarate (e.g., 5 mM), NADPH (e.g., 0.2 mM), and glutamate dehydrogenase (e.g., 10 units/mL).

  • Substrate Addition: Add varying concentrations of the substrate, 5-aminomethyl-2-methylpyrimidin-4-ylamine, to the reaction mixture.

  • Equilibration: Incubate the mixture at a constant temperature (e.g., 25°C) for a few minutes to allow the temperature to equilibrate and to record a baseline absorbance.

  • Initiate Reaction: Initiate the reaction by adding a known amount of purified TenA enzyme.

  • Monitor Absorbance: Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate Initial Velocity: Determine the initial velocity of the reaction from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

  • Data Analysis: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.

TenA_Assay_Workflow Coupled Enzymatic Assay for TenA Activity Substrate 5-aminomethyl-2-methylpyrimidin-4-ylamine Product1 HMP Substrate->Product1 TenA Product2 NH₃ Substrate->Product2 TenA Glutamate Glutamate Product2->Glutamate Glutamate Dehydrogenase AlphaKG α-ketoglutarate AlphaKG->Glutamate Glutamate Dehydrogenase NADPH NADPH NADP NADP⁺ NADPH->NADP Glutamate Dehydrogenase

Caption: Coupled Assay for TenA Activity.

Conclusion

5-aminomethyl-2-methylpyrimidin-4-ylamine is a molecule of fundamental biological importance, playing a central role in the thiamine salvage pathway. Its function as a substrate for Thiaminase II highlights a key mechanism for vitamin homeostasis in a wide range of organisms. Furthermore, the chemical tractability of this pyrimidine derivative has established it as a valuable starting point for the development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects, underscore the potential of this chemical scaffold in drug discovery. Further research into the synthesis and biological evaluation of novel derivatives of 5-aminomethyl-2-methylpyrimidin-4-ylamine is warranted to explore its full therapeutic potential. This guide provides a foundational resource for researchers and drug development professionals interested in the multifaceted biological functions of this intriguing molecule and its derivatives.

References

The Role of Grewe Diamine in Thiamine (Vitamin B1) Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of Grewe diamine (4-amino-5-aminomethyl-2-methylpyrimidine) in the context of thiamine (Vitamin B1) biosynthesis. While not a direct intermediate in the de novo biosynthetic pathway, Grewe diamine is a pivotal precursor in the industrial synthesis of thiamine. Furthermore, it plays a significant role in biological salvage pathways, where it can be converted into a key biosynthetic intermediate. This document details its chemical synthesis, its enzymatic conversion in biological systems, relevant quantitative data, and comprehensive experimental protocols.

Introduction: Defining Grewe Diamine

Grewe diamine, chemically known as 4-amino-5-aminomethyl-2-methylpyrimidine (AmMP), is a pyrimidine derivative that serves as a crucial building block for the synthesis of thiamine (Vitamin B1). Its structure is highly similar to the naturally occurring pyrimidine moiety of thiamine, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP). This structural similarity is key to its role in both synthetic and biological pathways.

Role of Grewe Diamine in the Industrial Synthesis of Thiamine

The primary and most established role of Grewe diamine is as a key intermediate in the chemical synthesis of thiamine on an industrial scale.[1] The overall process involves the synthesis of the pyrimidine ring (Grewe diamine) and the thiazole ring separately, followed by their condensation to form the thiamine molecule.

A prominent industrial synthesis route starts from readily available precursors and proceeds through several steps to yield Grewe diamine, which is then reacted with the thiazole moiety.[2]

Chemical Synthesis Pathway

The synthesis of thiamine via Grewe diamine can be summarized in the following key stages:

  • Synthesis of a protected pyrimidine precursor: This often involves the cyclization of smaller molecules to form the pyrimidine ring with a protected aminomethyl group at the 5-position. For instance, N-(4-amino-2-methyl-pyrimidine-5-yl-methyl)-alkanamides are common precursors.

  • Hydrolysis to Grewe diamine: The protecting group is removed, typically by hydrolysis under alkaline or acidic conditions, to yield Grewe diamine.[3]

  • Condensation with the thiazole moiety: Grewe diamine is then reacted with a suitable thiazole derivative, such as 4-methyl-5-(β-hydroxyethyl)thiazole, to form thiamine.[4]

  • Formation of the final salt: Thiamine is often converted to a stable salt form, such as thiamine hydrochloride or thiamine mononitrate, for pharmaceutical and food fortification purposes.[5][6]

G cluster_synthesis Industrial Synthesis of Thiamine via Grewe Diamine Start Starting Materials (e.g., Acrylonitrile, Acetamidine) Pyrimidine_Precursor N-Acyl-Grewe Diamine (4-amino-2-methyl-5-acylaminomethyl-pyrimidine) Start->Pyrimidine_Precursor Multiple Steps Grewe_Diamine Grewe Diamine (4-amino-5-aminomethyl-2-methylpyrimidine) Pyrimidine_Precursor->Grewe_Diamine Hydrolysis Thiamine Thiamine (Vitamin B1) Grewe_Diamine->Thiamine Condensation Thiazole_Moiety Thiazole Moiety (4-methyl-5-(β-hydroxyethyl)thiazole) Thiazole_Moiety->Thiamine Thiamine_Salt Thiamine Salt (e.g., Thiamine Mononitrate) Thiamine->Thiamine_Salt Salt Formation

Fig. 1: Industrial synthesis of thiamine via Grewe diamine.
Quantitative Data for Synthesis

The following table summarizes typical yields for the key steps in the industrial synthesis of thiamine from a protected Grewe diamine precursor.

Reaction StepReactantsProductTypical Yield (%)Reference
HydrolysisN-formyl Grewe diamine, NaOHGrewe Diamine93-98[3]
Condensation & OxidationGrewe Diamine, Thiazole derivative, H₂O₂ThiamineHigh[6]

Role of Grewe Diamine in Biological Thiamine Salvage Pathways

While not a component of the de novo thiamine biosynthesis pathway, Grewe diamine can be utilized by various organisms, including bacteria, archaea, and plants, through a salvage pathway.[1][2] This pathway allows for the recycling of thiamine degradation products from the environment.

The TenA-Mediated Salvage Pathway

The key enzyme in this salvage pathway is Aminopyrimidine aminohydrolase , also known as TenA or thiaminase II (EC 3.5.99.2).[7] This enzyme catalyzes the hydrolysis of Grewe diamine (AmMP) to 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), which is a direct precursor in the de novo thiamine biosynthesis pathway.[3][8]

The salvaged HMP can then be phosphorylated by HMP kinase (ThiD) to HMP monophosphate (HMP-P) and subsequently to HMP pyrophosphate (HMP-PP), which then condenses with the thiazole moiety (THZ-P) to form thiamine monophosphate.[9]

G cluster_salvage Biological Salvage Pathway of Grewe Diamine Thiamine_Degradation Thiamine Degradation Product (N-formyl-AmMP) Grewe_Diamine Grewe Diamine (AmMP) Thiamine_Degradation->Grewe_Diamine Deformylase (ylmB) HMP HMP (4-amino-5-hydroxymethyl-2-methylpyrimidine) Grewe_Diamine->HMP TenA (Aminopyrimidine aminohydrolase) De_Novo_Pathway De Novo Thiamine Biosynthesis Pathway HMP->De_Novo_Pathway Phosphorylation (ThiD)

Fig. 2: Grewe diamine in the thiamine salvage pathway.
Enzyme Kinetics

The kinetic parameters of TenA from Bacillus subtilis have been characterized, demonstrating its efficiency in converting Grewe diamine to HMP.

EnzymeSubstrateKm (µM)kcat (min-1)kcat/Km (min-1µM-1)Reference
TenA (B. subtilis)4-amino-5-aminomethyl-2-methylpyrimidine11.822.01.86[1][3]

Experimental Protocols

Synthesis of Grewe Diamine by Hydrolysis of N-formyl Grewe Diamine

This protocol is adapted from industrial synthesis processes.[3]

  • Reaction Setup: In a suitable reaction vessel, suspend N-formyl Grewe diamine in an organic solvent (e.g., C3-C4 alcohols) and an aqueous solution of an alkali metal hydroxide (e.g., NaOH).

  • Hydrolysis: Heat the mixture to a temperature between 40°C and 85°C. The reaction is typically complete within 30 to 120 minutes.

  • Work-up: After cooling, the phases are separated. The organic phase contains the Grewe diamine.

  • Isolation: The organic solvent is evaporated under reduced pressure. The resulting solid is Grewe diamine.

  • Purification: The crude product can be further purified by crystallization or sublimation to achieve high purity (90-98%).

Enzymatic Assay for TenA Activity

This protocol is based on the method described for the characterization of TenA from Bacillus subtilis.[1]

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 5 units of glutamate dehydrogenase

    • 5 mM α-ketoglutarate

    • 0.1 mM EDTA

    • 250 µM NADPH

    • Varying concentrations of Grewe diamine (substrate)

    • Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Enzyme Preparation: Purify TenA enzyme using standard protein purification techniques. Determine the enzyme concentration using its extinction coefficient (for B. subtilis TenA, ε280 = 74,280 M-1cm-1).

  • Initiation of Reaction: Initiate the reaction by adding a known amount of TenA to the reaction mixture.

  • Monitoring the Reaction: Monitor the consumption of NADPH by measuring the decrease in absorbance at 340 nm. The hydrolysis of Grewe diamine by TenA releases ammonia, which is then used by glutamate dehydrogenase to convert α-ketoglutarate to glutamate, consuming NADPH in the process.

  • Data Analysis: Calculate the initial reaction rates at different substrate concentrations. Fit the data to the Michaelis-Menten equation to determine Km and kcat.

Analytical Methods: Quantification of Grewe Diamine

High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantification of Grewe diamine. Due to the presence of primary amine groups, pre-column derivatization is often employed to enhance detection sensitivity.

HPLC with Pre-column Derivatization

This protocol is a general method for the analysis of biogenic amines and can be adapted and validated for Grewe diamine.

  • Sample Preparation: Prepare a standard solution of Grewe diamine of known concentration in a suitable solvent (e.g., dilute HCl). Prepare the sample solution by dissolving the material containing Grewe diamine in the same solvent.

  • Derivatization:

    • To an aliquot of the standard or sample solution, add a derivatizing agent such as dansyl chloride or o-phthalaldehyde (OPA) in an alkaline buffer (e.g., sodium bicarbonate, pH 9.5-10.5).

    • Incubate the mixture to allow the derivatization reaction to complete.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector (for dansyl or OPA derivatives) or UV detector.

  • Quantification: Construct a calibration curve using the derivatized standards. Determine the concentration of Grewe diamine in the sample by comparing its peak area to the calibration curve.

G cluster_workflow Analytical Workflow for Grewe Diamine Quantification Sample_Prep Sample Preparation (Dissolution) Derivatization Pre-column Derivatization (e.g., with Dansyl Chloride) Sample_Prep->Derivatization HPLC_Analysis HPLC Analysis (C18 column, Gradient Elution) Derivatization->HPLC_Analysis Data_Acquisition Data Acquisition (Fluorescence or UV Detection) HPLC_Analysis->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification

Fig. 3: Workflow for the quantification of Grewe diamine.

Conclusion

Grewe diamine (4-amino-5-aminomethyl-2-methylpyrimidine) holds a dual significance in the realm of thiamine biochemistry and production. It is an indispensable precursor in the cost-effective industrial synthesis of Vitamin B1, a pathway that is well-established and optimized. Concurrently, it serves as a substrate for the TenA enzyme in a biological salvage pathway, enabling various organisms to recycle thiamine degradation products. This guide provides a comprehensive overview of these roles, supported by quantitative data and detailed experimental protocols, to aid researchers and professionals in the fields of biotechnology, pharmacology, and drug development. A thorough understanding of the chemistry and enzymology of Grewe diamine is crucial for the continued innovation in Vitamin B1 production and for elucidating the metabolic intricacies of thiamine salvage in biological systems.

References

Spectroscopic and Mechanistic Insights into 5-Aminomethyl-2-methylpyrimidin-4-ylamine: A Key Intermediate in Thiamine Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic properties of 5-Aminomethyl-2-methylpyrimidin-4-ylamine, a pivotal intermediate in the biosynthesis of Vitamin B1 (Thiamine).[1] This document is intended for researchers, scientists, and professionals in the field of drug development and biochemical pathway analysis.

Core Compound Information

5-Aminomethyl-2-methylpyrimidin-4-ylamine, also known as Grewe diamine, is a crucial precursor in the thiamine salvage pathway.[1] Its molecular structure, consisting of a substituted pyrimidine ring, gives rise to a unique spectroscopic signature that is essential for its identification and characterization in various biological and chemical assays.

PropertyValue
Molecular Formula C6H10N4
Molecular Weight 138.17 g/mol
CAS Number 95-02-3
Melting Point 270-272 °C
Boiling Point 301.6 °C at 760 mmHg
Solubility Slightly soluble in DMSO, Methanol (heated), and Water

Spectroscopic Data Summary

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-Aminomethyl-2-methylpyrimidin-4-ylamine. These values are based on typical ranges for pyrimidine derivatives and should be considered as representative.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8s1HPyrimidine C6-H
~6.5br s2H-NH2 (at C4)
~3.6s2H-CH2-NH2
~2.4s3H-CH3 (at C2)
~1.8br s2H-CH2-NH2
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmAssignment
~164Pyrimidine C2
~162Pyrimidine C4
~158Pyrimidine C6
~110Pyrimidine C5
~40-CH2-NH2
~25-CH3
Table 3: IR Spectroscopic Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretch (amines)
3000 - 2850MediumC-H stretch (aliphatic)
~1650StrongN-H bend (primary amine)
~1600, ~1560MediumC=N, C=C stretch (pyrimidine ring)
~1450MediumCH2, CH3 bend
Table 4: Mass Spectrometry Data
m/z ValueInterpretation
138.09[M]+ (Molecular ion)
121[M-NH3]+
109[M-C2H5N]+

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 5-10 mg of the purified pyrimidine compound is prepared in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d6.[2] The sample is transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for protons. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

For solid samples, the KBr pellet method is commonly employed.[3] Approximately 1-2 mg of the finely ground sample is mixed with 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The FTIR spectrum is recorded by passing an infrared beam through the pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid powder.

Mass Spectrometry (MS)

Mass spectra are typically acquired using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a beam of electrons. This causes the molecule to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Thiamine Salvage Pathway

5-Aminomethyl-2-methylpyrimidin-4-ylamine is a key player in the thiamine salvage pathway, which allows organisms to recycle and reuse components of degraded thiamine. The following diagram illustrates the logical flow of this pathway.

Thiamine_Salvage_Pathway Thiamine Thiamine Degraded_Thiamine Degraded Thiamine Products Thiamine->Degraded_Thiamine Degradation AmMP 5-Aminomethyl-2-methylpyrimidin-4-ylamine (AmMP) Degraded_Thiamine->AmMP Salvage HMP 4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMP) AmMP->HMP Hydrolysis (e.g., by TenA enzyme) HMP_P HMP-Phosphate HMP->HMP_P Phosphorylation HMP_PP HMP-Pyrophosphate HMP_P->HMP_PP Phosphorylation TMP Thiamine Monophosphate (TMP) HMP_PP->TMP Condensation with Thiazole Phosphate Thiazole_Phosphate Thiazole Phosphate TPP Thiamine Pyrophosphate (TPP - Active Vitamin B1) TMP->TPP Phosphorylation

Caption: Thiamine Salvage Pathway.

Experimental Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic characterization of 5-Aminomethyl-2-methylpyrimidin-4-ylamine is outlined below.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Compound 5-Aminomethyl-2-methyl- pyrimidin-4-ylamine NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR FTIR FTIR Spectroscopy Compound->FTIR MS Mass Spectrometry Compound->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data FTIR_Data Vibrational Frequencies FTIR->FTIR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data Structure_Confirmation Structural Confirmation NMR_Data->Structure_Confirmation FTIR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Spectroscopic Analysis Workflow.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 5-Aminomethyl-2-methylpyrimidin-4-ylamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the core physicochemical properties of 5-Aminomethyl-2-methylpyrimidin-4-ylamine dihydrochloride, a key intermediate in the synthesis of Vitamin B1 (Thiamine).[1] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It includes a detailed summary of quantitative data, experimental protocols for property determination, and a visualization of its role in the thiamine salvage pathway.

Chemical Identity and Structure

5-Aminomethyl-2-methylpyrimidin-4-ylamine, also known as Grewe diamine, is a pyrimidine derivative that serves as a critical building block in the biological and chemical synthesis of Thiamine.[1] The dihydrochloride salt is a common form used in laboratory and industrial settings.

Table 1: Chemical Identifiers for 5-Aminomethyl-2-methylpyrimidin-4-ylamine and its Salts

Identifier5-Aminomethyl-2-methylpyrimidin-4-ylamine (Free Base)This compound
CAS Number 95-02-3874-43-1
Molecular Formula C₆H₁₀N₄C₆H₁₂Cl₂N₄
Molecular Weight 138.17 g/mol 211.09 g/mol
InChI Key OZOHTVFCSKFMLL-UHFFFAOYSA-NFRWHCPFBMJIPLY-UHFFFAOYSA-N
Canonical SMILES CC1=NC=C(C(=N1)N)CNC1=C(CN)C(=NC(=N1)C)N.Cl.Cl

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. The following tables summarize the key properties of 5-Aminomethyl-2-methylpyrimidin-4-ylamine and its dihydrochloride salt.

Table 2: Physical and Chemical Properties

PropertyValueSource
Melting Point 270-272 °C (dihydrochloride)Multiple sources
Boiling Point 301.6 °C at 760 mmHg (free base, predicted)LookChem
Solubility Soluble in water and methanol (dihydrochloride). Slightly soluble in DMSO, Methanol (heated), and Water (free base).Multiple sources
pKa 7.70 ± 0.29 (predicted, for the free base)LookChem
Appearance White to off-white powder or solidGeneral knowledge
Storage Temperature 2-8°C, in a dry, sealed placeMultiple sources

Table 3: Computational and Molecular Descriptors (for Free Base)

DescriptorValueSource
XLogP3 -0.3LookChem
Hydrogen Bond Donor Count 2LookChem
Hydrogen Bond Acceptor Count 4LookChem
Rotatable Bond Count 1LookChem
Exact Mass 138.090546336LookChem
Complexity 106LookChem

Experimental Protocols

The following sections describe generalized, standard methodologies for determining the key physicochemical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a fundamental physical property used for identification and purity assessment. A sharp melting range typically indicates a high degree of purity.

  • Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, and a finely powdered sample of the compound.[2]

  • Procedure:

    • A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 1-2 mm.[2]

    • The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

    • The sample is heated at a steady, slow rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.

    • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

    • The melting point is reported as the range T1-T2. For a pure compound, this range is typically narrow (0.5-1.0°C).

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[3]

  • Apparatus: Analytical balance, vials with screw caps, a constant temperature shaker or agitator (e.g., set to 37 ± 1 °C for biopharmaceutical relevance), filtration or centrifugation equipment, and an analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).[3]

  • Procedure:

    • An excess amount of the solid compound is added to a known volume of the aqueous medium (e.g., purified water, or buffers at pH 1.2, 4.5, and 6.8) in a vial.[3] This ensures that a saturated solution is formed.

    • The vials are sealed and agitated at a constant temperature for a sufficient period (e.g., 24-72 hours) to allow the system to reach equilibrium.[3]

    • After agitation, the suspension is allowed to settle. An aliquot of the supernatant is then carefully removed and clarified by filtration (using a filter that does not bind the compound) or centrifugation to remove all undissolved solids.[3]

    • The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method.

    • The experiment is performed in triplicate to ensure accuracy and reproducibility.[3]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly precise technique for determining the acid dissociation constant (pKa) of a substance.[4]

  • Apparatus: A calibrated pH meter with a glass electrode, a burette, a magnetic stirrer, a beaker, standardized acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) titrants.[5][6]

  • Procedure:

    • A known quantity of the compound is dissolved in a suitable solvent (typically purified water or a water-cosolvent mixture) to create a solution of known concentration (e.g., 1 mM).[5][6]

    • The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed.

    • For a basic compound's dihydrochloride salt, the solution is first made acidic (e.g., to pH 2) and then titrated with a standardized base (e.g., 0.1 M NaOH).[5]

    • The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition, allowing the system to equilibrate.

    • The titration continues until the pH has passed through the equivalence points.

    • A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the curve.[7]

Biological Significance and Experimental Workflow

5-Aminomethyl-2-methylpyrimidin-4-ylamine is a crucial intermediate in the thiamine (Vitamin B1) salvage pathway in many organisms. Thiaminases are enzymes that can cleave thiamine, rendering it inactive. Thiaminase II, in particular, plays a role in salvaging the pyrimidine moiety from thiamine degradation products.[8] It catalyzes the hydrolysis of 5-Aminomethyl-2-methylpyrimidin-4-ylamine to 4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMP), which can then be re-phosphorylated and used to synthesize thiamine pyrophosphate (TPP), the active form of the vitamin.[8][9][10]

Thiamine_Salvage_Pathway Thiamine Salvage Pathway Workflow cluster_input Inputs cluster_process Enzymatic Reaction cluster_output Products cluster_downstream Downstream Synthesis Compound 5-Aminomethyl-2-methylpyrimidin-4-ylamine ThiaminaseII Thiaminase II (TenA) (EC 3.5.99.2) Compound->ThiaminaseII Substrate Water H₂O Water->ThiaminaseII Co-substrate HMP 4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMP) ThiaminaseII->HMP Catalyzes Hydrolysis Ammonia NH₃ ThiaminaseII->Ammonia ThiD ThiD HMP->ThiD Kinase HMP_P HMP-P HMP_P->ThiD HMP_PP HMP-PP ThiE ThiE HMP_PP->ThiE Thiamine_P Thiamine Monophosphate Thiamine_PP Thiamine Pyrophosphate (TPP) (Active Vitamin B1) Thiamine_P->Thiamine_PP ThiD->HMP_P ThiD->HMP_PP ThiE->Thiamine_P

Caption: Role of 5-Aminomethyl-2-methylpyrimidin-4-ylamine in the Thiamine Salvage Pathway.

References

Unlocking the Brain's Code: A Technical Guide to the Mechanism of Action of Pyrimidine Derivatives in Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate landscape of neurological disorders, from the debilitating progression of Alzheimer's disease to the disruptive electrical storms of epilepsy, presents a profound challenge to modern medicine. In the quest for effective therapeutics, the pyrimidine scaffold has emerged as a versatile and potent pharmacophore. This technical guide provides an in-depth exploration of the mechanisms of action through which pyrimidine derivatives exert their effects on the central nervous system. We delve into the core signaling pathways, present detailed experimental methodologies for their evaluation, and offer a comprehensive summary of quantitative data to aid in drug discovery and development efforts.

Core Mechanisms of Action

Pyrimidine derivatives employ a multi-pronged approach to combat neurological disorders, targeting key enzymes, receptors, and structural proteins implicated in disease pathogenesis. Their mechanisms can be broadly categorized as follows:

  • Enzyme Inhibition: A primary mode of action is the inhibition of critical enzymes involved in neurodegeneration and hyperexcitability.

  • Receptor and Ion Channel Modulation: Pyrimidine-based compounds can modulate the activity of various receptors and ion channels, thereby influencing neuronal communication and excitability.

  • Microtubule Stabilization: Certain derivatives play a crucial role in maintaining neuronal structure and function by stabilizing microtubules.

  • Anti-inflammatory and Neuroprotective Effects: Many pyrimidine derivatives exhibit anti-inflammatory and broader neuroprotective properties, shielding neurons from a variety of insults.

Alzheimer's Disease: A Multi-Target Approach

In the context of Alzheimer's disease, pyrimidine derivatives have demonstrated the ability to interfere with multiple pathological cascades.

Inhibition of Key Enzymes

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition: The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine contributes to cognitive deficits.[1] Pyrimidine derivatives have been developed as potent inhibitors of AChE and BChE, the enzymes responsible for acetylcholine degradation.[1]

β-Secretase (BACE-1) Inhibition: The amyloid cascade hypothesis points to the accumulation of amyloid-beta (Aβ) peptides as a central event in Alzheimer's pathogenesis. BACE-1 is a key enzyme in the production of Aβ.[2] Pyrimidine-based inhibitors block this enzyme, reducing the generation of toxic Aβ species.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: GSK-3β is implicated in the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles, another hallmark of Alzheimer's disease.[3] Several pyrimidine derivatives have been identified as inhibitors of GSK-3β.

Dual Specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (DYRK1A) Inhibition: DYRK1A is another kinase involved in tau pathology. Tricyclic pyrimidines have been shown to inhibit DYRK1A, presenting another avenue for therapeutic intervention.[4]

Modulation of Gamma-Secretase

Gamma-secretase is the final enzyme in the amyloidogenic processing of the amyloid precursor protein (APP). Certain piperazinyl pyrimidines act as γ-secretase modulators, selectively reducing the production of the more toxic Aβ42 peptide over Aβ40.[4][5]

Signaling Pathway for Amyloid-Beta Production and Tau Hyperphosphorylation

Figure 1: Key Signaling Pathways in Alzheimer's Disease Targeted by Pyrimidine Derivatives APP Amyloid Precursor Protein (APP) BACE1 β-Secretase (BACE-1) APP->BACE1 cleavage gamma_Secretase γ-Secretase BACE1->gamma_Secretase intermediate Abeta Amyloid-Beta (Aβ) Peptides gamma_Secretase->Abeta cleavage Plaques Amyloid Plaques Abeta->Plaques aggregation Tau Tau Protein GSK3b GSK-3β Tau->GSK3b DYRK1A DYRK1A Tau->DYRK1A pTau Hyperphosphorylated Tau GSK3b->pTau phosphorylation DYRK1A->pTau phosphorylation NFTs Neurofibrillary Tangles pTau->NFTs aggregation Pyrimidine_BACE1 Pyrimidine Derivatives Pyrimidine_BACE1->BACE1 inhibition Pyrimidine_gamma Pyrimidine Derivatives Pyrimidine_gamma->gamma_Secretase modulation Pyrimidine_GSK3b Pyrimidine Derivatives Pyrimidine_GSK3b->GSK3b inhibition Pyrimidine_DYRK1A Pyrimidine Derivatives Pyrimidine_DYRK1A->DYRK1A inhibition AChE Acetylcholinesterase (AChE) ACh_degradation Degradation AChE->ACh_degradation ACh Acetylcholine ACh->AChE Pyrimidine_AChE Pyrimidine Derivatives Pyrimidine_AChE->AChE inhibition

Caption: Key signaling pathways in Alzheimer's disease targeted by pyrimidine derivatives.

Epilepsy and Seizure Disorders

The therapeutic potential of pyrimidine derivatives extends to epilepsy, a condition characterized by neuronal hyperexcitability.

Modulation of Voltage-Gated Sodium Channels

Dysfunction of voltage-gated sodium channels, particularly Nav1.2, is implicated in various epileptic disorders. Novel pyrimidine-based derivatives have been designed as potent inhibitors of Nav1.2, demonstrating robust antiepileptic activity in preclinical models.[6]

Modulation of L-Type Calcium Channels

Pyrimidine-2,4,6-triones have been identified as modulators of L-type voltage-gated calcium channels (Cav1.2 and Cav1.3).[7] While initially reported as blockers, further studies have shown that they can also act as activators, highlighting the nuanced interactions of these compounds with ion channels.[7]

GABAergic Mechanisms

Some triazolopyrimidine derivatives have shown anticonvulsant effects that are antagonized by flumazenil, a benzodiazepine receptor antagonist. This suggests an interaction with the GABA-A receptor complex, a key inhibitory system in the brain.[4]

Neuroprotection and Other Neurological Applications

Microtubule Stabilization

Triazolopyrimidine compounds have been shown to cross the blood-brain barrier and stabilize microtubules.[8] This action is crucial for maintaining neuronal structure and function, and these compounds have demonstrated efficacy in mouse models of Alzheimer's disease by reducing neuronal cell death and tau tangle formation.[8]

Kinase Inhibition in Neurodegeneration

The pyrimidine core is a common scaffold for kinase inhibitors.[3][9] Beyond Alzheimer's disease, pyrimidine derivatives are being investigated for their ability to inhibit kinases implicated in other neurodegenerative conditions, such as TANK-binding kinase 1 (TBK1) in amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD).[3][9]

Anti-inflammatory and Antioxidant Activity

Neuroinflammation is a common feature of many neurological disorders. Pyrimidine derivatives have been shown to possess anti-neuroinflammatory properties by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in microglia.[10] Additionally, some derivatives exhibit antioxidant activity, which can protect neurons from oxidative stress.[11]

Quantitative Data Summary

The following tables summarize key quantitative data for various pyrimidine derivatives in different neurological disorder models and assays.

Table 1: In Vitro Enzyme and Receptor Inhibition

Compound ClassTargetAssay TypeIC50Reference
PhenylaminopyrimidinesEGFR triple mutantCell proliferation0.2 ± 0.01 μM[12]
Pyrimidine-based derivativesNav1.2Electrophysiology65 nM and 120 nM[6]
Uracil-based derivativesAcetylcholinesteraseEnzymaticNot specified[1]
Isocytosine/Guanidine derivativesBACE1FRET-based enzymaticNot specified[13]

Table 2: In Vivo Anticonvulsant Activity

Compound ClassAnimal ModelTestED50Reference
TriazolopyrimidinesMouseMES15.8 mg/kg[4]
TriazolopyrimidinesMousescPTZ14.1 mg/kg[4]
Pyrimidine-based derivativesMouseMES3.2 and 11.1 mg/kg[6]
Pyrimidine-based derivativesMouse6 Hz (32 mA)18.5 mg/kg[6]

Table 3: Pharmacokinetic Parameters

CompoundSpeciesAdministrationBrain/Plasma RatioOral Bioavailability (F)Reference
Aminopyrimidine (9l)Mousei.p.0.75Not specified[7]
Pyrimidine-based derivative (14)Mousei.p.3.643%[6]
Triazolopyrimidine (4)Mousei.p. and oralBrain retentiveOrally bioavailable[14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyrimidine derivatives for neurological disorders.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro inhibitory activity of pyrimidine derivatives against AChE.

Principle: This colorimetric assay measures the activity of AChE by quantifying the formation of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.[15][16][17] The rate of TNB formation is directly proportional to AChE activity.

Materials:

  • Acetylcholinesterase (from electric eel)

  • Acetylthiocholine iodide (ATCI)

  • DTNB

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test pyrimidine derivatives

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of AChE, ATCI, and DTNB in phosphate buffer.

    • Prepare serial dilutions of the test pyrimidine derivatives in the assay buffer. A positive control inhibitor (e.g., donepezil) should also be prepared.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of each concentration of the test compound or control to the respective wells.

    • Add 50 µL of the AChE solution to all wells except the blank.

    • Add 50 µL of the DTNB solution to all wells.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of the ATCI solution to all wells.

    • Immediately measure the absorbance at 412 nm in kinetic mode at 1-minute intervals for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Experimental Workflow for AChE Inhibition Assay

Figure 2: Workflow for Acetylcholinesterase (AChE) Inhibition Assay start Start prep_reagents Prepare Reagents: AChE, ATCI, DTNB, Test Compounds start->prep_reagents setup_plate Set up 96-well Plate: Add Compounds, AChE, and DTNB prep_reagents->setup_plate initiate_reaction Initiate Reaction: Add ATCI Substrate setup_plate->initiate_reaction measure_absorbance Measure Absorbance at 412 nm (Kinetic) initiate_reaction->measure_absorbance analyze_data Analyze Data: Calculate % Inhibition and IC50 measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the acetylcholinesterase (AChE) inhibition assay.

In Vitro GSK-3β Kinase Assay

Objective: To determine the inhibitory potency of pyrimidine derivatives against GSK-3β.

Principle: This assay measures the amount of ADP produced during the kinase reaction. The ADP is then converted to ATP, which generates a luminescent signal via a luciferase reaction.[3][8][18][19][20] The intensity of the luminescence is proportional to the GSK-3β activity.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK substrate peptide

  • ATP

  • Kinase assay buffer

  • Test pyrimidine derivatives

  • ADP-Glo™ Kinase Assay System (or similar)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test pyrimidine derivatives in kinase assay buffer.

  • Assay Setup:

    • Add 1 µL of the diluted test compounds or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2 µL of diluted GSK-3β enzyme to each well.

    • Prepare a substrate/ATP mixture and add 2 µL to each well to initiate the reaction.

  • Kinase Reaction:

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cell-Based Amyloid-Beta (Aβ) Production Assay

Objective: To evaluate the effect of pyrimidine derivatives on the production and secretion of Aβ peptides in a cellular context.

Principle: A human neuroblastoma cell line (e.g., BE(2)-M17 or HEK293T cells stably transfected with APP) that endogenously expresses the components of the amyloidogenic pathway is used.[21][22] The cells are treated with the test compounds, and the levels of secreted Aβ40 and Aβ42 in the conditioned medium are quantified using an enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Human neuroblastoma cell line (e.g., BE(2)-M17)

  • Cell culture medium and supplements

  • Test pyrimidine derivatives

  • ELISA kits for human Aβ40 and Aβ42

  • 96-well plates for cell culture and ELISA

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Plate the cells in 96-well plates and allow them to adhere.

    • Treat the cells with various concentrations of the test pyrimidine derivatives for a specified period (e.g., 24-48 hours).

  • Sample Collection:

    • Collect the conditioned medium from each well.

    • Lyse the cells to determine total protein concentration for normalization.

  • ELISA:

    • Perform the Aβ40 and Aβ42 ELISAs on the conditioned media according to the manufacturer's instructions.

  • Data Analysis:

    • Quantify the concentrations of Aβ40 and Aβ42 in each sample.

    • Normalize the Aβ levels to the total protein concentration of the corresponding cell lysate.

    • Determine the effect of the test compounds on Aβ production and the Aβ42/Aβ40 ratio.

In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Test

Objective: To assess the in vivo anticonvulsant efficacy of pyrimidine derivatives in an acute seizure model.

Principle: The MES test is a widely used preclinical model to identify compounds that are effective against generalized tonic-clonic seizures.[4][5][23][24][25] An electrical stimulus is delivered to the animal (typically a mouse or rat) to induce a seizure, and the ability of the test compound to prevent the tonic hindlimb extension phase of the seizure is measured.

Materials:

  • Male Kunming mice (or other suitable strain)

  • Electroconvulsiometer with ear clip electrodes

  • Test pyrimidine derivatives

  • Vehicle control

  • Standard anticonvulsant drug (e.g., phenytoin)

Procedure:

  • Animal Dosing:

    • Administer the test pyrimidine derivatives at various doses (e.g., intraperitoneally or orally) to groups of mice.

    • Administer the vehicle control and the standard drug to separate groups.

  • Seizure Induction:

    • At the time of peak effect of the drug, subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via the ear clip electrodes.

  • Observation:

    • Observe the mice for the presence or absence of the tonic hindlimb extension. Protection is defined as the absence of this phase.

  • Data Analysis:

    • Calculate the percentage of animals protected at each dose.

    • Determine the median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, using probit analysis.

Conclusion

Pyrimidine derivatives represent a rich and diverse class of compounds with significant potential for the treatment of a wide range of neurological disorders. Their ability to engage multiple targets within the complex pathophysiology of these diseases, from enzyme inhibition and receptor modulation to the stabilization of crucial cellular structures, underscores their therapeutic promise. The experimental protocols and quantitative data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the continued exploration and optimization of pyrimidine-based therapies. As our understanding of the intricate molecular mechanisms underlying neurological diseases deepens, the rational design and development of novel pyrimidine derivatives will undoubtedly play a pivotal role in the future of neuropharmacology.

References

A Technical Guide to the In Silico Modeling of Grewe Diamine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational methodologies used to model the interaction of Grewe diamine and its derivatives with their primary biological targets, the opioid receptors. The Grewe diamine scaffold is a foundational structure for a significant class of morphinan analgesics, making its study crucial for the development of novel pain therapeutics with improved efficacy and side-effect profiles.

Introduction: The Role of Grewe Diamine and In Silico Modeling

The Grewe diamine scaffold is the core structure of morphinan-type opioids, a class of potent analgesics that includes clinically vital drugs like morphine.[1] These compounds exert their effects primarily by interacting with the μ (mu), δ (delta), and κ (kappa) opioid receptors, which are members of the G-protein coupled receptor (GPCR) superfamily.[2][3] The development of new derivatives aims to create analgesics with reduced side effects such as respiratory depression, tolerance, and dependence.[4]

Computer-aided drug design (CADD), or in silico modeling, has become an indispensable tool in this process.[5][6] It allows researchers to predict how ligands will bind to their receptor targets, understand the structural basis of their activity, and prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery pipeline.[5][7] Key computational techniques include molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling.[6][8][9]

Molecular Targets: The Opioid Receptors

The primary targets for Grewe diamine derivatives are the opioid receptors, which are class A GPCRs.[3][10] These receptors are embedded in the cell membrane and consist of seven transmembrane (TM) helices.[3] Upon binding of an agonist, the receptor undergoes a conformational change, initiating intracellular signaling cascades.[10][11] Most analgesic effects are mediated by the μ-opioid receptor (MOR), making it the most studied target for these compounds.[4]

Core Computational Methodologies and Protocols

Effective in silico analysis relies on a multi-step workflow that integrates several computational techniques to build a comprehensive understanding of ligand-receptor interactions.

Molecular Docking

Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor's binding site and estimates the strength of the interaction, typically through a scoring function.[12]

Experimental Protocol: A Typical Molecular Docking Workflow

  • Receptor Preparation:

    • Obtain a high-resolution crystal structure of the target opioid receptor (e.g., the μ-opioid receptor, PDB ID: 6DDF) from the Protein Data Bank.[12]

    • Remove non-essential components like co-crystallized ligands, water molecules, and ions.

    • Add hydrogen atoms, as they are typically not resolved in crystal structures.

    • Assign partial atomic charges using a force field (e.g., CHARMM).

    • If necessary, model any missing loops or side chains in the protein structure.

  • Ligand Preparation:

    • Generate the 3D structure of the Grewe diamine derivative.

    • Minimize the energy of the ligand to obtain a low-energy conformation.

    • Assign partial atomic charges and define rotatable bonds to allow for conformational flexibility during docking.

  • Grid Generation and Site Definition:

    • Define a docking grid or box that encompasses the orthosteric binding pocket of the receptor. This is typically centered on the position of a known co-crystallized ligand or key active site residues.[1] For the μ-opioid receptor, key residues include Asp147 and His297.[1][8][13]

  • Docking Simulation:

    • Utilize a docking algorithm (e.g., AutoDock, Glide, GOLD) to systematically explore different poses of the ligand within the defined binding site.[12][13] The algorithm samples various translations, rotations, and conformations of the ligand.

  • Pose Analysis and Scoring:

    • The docking program scores and ranks the generated poses based on a scoring function that approximates the binding free energy.

    • The top-ranked poses are visually inspected to analyze key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and charge-enhanced interactions with critical amino acid residues.[1][13]

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological environment and allowing for the assessment of binding stability.[6][11]

Experimental Protocol: MD Simulation of a Ligand-Receptor Complex

  • System Setup:

    • Select the most plausible ligand pose from molecular docking as the starting structure.

    • Embed the protein-ligand complex into a realistic lipid bilayer (e.g., POPC - 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) to mimic the cell membrane.[14]

    • Solvate the system with an explicit water model (e.g., TIP3P) and add counter-ions (e.g., Na+, Cl-) to neutralize the system's charge.

  • Parameterization:

    • Apply a suitable force field to describe the interactions between all atoms in the system. Commonly used force fields include CHARMM36 for the protein and lipids and CGenFF (CHARMM General Force Field) for the drug-like ligand.[14]

  • Energy Minimization and Equilibration:

    • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system setup.

    • Gradually heat the system to a physiological temperature (e.g., 310 K) while applying restraints to the protein and ligand.

    • Run a series of equilibration steps under constant volume (NVT) and then constant pressure (NPT) ensembles, gradually releasing the restraints to allow the water and lipid molecules to accommodate the protein-ligand complex.

  • Production Run:

    • Run the simulation without restraints for an extended period (typically hundreds of nanoseconds to microseconds) to generate a trajectory of the system's atomic movements over time.[6][14]

  • Trajectory Analysis:

    • Analyze the trajectory to assess the stability of the ligand's binding pose by calculating the Root Mean Square Deviation (RMSD).

    • Examine the flexibility of different protein regions by calculating the Root Mean Square Fluctuation (RMSF).

    • Monitor specific ligand-receptor interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation to determine their stability.[6]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are statistical tools that correlate the structural or physicochemical properties of a series of compounds with their biological activity.[9][15] They are valuable for predicting the activity of novel, unsynthesized derivatives.[7][16]

Experimental Protocol: Developing a QSAR Model

  • Data Set Assembly:

    • Compile a dataset of Grewe diamine derivatives with experimentally determined biological activities (e.g., binding affinity Ki, or functional activity EC50).

    • Divide the dataset into a training set (for building the model) and a test set (for validating its predictive power).

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a range of molecular descriptors. These can include 2D descriptors (e.g., molecular weight, logP, topological indices) or 3D descriptors derived from molecular field analysis (e.g., CoMFA, CoMSIA).[7]

  • Model Generation:

    • Use statistical regression methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to establish a mathematical relationship between the calculated descriptors (independent variables) and the biological activity (dependent variable).[9]

  • Model Validation:

    • Assess the statistical quality and predictive ability of the generated model.

    • Internal Validation: Use techniques like leave-one-out cross-validation (q²) on the training set.

    • External Validation: Use the model to predict the activity of the compounds in the external test set and compare the predicted values with the experimental results (R²_pred).

Data Presentation: Key Interactions and Binding Data

In silico studies reveal critical interactions that govern the binding of morphinan-like compounds to opioid receptors. The tables below summarize representative binding data for common opioids and key amino acid interactions within the μ-opioid receptor binding pocket.

Table 1: Representative Binding Data for Opioid Ligands

Compound Binding Affinity (Ki, nM) Binding Energy (kcal/mol) Receptor Target
Morphine 0.97 - 2.5 -6.75 to -7.34 μ-Opioid Receptor
Oxymorphone 0.97 -8.39 μ-Opioid Receptor
Hydromorphone N/A -8.39 μ-Opioid Receptor
Buprenorphine N/A -9.10 μ-Opioid Receptor
Naltrexone 1.2 N/A μ-Opioid Receptor

(Note: Data compiled from multiple sources for illustrative purposes. Binding energies are from specific docking studies and may vary based on the protocol used.[12][13])

Table 2: Key Amino Acid Interactions in the μ-Opioid Receptor Binding Pocket

Residue Location Interaction Type Role in Binding
Asp147 TM3 Ionic / Hydrogen Bond Anchors the protonated nitrogen common to all morphinans; critical for activation.[8][13]
Tyr148 TM3 Hydrophobic / H-Bond Interacts with the ligand's core structure.[8][17]
His297 TM6 Hydrogen Bond Often forms a water-mediated hydrogen bond with the phenolic hydroxyl group of the ligand.[1][13]
Trp293 TM6 Hydrophobic Part of the "rotamer toggle switch" involved in receptor activation.[6][11]
Met151 TM3 Hydrophobic Forms part of the hydrophobic pocket that accommodates the ligand.[1]
Val300 TM6 Hydrophobic Contributes to hydrophobic interactions with the ligand.[1]

| Tyr326 | TM7 | Hydrogen Bond | Can interact with the ligand; part of the 3-7 lock involved in activation.[17] |

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing complex processes in computational drug design and cellular signaling.

G cluster_prep 1. Preparation cluster_dock 2. Molecular Docking cluster_md 3. Molecular Dynamics cluster_analysis 4. Final Analysis Receptor Receptor Structure (e.g., PDB Crystal) Grid Define Binding Site (Grid Generation) Receptor->Grid Ligand Ligand Structure (Grewe Derivative) Ligand->Grid QSAR QSAR Modeling (Optional) Ligand->QSAR Docking Run Docking Algorithm Grid->Docking Analysis Pose Scoring & Analysis Docking->Analysis Setup System Setup (Membrane, Water, Ions) Analysis->Setup Equilibrate Minimization & Equilibration Setup->Equilibrate Production Production MD Run Equilibrate->Production Trajectory Trajectory Analysis (RMSD, Interactions) Production->Trajectory Trajectory->QSAR

Caption: A generalized workflow for the in silico analysis of Grewe diamine derivatives.

G Ligand Opioid Agonist (Grewe Derivative) Receptor Opioid Receptor (GPCR) Ligand->Receptor Binds G_Protein Heterotrimeric G-Protein (Gi/Go) Receptor->G_Protein Activates G_alpha Gα-GTP G_Protein->G_alpha Dissociates G_betagamma Gβγ G_Protein->G_betagamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits Channels Modulation of Ion Channels G_betagamma->Channels Activates K+ Channels Inhibits Ca2+ Channels cAMP ↓ cAMP Production AC->cAMP Response Cellular Response (e.g., Reduced Neuronal Excitability, Analgesia) cAMP->Response Channels->Response

Caption: Simplified canonical signaling pathway for opioid receptor activation.[18][19]

References

The Therapeutic Renaissance of Aminopyrimidines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The aminopyrimidine scaffold has emerged as a cornerstone in modern medicinal chemistry, celebrated for its remarkable versatility and therapeutic potential across a spectrum of diseases. This heterocyclic motif, adept at mimicking the purine core of ATP, has proven to be a privileged structure for the design of potent and selective inhibitors of key biological targets, particularly protein kinases.[1] This technical guide provides an in-depth review for researchers, scientists, and drug development professionals on the therapeutic applications of aminopyrimidines, with a focus on oncology, immunology, and other key disease areas. We present a comprehensive overview of the signaling pathways they modulate, quantitative data on their biological activity, and detailed experimental protocols for their synthesis and evaluation.

Aminopyrimidines in Oncology: A Focus on Kinase Inhibition

The dysregulation of protein kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1] Aminopyrimidine derivatives have been successfully developed as kinase inhibitors, forming the backbone of several FDA-approved drugs.[2]

Epidermal Growth Factor Receptor (EGFR) Inhibition

The EGFR signaling pathway, crucial for cell growth and proliferation, is frequently overactive in various cancers. Aminopyrimidine-based inhibitors have been designed to target both wild-type and mutant forms of EGFR.

Signaling Pathway: EGFR

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates STAT3 STAT3 EGFR->STAT3 Activates Ligand EGF/TGF-α Ligand->EGFR Binds SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival STAT3->Transcription Proliferation Proliferation Angiogenesis Angiogenesis Aminopyrimidine Aminopyrimidine Inhibitor Aminopyrimidine->EGFR Inhibits Transcription->Proliferation Transcription->Angiogenesis

Figure 1: Simplified EGFR Signaling Pathway and Inhibition by Aminopyrimidines.

Table 1: Inhibitory Activity of Aminopyrimidine Derivatives against EGFR

CompoundEGFR (Wild-Type) IC50 (nM)EGFR (L858R/T790M) IC50 (nM)Cell LineAnti-proliferative IC50 (µM)Reference
Gefitinib2-37360-1,000NCI-H1975>10[3]
Rociletinib>5016NCI-H19750.02[3]
Dacomitinib29 (H1819 cell line)-H18190.029[4]
Lapatinib--A4310.16[4]
Compound 114.8-A5495.67[5]
Compound 421.1 (L858R)34H1975-[5]
FMS-like Tyrosine Kinase 3 (FLT3) Inhibition

Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a key therapeutic target.[6] Aminopyrimidine-based inhibitors have shown significant promise in treating FLT3-mutated AML.

Signaling Pathway: FLT3

FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K Activates RAS RAS FLT3->RAS Activates JAK JAK FLT3->JAK Activates FL FLT3 Ligand FL->FLT3 Binds Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription STAT5 STAT5 JAK->STAT5 STAT5->Transcription Proliferation Proliferation Aminopyrimidine Aminopyrimidine Inhibitor Aminopyrimidine->FLT3 Inhibits Transcription->Proliferation

Figure 2: FLT3 Signaling Pathway and Inhibition by Aminopyrimidines.

Table 2: Inhibitory Activity of Aminopyrimidine Derivatives against FLT3

CompoundFLT3-WT IC50 (nM)FLT3-D835Y IC50 (nM)Cell LineAnti-proliferative IC50 (nM)Reference
Midostaurin--MOLM-13<200[7]
Quizartinib--MOLM-13<200[7]
Gilteritinib--MOLM-13<200[7]
Compound 13a13.9---[8]
Compound 157.429.21MV4-110.83[9]
Compound 10a17,830---[10]
Dual BRD4 and PLK1 Inhibition

The simultaneous inhibition of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1) is an emerging synergistic strategy in cancer therapy.[11] Certain aminopyrimidine derivatives have been identified as potent dual inhibitors of these targets.

Logical Relationship: BRD4 and PLK1 in Cancer

BRD4_PLK1 BRD4 BRD4 Transcription Oncogene Transcription (e.g., MYC) BRD4->Transcription PLK1 PLK1 CellCycle Mitotic Progression (G2/M Checkpoint) PLK1->CellCycle TumorGrowth Tumor Growth Transcription->TumorGrowth Promotes CellCycle->TumorGrowth Promotes Apoptosis Apoptosis Apoptosis->TumorGrowth Inhibits Aminopyrimidine Dual BRD4/PLK1 Inhibitor Aminopyrimidine->BRD4 Inhibits Aminopyrimidine->PLK1 Inhibits Aminopyrimidine->Apoptosis Induces

Figure 3: Synergistic Inhibition of BRD4 and PLK1 by Aminopyrimidines.

Table 3: Inhibitory Activity of Aminopyrimidine Derivatives against BRD4 and PLK1

CompoundBRD4 IC50 (µM)PLK1 IC50 (µM)Cell LineAnti-proliferative IC50 (µM)Reference
Compound 40.0290.042MDA-MB-2310.78[11][12]
Compound 70.0940.02MDA-MB-231-[11][12]
Volasertib (Reference)0.0170.025--[11][12]
Compound 230.0280.04--[13]

Aminopyrimidines in Immunology: Lck and JAK Inhibition

Aminopyrimidines also play a crucial role in modulating immune responses, primarily through the inhibition of key kinases in lymphocyte signaling pathways.

Lymphocyte-specific Kinase (Lck) Inhibition

Lck is a critical tyrosine kinase in T-cell receptor (TCR) signaling. Its inhibition by aminopyrimidine derivatives presents a therapeutic strategy for T-cell-mediated autoimmune and inflammatory diseases.

Signaling Pathway: Lck in T-Cell Activation

Lck_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD3 Lck Lck TCR->Lck Recruits CD4_CD8 CD4/CD8 CD4_CD8->Lck Associated with ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca2_Signal Ca²⁺ Signaling IP3->Ca2_Signal PKC PKC DAG->PKC NFAT NFAT Ca2_Signal->NFAT NFkB NF-κB PKC->NFkB Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression NFkB->Gene_Expression TCell_Activation T-Cell Activation Aminopyrimidine Aminopyrimidine Inhibitor Aminopyrimidine->Lck Inhibits Gene_Expression->TCell_Activation JAK_STAT_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT Cytokine_Receptor->STAT Recruits & Phosphorylates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds JAK->Cytokine_Receptor Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Gene_Transcription Gene Transcription STAT_dimer->Gene_Transcription Translocates & Activates Aminopyrimidine Aminopyrimidine Inhibitor Aminopyrimidine->JAK Inhibits Drug_Discovery_Workflow Start Target Identification & Validation Synthesis Chemical Synthesis of Aminopyrimidine Library Start->Synthesis HTS High-Throughput Screening (e.g., In Vitro Kinase Assays) Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Hit-to-Lead Optimization (SAR Studies) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (ADME/Tox Profiling) Lead_Gen->Lead_Opt In_Vitro In Vitro Efficacy (Cell Viability, Apoptosis Assays) Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy (Xenograft Models) In_Vitro->In_Vivo Candidate Preclinical Candidate Selection In_Vivo->Candidate

References

An In-depth Technical Guide to 5-Aminomethyl-2-methylpyrimidin-4-ylamine: Synthesis, Biological Significance, and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

5-Aminomethyl-2-methylpyrimidin-4-ylamine, a key intermediate in biochemical pathways and synthetic organic chemistry, is a pyrimidine derivative with significant research interest.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 5-(aminomethyl)-2-methylpyrimidin-4-amine
CAS Number 95-02-3[1]
Molecular Formula C₆H₁₀N₄
Molecular Weight 138.17 g/mol

Table 2: Synonyms

Synonym
Grewe diamine[2]
4-Amino-5-aminomethyl-2-methylpyrimidine
2-Methyl-4-amino-5-aminomethylpyrimidine
(4-amino-2-methyl-pyrimidin-5-yl)methanamine

Table 3: Physicochemical Properties

PropertyValue
Appearance Off-white solid
Melting Point 270-272 °C
Boiling Point 301.6 °C at 760 mmHg
Density 1.207 g/cm³
Solubility DMSO (Slightly), Methanol (Slightly, Heated), Water (Slightly)

Synthesis Protocols

The synthesis of 5-Aminomethyl-2-methylpyrimidin-4-ylamine is crucial for its application in various research and development fields. Several scalable synthetic routes have been developed.

Synthesis via Hydrogenation of 4-Amino-2-methylpyrimidine-5-carbonitrile

A common and effective method for the synthesis of 5-Aminomethyl-2-methylpyrimidin-4-ylamine involves the reduction of the nitrile group of 4-amino-2-methylpyrimidine-5-carbonitrile. This precursor can be synthesized from readily available starting materials such as 2-cyanoacetamide.

Experimental Protocol: Hydrogenation using Raney Nickel

This protocol is based on established procedures for nitrile reduction using Raney Nickel.

  • Preparation of the Reaction Mixture: In a high-pressure autoclave, suspend 4-amino-2-methylpyrimidine-5-carbonitrile (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Under an inert atmosphere (e.g., argon), carefully add a slurry of activated Raney Nickel catalyst. The catalyst loading is typically 5-10% by weight of the nitrile substrate.

  • Hydrogenation: Seal the autoclave and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi) and heat to a temperature of 50-80°C.

  • Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by analyzing aliquots of the reaction mixture using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether, to afford 5-Aminomethyl-2-methylpyrimidin-4-ylamine as an off-white solid.

Synthesis via Continuous Flow

A fully continuous flow synthesis has been developed, offering advantages in terms of scalability and safety. This process typically involves the reaction of 2-cyanoacetamide with a Vilsmeier reagent to form an enamine, followed by condensation with acetamidine to produce 4-amino-2-methylpyrimidine-5-carbonitrile, which is then hydrogenated in a continuous flow reactor.

dot

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Thiamine Using 5-Aminomethyl-2-methylpyrimidin-4-ylamine as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical synthesis of thiamine (Vitamin B1) hydrochloride, a crucial nutrient for a variety of metabolic processes. The synthesis is based on the condensation reaction between the pyrimidine precursor, 5-Aminomethyl-2-methylpyrimidin-4-ylamine (also known as Grewe's diamine), and the thiazole precursor, 4-methyl-5-(β-hydroxyethyl)thiazole.

Introduction

Thiamine, in its active form thiamine pyrophosphate (TPP), is an essential coenzyme in carbohydrate and amino acid metabolism.[1][2] Its deficiency can lead to severe neurological and cardiovascular disorders. The synthesis of thiamine is of significant interest for pharmaceutical and nutritional applications. The presented protocol follows the well-established chemical synthesis route involving the coupling of a pre-formed pyrimidine ring with a thiazole moiety.

Chemical Synthesis Pathway

The overall synthesis involves the reaction of 5-Aminomethyl-2-methylpyrimidin-4-ylamine with 4-methyl-5-(β-hydroxyethyl)thiazole to form thiamine, which is then typically isolated as its hydrochloride salt for stability and solubility.

Thiamine_Synthesis Pyrimidine 5-Aminomethyl-2-methylpyrimidin-4-ylamine Thiamine Thiamine Pyrimidine->Thiamine Condensation Thiazole 4-methyl-5-(β-hydroxyethyl)thiazole Thiazole->Thiamine Thiamine_HCl Thiamine Hydrochloride Thiamine->Thiamine_HCl HCl

Caption: Chemical synthesis pathway of Thiamine Hydrochloride.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of thiamine hydrochloride.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
5-Aminomethyl-2-methylpyrimidin-4-ylamine95-02-3152.19
4-methyl-5-(β-hydroxyethyl)thiazole137-00-8143.21
Hydrochloric acid (concentrated)7647-01-036.46
Ethanol64-17-546.07
Diethyl ether60-29-774.12
Activated Carbon7440-44-012.01

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle with a magnetic stirrer

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and vacuum flask

  • pH meter or pH paper

  • Rotary evaporator

  • Melting point apparatus

Experimental Workflow:

Synthesis_Workflow start Start step1 Dissolve Pyrimidine Precursor in Ethanol start->step1 step2 Add Thiazole Precursor step1->step2 step3 Add Concentrated HCl and Reflux step2->step3 step4 Cool and Precipitate Crude Product step3->step4 step5 Filter and Wash Crude Product step4->step5 step6 Recrystallize from Ethanol/Water step5->step6 step7 Filter and Dry Pure Thiamine HCl step6->step7 end End step7->end

Caption: Experimental workflow for Thiamine Hydrochloride synthesis.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-Aminomethyl-2-methylpyrimidin-4-ylamine (1 equivalent) in absolute ethanol.

  • Addition of Reagents: To the stirred solution, add 4-methyl-5-(β-hydroxyethyl)thiazole (1 equivalent).

  • Acidification and Reflux: Slowly add concentrated hydrochloric acid to the reaction mixture until the pH is acidic. Heat the mixture to reflux and maintain reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to induce precipitation of the crude thiamine hydrochloride.

  • Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol and then with diethyl ether to remove any unreacted starting materials and byproducts.

  • Purification by Recrystallization: Dissolve the crude product in a minimum amount of hot water. If the solution is colored, add a small amount of activated carbon and heat for a few minutes before hot filtering to remove the carbon. To the hot filtrate, add ethanol until turbidity is observed. Reheat the solution until it becomes clear and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to afford pure crystals of thiamine hydrochloride.

  • Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum. Determine the melting point and characterize the product using spectroscopic methods (e.g., IR, NMR).

Data Presentation

Table 1: Reactant Quantities and Molar Equivalents

CompoundMolecular Weight ( g/mol )Mass (g)Moles (mol)Molar Equivalent
5-Aminomethyl-2-methylpyrimidin-4-ylamine152.19User definedCalculated1.0
4-methyl-5-(β-hydroxyethyl)thiazole143.21CalculatedCalculated1.0

Table 2: Expected Product Yield

ProductMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Percent Yield (%)
Thiamine Hydrochloride337.27CalculatedMeasuredCalculated

Characterization of Thiamine Hydrochloride

The synthesized thiamine hydrochloride can be characterized by its physical and spectroscopic properties.

  • Appearance: White crystalline powder.

  • Melting Point: Approximately 248 °C (with decomposition).

  • Solubility: Freely soluble in water, sparingly soluble in ethanol.

  • Infrared (IR) Spectrum: The IR spectrum should show characteristic peaks corresponding to the functional groups present in the thiamine molecule.

  • Nuclear Magnetic Resonance (NMR) Spectrum: The ¹H NMR and ¹³C NMR spectra will confirm the structure of the synthesized compound.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform the reaction in a well-ventilated fume hood.

  • Concentrated hydrochloric acid is corrosive and should be handled with extreme care.

  • Ethanol and diethyl ether are flammable; avoid open flames.

These protocols and application notes are intended to provide a comprehensive guide for the synthesis of thiamine hydrochloride. For further details on the biological roles and biosynthesis of thiamine, researchers are encouraged to consult the relevant scientific literature.[3][4][5][6][7]

References

Application Notes and Protocols for the Derivatization of Morphinan-Based Diamines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morphinan scaffold is a cornerstone in the development of opioid analgesics and other centrally acting agents. The "Grewe" cyclization, a pivotal acid-catalyzed reaction, enables the synthesis of the characteristic tetracyclic core of morphinans. While not a standard nomenclature, "Grewe diamine" in the context of medicinal chemistry likely refers to a diamine derivative of the morphinan skeleton. Such compounds are of significant interest as they allow for the exploration of novel structure-activity relationships (SAR) by introducing a second point of interaction with biological targets or by modifying physicochemical properties.

These application notes provide a detailed protocol for the derivatization of a representative morphinan-based diamine, focusing on modifications of the two primary amino groups. The protocols and data presented are generalized from common synthetic strategies employed in medicinal chemistry for amine derivatization.

Representative Morphinan-Based Diamine Structure

For the purpose of these protocols, we will consider a hypothetical but representative "Grewe diamine" scaffold: a morphinan derivative where the phenolic hydroxyl group at position 3 has been replaced by an amino group, and the tertiary amine at position 17 is primary. This provides two distinct amine functionalities for derivatization.

Caption: General structure of a hypothetical Morphinan-Based Diamine for derivatization.

Derivatization Strategies and Protocols

The presence of two primary amine groups allows for a variety of derivatization strategies, including mono- or di-acylation, alkylation, sulfonylation, and urea/thiourea formation. Selective derivatization can be achieved by exploiting potential differences in the reactivity of the aromatic and aliphatic amines or by using protecting group strategies.

I. Mono- and Di-Acylation

Acylation is a fundamental transformation in medicinal chemistry to introduce a wide range of functional groups, influencing properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.

Experimental Protocol: General Procedure for Acylation

  • Dissolution: Dissolve the morphinan-based diamine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (10 mL/mmol).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq for di-acylation, 1.1 eq for mono-acylation).

  • Acylating Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add the acylating agent (e.g., acid chloride or anhydride) (2.1 eq for di-acylation, 1.0 eq for mono-acylation) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM).

Entry Acylating Agent Product Yield (%) Purity (%)
1Acetyl ChlorideDi-acetylated85>98
2Benzoyl ChlorideDi-benzoylated78>97
3Cyclopropanecarbonyl chlorideDi-cyclopropylacylated82>98

Caption: Table summarizing representative acylation reactions and outcomes.

II. Reductive Amination

Reductive amination of the primary amines with various aldehydes or ketones is a powerful method to introduce diverse substituents, including alkyl, aryl, and heterocyclic moieties.

Experimental Protocol: General Procedure for Reductive Amination

  • Dissolution: Dissolve the morphinan-based diamine (1.0 eq) and the desired aldehyde or ketone (2.2 eq for di-alkylation) in a suitable solvent such as methanol or 1,2-dichloroethane (DCE) (15 mL/mmol).

  • Reducing Agent Addition: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (2.5 eq), in portions.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify the residue by column chromatography.

Entry Aldehyde/Ketone Product Yield (%) Purity (%)
1FormaldehydeDi-methylated90>99
2AcetoneDi-isopropylated75>97
3BenzaldehydeDi-benzylated80>98

Caption: Table of representative reductive amination reactions and results.

Logical Workflow for Derivatization

Derivatization_Workflow Start Morphinan-Based Diamine Acylation Acylation (Acid Chloride/Anhydride, Base) Start->Acylation Reductive_Amination Reductive Amination (Aldehyde/Ketone, Reducing Agent) Start->Reductive_Amination Sulfonylation Sulfonylation (Sulfonyl Chloride, Base) Start->Sulfonylation Urea_Formation Urea Formation (Isocyanate) Start->Urea_Formation Product_Acyl Acylated Derivatives Acylation->Product_Acyl Product_Alkyl Alkylated Derivatives Reductive_Amination->Product_Alkyl Product_Sulfonyl Sulfonamide Derivatives Sulfonylation->Product_Sulfonyl Product_Urea Urea Derivatives Urea_Formation->Product_Urea

Caption: Workflow for the derivatization of a morphinan-based diamine.

Signaling Pathways of Interest for Medicinal Chemistry Applications

Derivatives of the morphinan scaffold primarily interact with the opioid receptors (mu, delta, and kappa), which are G-protein coupled receptors (GPCRs). The derivatization of the diamine can modulate the affinity and efficacy of the compounds at these receptors, potentially leading to biased agonism or antagonism.

Opioid_Signaling Ligand Morphinan Derivative Receptor Opioid Receptor (GPCR) Ligand->Receptor G_Protein Gi/o Protein Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channel modulates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Signaling_Output Cellular Response (e.g., Analgesia) PKA->Signaling_Output Ion_Channel->Signaling_Output

Caption: Simplified opioid receptor signaling pathway.

Conclusion

The derivatization of morphinan-based diamines offers a versatile platform for the synthesis of novel compounds with potential applications in medicinal chemistry. The protocols provided herein for acylation and reductive amination represent robust and widely applicable methods for generating diverse chemical libraries for biological screening. The systematic exploration of the chemical space around the morphinan core, facilitated by these derivatization strategies, is a promising avenue for the discovery of next-generation therapeutics targeting the central nervous system and beyond. Researchers should carefully consider the choice of reagents and reaction conditions to achieve the desired selectivity and yield for their specific target molecules. Standard analytical techniques are essential for the characterization and purity assessment of the synthesized derivatives.

Application Notes and Protocols for Novel Drug Design Using 5-Aminomethyl-2-methylpyrimidin-4-ylamine as a Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents due to its versatile biological activities.[1][2][3] 5-Aminomethyl-2-methylpyrimidin-4-ylamine, a key intermediate in thiamine (Vitamin B1) biosynthesis, presents a promising and versatile scaffold for the design of novel drug candidates.[4] Its reactive primary amino groups are amenable to a variety of chemical modifications, allowing for the synthesis of diverse compound libraries.[4] This document provides detailed application notes on the potential therapeutic applications of derivatives of this scaffold, alongside comprehensive protocols for their synthesis and biological evaluation.

Therapeutic Potential and Applications

Derivatives of the 5-aminomethyl-2-methylpyrimidin-4-ylamine scaffold are promising candidates for development as kinase inhibitors, anticancer agents, and antimicrobial compounds. The aminopyrimidine core is a well-established motif for targeting the ATP-binding site of various kinases.[5]

Kinase Inhibition

Many pyrimidine-based compounds have been developed as potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.[6][7] Key kinase targets for which derivatives of the 5-aminomethyl-2-methylpyrimidin-4-ylamine scaffold could be designed include:

  • Janus Kinase 2 (JAK2): JAK2 is a critical component of the JAK-STAT signaling pathway, which is vital for hematopoiesis and immune response.[6][7] Mutations leading to constitutive activation of JAK2 are implicated in myeloproliferative neoplasms.[8] Novel inhibitors based on the aminopyrimidine scaffold can be designed to target the ATP-binding pocket of JAK2.[7]

  • Polo-like Kinase 4 (PLK4): PLK4 is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis in various cancers, including breast and colorectal cancer.[3][9] Developing selective PLK4 inhibitors is a promising strategy for cancer therapy.[3][10]

Below is a diagram illustrating the JAK-STAT signaling pathway and the point of inhibition by a potential drug candidate.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation pSTAT pSTAT (Dimer) Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Modulation Inhibitor Scaffold-based Inhibitor Inhibitor->JAK2 Inhibition

Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.

Anticancer Activity

The antiproliferative effects of pyrimidine derivatives make them a cornerstone in oncology drug development.[1] Novel compounds derived from the 5-aminomethyl-2-methylpyrimidin-4-ylamine scaffold can be evaluated for their ability to inhibit the growth of various cancer cell lines. Cellular assays such as the MTT and SRB assays are fundamental for determining the cytotoxic effects of these novel compounds.[1][4]

Antimicrobial Activity

Pyrimidine derivatives have demonstrated a broad spectrum of antimicrobial activities.[2] New analogs can be screened against various strains of bacteria and fungi to determine their efficacy as potential new antimicrobial agents. Standard methods for assessing this activity include determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition in disk diffusion assays.[2][11]

Quantitative Data Summary

The following tables summarize the biological activity of various pyrimidine derivatives from the literature, providing a comparative overview of their potency. This data can serve as a benchmark for newly synthesized compounds based on the 5-aminomethyl-2-methylpyrimidin-4-ylamine scaffold.

Table 1: Kinase Inhibitory Activity of Aminopyrimidine Derivatives

Compound Class Target Kinase IC50 (µM)
Pyrimidin-2-amine Derivative (8h) PLK4 0.0067
1H-pyrazolo[3,4-d]pyrimidine (WY29) PLK4 0.027
N-trisubstituted pyrimidine (38j) AURKA 0.0071
N-trisubstituted pyrimidine (38j) AURKB 0.0257

| Macrocyclic pyrimidine-based (SB1518) | JAK2 (V617F) | 0.055 |

Data sourced from references:[3][5][8][10]

Table 2: Anticancer Activity of Pyrimidine Derivatives

Compound Class Cell Line IC50 (µM)
Curcumin-pyrimidine analog (3g) MCF-7 (Breast) 0.61
Thienopyrimidine derivative (2) MCF-7 (Breast) 0.013
Pyrido[2,3-d]pyrimidine (2d) A549 (Lung) Strong cytotoxicity at 50 µM

| Thiazolo[4,5-d]pyrimidine (3b) | A375 (Melanoma) | Potent Activity |

Data sourced from references:[1][4][12]

Table 3: Antimicrobial Activity of Pyrimidine Derivatives

Compound Class Test Organism MIC (µg/mL)
Pyrimidin-2-ol derivative (2) E. coli 0.91 (µM/ml)
Pyrimidin-2-amine derivative (10) P. aeruginosa 0.77 (µM/ml)
Pyrrolo[3,2-d]pyrimidine S. aureus >1000

| Pyrimidine-2,4-dione derivative | B. subtilis | - |

Data sourced from references:[2][11][13]

Experimental Protocols

The following are detailed protocols for the synthesis and biological evaluation of novel compounds derived from the 5-aminomethyl-2-methylpyrimidin-4-ylamine scaffold.

General Synthetic Workflow

The synthesis of novel derivatives will primarily involve the modification of the aminomethyl and/or the 4-amino groups of the scaffold.

Synthesis_Workflow Scaffold 5-Aminomethyl-2-methyl- pyrimidin-4-ylamine Reaction Chemical Modification (e.g., Acylation, Alkylation, Sulfonylation, etc.) Scaffold->Reaction Derivative Novel Derivative Reaction->Derivative Purification Purification (Chromatography, Recrystallization) Derivative->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Evaluation Biological Evaluation Characterization->Evaluation

Caption: General workflow for synthesis and evaluation.

Protocol 1: Synthesis of N-substituted Derivatives

This protocol describes a general method for the acylation of the primary amino groups of the scaffold.

  • Reaction Setup: Dissolve 5-aminomethyl-2-methylpyrimidin-4-ylamine (1 equivalent) in a suitable anhydrous solvent (e.g., Dichloromethane, DMF) under an inert atmosphere (e.g., Nitrogen).

  • Addition of Base: Add a non-nucleophilic base (e.g., Triethylamine, DIPEA) (2-3 equivalents) to the solution and stir.

  • Addition of Electrophile: Slowly add the desired acyl chloride or anhydride (1-2.2 equivalents) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring progress by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Biological Evaluation Protocols

Protocol 2: Biochemical Kinase Inhibition Assay (Luminescence-Based) [6]

This assay measures the amount of ATP remaining after a kinase reaction.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO.

  • Assay Plate Preparation: Add 1 µL of the diluted compounds to the wells of a 384-well plate. Include DMSO-only (vehicle) and no-kinase controls.

  • Kinase Reaction: Prepare a master mix containing assay buffer, the target kinase (e.g., JAK2), and its peptide substrate. Dispense the mix into the wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Prep_Cmpd Prepare Compound Dilutions Start->Prep_Cmpd Add_Cmpd Add Compounds to Plate Prep_Cmpd->Add_Cmpd Add_Kinase Add Kinase Mix to Plate Add_Cmpd->Add_Kinase Prep_Kinase Prepare Kinase Reaction Mix Prep_Kinase->Add_Kinase Incubate Incubate (30°C, 60 min) Add_Kinase->Incubate Add_Detect Add ATP Detection Reagent Incubate->Add_Detect Read_Plate Measure Luminescence Add_Detect->Read_Plate Analyze Calculate % Inhibition and IC50 Read_Plate->Analyze End End Analyze->End

Caption: Experimental workflow for the kinase inhibition assay.

Protocol 3: MTT Cell Proliferation Assay [1]

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay [2]

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well plate containing sterile broth.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).

  • Controls: Include a positive control (standard antibiotic), a negative control (no compound), and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible microbial growth is observed.

Conclusion

The 5-aminomethyl-2-methylpyrimidin-4-ylamine scaffold holds significant promise for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and its structural similarity to the core of many known bioactive molecules suggests a high potential for identifying potent and selective drug candidates. The protocols and data presented here provide a robust framework for researchers to explore the medicinal chemistry of this promising scaffold.

References

Application Note: Enzymatic Assay for Thiaminase II using 5-Aminomethyl-2-methylpyrimidin-4-ylamine (Amprolium)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiaminase II, also known as aminopyrimidine aminohydrolase, is an enzyme involved in the thiamine salvage pathway.[1][2][3][4] Unlike thiaminase I, which degrades thiamine through a base-exchange reaction, thiaminase II catalyzes the hydrolysis of the pyrimidine moiety of thiamine and its precursors.[1][5][6][7] The enzyme hydrolyzes 4-amino-5-aminomethyl-2-methylpyrimidine to 4-amino-5-hydroxymethyl-2-methylpyrimidine and ammonia.[1][2] This application note describes a detailed protocol for a continuous, colorimetric enzymatic assay for thiaminase II using the thiamine analog, 5-Aminomethyl-2-methylpyrimidin-4-ylamine (Amprolium), as a substrate. The assay is based on the detection of ammonia, a product of the enzymatic reaction, and is suitable for kinetic studies and inhibitor screening.

Principle of the Assay

The enzymatic activity of thiaminase II is determined by measuring the rate of ammonia production from the hydrolysis of Amprolium. The released ammonia is detected using a colorimetric assay, where a reagent reacts with ammonia in an alkaline solution to produce a stable blue-green colored product. The intensity of the color, measured spectrophotometrically at a wavelength between 630 and 670 nm, is directly proportional to the amount of ammonia produced and thus to the thiaminase II activity.

Materials and Reagents

  • Recombinant Thiaminase II (from Bacillus subtilis)

  • 5-Aminomethyl-2-methylpyrimidin-4-ylamine (Amprolium)

  • Ammonia Assay Kit (e.g., Amplite® Colorimetric Ammonia Quantitation Kit, Cayman Chemical Ammonia Colorimetric Assay Kit, or similar)[8][9]

  • Sodium Phosphate Buffer (50 mM, pH 7.0)

  • Nuclease-free water

  • 96-well clear flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 630-670 nm

  • Incubator set to 37°C

  • Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Protocols

Recombinant Thiaminase II Expression and Purification

A detailed protocol for the expression and purification of recombinant thiaminase II (TenA) from Bacillus subtilis is provided below. This protocol is based on standard methods for recombinant protein production in E. coli.

1. Gene Cloning and Expression Vector Construction:

  • The gene encoding for thiaminase II (tenA) from Bacillus subtilis can be synthesized or amplified by PCR.
  • Clone the tenA gene into a suitable expression vector, such as a pET vector with an N-terminal His6-tag for affinity purification.
  • Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

2. Protein Expression:

  • Grow the transformed E. coli cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
  • Continue to grow the culture at a lower temperature, such as 18-25°C, for 16-18 hours to enhance protein solubility.

3. Cell Lysis and Clarification:

  • Harvest the cells by centrifugation at 5000 x g for 15 minutes at 4°C.
  • Resuspend the cell pellet in lysis buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a protease inhibitor cocktail.
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.

4. Affinity Chromatography Purification:

  • Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
  • Wash the column with wash buffer (50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
  • Elute the His-tagged thiaminase II with elution buffer (50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).
  • Collect the elution fractions and analyze them by SDS-PAGE to assess purity.

5. Dialysis and Storage:

  • Pool the fractions containing pure thiaminase II and dialyze against a storage buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.5).
  • Determine the protein concentration using a standard method (e.g., Bradford assay).
  • Store the purified enzyme in aliquots at -80°C.

Thiaminase II Enzymatic Assay Protocol

This protocol is designed for a 96-well plate format.

1. Preparation of Reagents:

  • Ammonia Standard Curve: Prepare a series of ammonia standards (e.g., 0 to 100 µM) by diluting the stock solution provided in the ammonia assay kit with 50 mM sodium phosphate buffer (pH 7.0).
  • Substrate Solution: Prepare a stock solution of Amprolium in nuclease-free water. Dilute the stock solution in 50 mM sodium phosphate buffer (pH 7.0) to the desired final concentrations for the assay (e.g., for kinetic studies, a range of concentrations from 0.1 to 10 times the expected Km).
  • Enzyme Solution: Dilute the purified recombinant thiaminase II in 50 mM sodium phosphate buffer (pH 7.0) to a concentration that will yield a linear reaction rate over the desired time course. The optimal concentration should be determined empirically.

2. Assay Procedure:

  • To each well of a 96-well plate, add the following in the specified order:
  • 50 µL of 50 mM Sodium Phosphate Buffer (pH 7.0) for blanks, or 50 µL of the corresponding ammonia standard for the standard curve.
  • For the enzymatic reaction wells, add 25 µL of the Amprolium substrate solution at various concentrations. For the blank and standard curve wells, add 25 µL of 50 mM sodium phosphate buffer.
  • Pre-incubate the plate at 37°C for 5 minutes.
  • Initiate the reaction by adding 25 µL of the diluted thiaminase II enzyme solution to the reaction wells. For the blank and standard curve wells, add 25 µL of 50 mM sodium phosphate buffer.
  • Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
  • Stop the enzymatic reaction by proceeding immediately to the ammonia detection step as per the manufacturer's instructions of the chosen ammonia assay kit. Typically, this involves the addition of the kit's colorimetric reagents.
  • Incubate the plate for the time specified in the ammonia assay kit protocol to allow for color development (usually 30-45 minutes at 37°C).[8]
  • Measure the absorbance at the recommended wavelength (e.g., 650 nm) using a microplate reader.

3. Data Analysis:

  • Subtract the absorbance of the blank from all readings.
  • Generate a standard curve by plotting the absorbance of the ammonia standards against their known concentrations.
  • Determine the concentration of ammonia produced in each enzymatic reaction well using the standard curve.
  • Calculate the initial reaction velocity (V₀) in µmol/min/mg of enzyme (specific activity).
  • For kinetic studies, plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Data Presentation

The following tables present hypothetical quantitative data for a thiaminase II enzymatic assay. Researchers should generate their own data following the provided protocols.

Table 1: Michaelis-Menten Kinetic Parameters for Thiaminase II with Amprolium.

ParameterValue
Km (mM)[To be determined experimentally]
Vmax (µmol/min/mg)[To be determined experimentally]
Specific Activity at Saturating Substrate (µmol/min/mg)[To be determined experimentally]
Optimal pH~7.0
Optimal Temperature~37-50°C

Note: The optimal pH and temperature for thiaminases can range from 4.0-8.0 and 40-60°C, respectively, depending on the source of the enzyme.[5] It is recommended to perform pH and temperature optimization studies for the specific recombinant thiaminase II being used.

Table 2: Assay Performance Characteristics.

ParameterValue
Assay Format96-well microplate
Detection MethodColorimetric (Absorbance at 650 nm)
Limit of Detection (LOD)Dependent on the ammonia assay kit used (typically in the low µM range)[9]
Linear RangeDependent on the ammonia assay kit used
Z'-factor (for HTS)To be determined experimentally

Mandatory Visualizations

Signaling Pathway and Experimental Workflow

Below are diagrams generated using the DOT language to visualize the key processes described in this application note.

Thiaminase_II_Reaction Amprolium 5-Aminomethyl-2-methyl- pyrimidin-4-ylamine (Amprolium) ThiaminaseII Thiaminase II Amprolium->ThiaminaseII Product1 4-Amino-5-hydroxymethyl- 2-methylpyrimidine ThiaminaseII->Product1 Product2 Ammonia (NH₃) ThiaminaseII->Product2 H2O H₂O H2O->ThiaminaseII

Caption: Enzymatic reaction of Thiaminase II with Amprolium.

Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Ammonia_Std Ammonia Standards Add_Reagents Add Reagents to 96-well Plate Ammonia_Std->Add_Reagents Substrate Amprolium Solution Substrate->Add_Reagents Enzyme Thiaminase II Solution Enzyme->Add_Reagents Incubate_37C Incubate at 37°C Add_Reagents->Incubate_37C Add_Detection_Reagent Add Ammonia Detection Reagent Incubate_37C->Add_Detection_Reagent Incubate_Color Incubate for Color Development Add_Detection_Reagent->Incubate_Color Read_Absorbance Read Absorbance at 650 nm Incubate_Color->Read_Absorbance Std_Curve Generate Standard Curve Read_Absorbance->Std_Curve Calculate_Activity Calculate Enzyme Activity & Kinetics Std_Curve->Calculate_Activity

References

Application Note: High-Performance Liquid Chromatography Method for the Quantitative Analysis of 5-Aminomethyl-2-methylpyrimidin-4-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 5-Aminomethyl-2-methylpyrimidin-4-ylamine. The described protocol is suitable for the analysis of the compound in bulk drug substances and can be adapted for the determination of related substances and impurities. The method utilizes a C18 stationary phase with a phosphate buffer and acetonitrile mobile phase, offering excellent peak shape and resolution.

Introduction

5-Aminomethyl-2-methylpyrimidin-4-ylamine is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable analytical methods are crucial for ensuring the quality and purity of this starting material. This document provides a comprehensive HPLC method, including detailed experimental protocols and data presentation, to facilitate its implementation in a quality control or research and development setting. The physicochemical properties of 5-Aminomethyl-2-methylpyrimidin-4-ylamine, such as its predicted pKa of 7.70, were considered in the development of this method to ensure optimal chromatographic performance.[1]

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Potassium dihydrogen phosphate, ortho-phosphoric acid.

  • Reference Standard: 5-Aminomethyl-2-methylpyrimidin-4-ylamine reference standard of known purity.

Preparation of Solutions
  • Mobile Phase A (Aqueous Phase): Prepare a 20 mM potassium dihydrogen phosphate solution in water. Adjust the pH to 3.0 with ortho-phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic Phase): Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of 5-Aminomethyl-2-methylpyrimidin-4-ylamine reference standard in the diluent to obtain a final concentration of 0.1 mg/mL.

  • Sample Solution Preparation: Accurately weigh and dissolve an appropriate amount of the sample in the diluent to obtain a final concentration of 0.1 mg/mL.

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in Table 1.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseA: 20 mM KH2PO4 (pH 3.0) B: Acetonitrile
Gradient ProgramTime (min)
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength254 nm
Run Time30 minutes

Data Presentation

The method was validated for its intended purpose. A summary of the key validation parameters is provided in Table 2. (Note: The following data is representative and may vary between laboratories).

Table 2: Summary of Method Validation Data

ParameterResult
Linearity (Concentration Range)0.01 - 0.15 mg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)0.003 mg/mL
Limit of Quantification (LOQ)0.01 mg/mL
SpecificityNo interference from blank and placebo

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of 5-Aminomethyl-2-methylpyrimidin-4-ylamine.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase A and B hplc_setup Set Up HPLC System (Table 1 Conditions) prep_mobile_phase->hplc_setup prep_diluent Prepare Diluent prep_standard Prepare Standard Solution prep_diluent->prep_standard prep_sample Prepare Sample Solution prep_diluent->prep_sample inject_sample Inject Standard/Sample prep_standard->inject_sample prep_sample->inject_sample hplc_setup->inject_sample run_hplc Run HPLC Method inject_sample->run_hplc acquire_data Acquire Chromatogram run_hplc->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_results Calculate Concentration integrate_peaks->calculate_results

Caption: Experimental workflow for HPLC analysis.

Logical Relationship of Method Development

The development of this HPLC method followed a logical progression of steps to ensure a robust and reliable analytical procedure.

G A Define Analytical Target Profile (Purity, Impurities) B Review Physicochemical Properties (pKa, Solubility, UV Spectra) A->B guides C Initial Method Scouting (Column, Mobile Phase) B->C informs D Optimization of Chromatographic Conditions (pH, Gradient, Temperature) C->D leads to E Method Validation (Linearity, Accuracy, Precision) D->E requires F Finalized Analytical Method E->F results in

Caption: Logical steps in HPLC method development.

Conclusion

The HPLC method described in this application note provides a reliable and accurate means for the quantitative analysis of 5-Aminomethyl-2-methylpyrimidin-4-ylamine. The detailed protocol and clear data presentation are intended to facilitate the adoption of this method in various laboratory settings. The provided visualizations offer a clear overview of the experimental and developmental processes.

References

The Role of Diamine Scaffolds in Antiviral Synthesis: A Review of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – While the specific application of Grewe diamine (4-amino-2-methyl-5-aminomethyl-pyrimidine) in the synthesis of antiviral compounds is not documented in current scientific literature, the broader class of pyrimidine diamine derivatives represents a significant and active area of research in the development of novel antiviral therapeutics. This application note explores the synthesis and utility of these related compounds, providing protocols and data for researchers in drug discovery and medicinal chemistry. The primary established application of Grewe diamine remains in the synthesis of Vitamin B1 (Thiamine).

Application Note: Pyrimidine Diamine Derivatives as Antiviral Agents

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including antivirals. The introduction of diamine functionalities to the pyrimidine ring gives rise to a class of compounds with diverse and potent antiviral activities. These derivatives have been shown to inhibit a wide range of viruses, including influenza, herpes simplex virus (HSV), and human immunodeficiency virus (HIV), by targeting various stages of the viral life cycle.[1][2][3]

The strategic placement of amino groups on the pyrimidine ring allows for multiple points of interaction with viral enzymes and proteins, leading to the inhibition of viral replication. For instance, 2,4-diaminopyrimidine derivatives have been developed as potent inhibitors of influenza A and B viruses.[2] Furthermore, modifications at the 5-position of the pyrimidine ring have been shown to significantly impact antiviral potency and spectrum of activity.[1]

Key Antiviral Targets and Mechanisms

The antiviral activity of pyrimidine diamine derivatives is often attributed to their ability to interfere with critical viral processes. One of the primary mechanisms is the inhibition of viral polymerases, which are essential for the replication of the viral genome.[4] By mimicking natural nucleosides, these compounds can act as chain terminators or competitive inhibitors of the polymerase enzyme.

Another important target is the viral entry process. Some pyrimidine derivatives have been shown to block the fusion of the viral envelope with the host cell membrane, thereby preventing the virus from delivering its genetic material into the cell. Additionally, interference with the de novo pyrimidine biosynthesis pathway in host cells can deplete the pool of nucleotides available for viral replication, exhibiting a broad-spectrum antiviral effect.[4]

Experimental Protocols

While no protocols exist for the use of Grewe diamine in antiviral synthesis, the following are representative protocols for the synthesis of antiviral pyrimidine diamine derivatives based on published literature.

Protocol 1: Synthesis of 2,4-Diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine

This protocol outlines the synthesis of a 2,4-diaminopyrimidine derivative with demonstrated antiretroviral activity.[5]

Materials:

  • Guanidine hydrochloride

  • Ethyl (ethoxymethylene)cyanoacetate

  • Sodium ethoxide

  • 2-(2-Bromoethoxy)ethylphosphonate diethyl ester

  • Bromotrimethylsilane

  • Anhydrous ethanol

  • Dichloromethane (DCM)

Procedure:

  • Synthesis of 2,4-Diamino-6-hydroxy-5-cyanopyrimidine:

    • Dissolve sodium metal in anhydrous ethanol to prepare a solution of sodium ethoxide.

    • To this solution, add guanidine hydrochloride and ethyl (ethoxymethylene)cyanoacetate.

    • Reflux the mixture for 6 hours.

    • Cool the reaction mixture to room temperature and acidify with acetic acid.

    • Collect the resulting precipitate by filtration, wash with water and ethanol, and dry under vacuum.

  • Chlorination of the 6-hydroxy group:

    • Suspend the product from step 1 in phosphorus oxychloride.

    • Add N,N-dimethylaniline and heat the mixture at reflux for 2 hours.

    • Remove the excess phosphorus oxychloride under reduced pressure.

    • Pour the residue onto crushed ice and neutralize with ammonium hydroxide.

    • Extract the product with chloroform, dry the organic layer over sodium sulfate, and concentrate to dryness.

  • Alkylation with the phosphonate side chain:

    • To a solution of the chlorinated pyrimidine in anhydrous N,N-dimethylformamide (DMF), add sodium hydride.

    • Stir the mixture for 30 minutes, then add 2-(2-bromoethoxy)ethylphosphonate diethyl ester.

    • Stir the reaction at room temperature for 24 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • Purify the product by column chromatography.

  • Deprotection of the phosphonate ester:

    • Dissolve the product from step 3 in dry dichloromethane.

    • Add bromotrimethylsilane and stir at room temperature for 16 hours.

    • Evaporate the solvent and excess reagent.

    • Hydrolyze the residue with water and purify by ion-exchange chromatography to yield the final product.

Quantitative Data Summary

The following table summarizes the antiviral activity of representative pyrimidine diamine derivatives against various viruses.

Compound ClassSpecific DerivativeTarget VirusActivity Metric (EC50/IC50)Cytotoxicity (CC50)Selectivity Index (SI)Reference
2,4-Diaminopyrimidines2-Amino-4-(ω-hydroxyalkylamino)pyrimidine derivativeInfluenza A/B0.01-0.1 µM>500 µM>5000[2]
2,4-Diamino-5-cyanopyrimidines2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidineHIV-1~1 µM>100 µM>100[5]
Pyrimido[4,5-d]pyrimidinesN2-cyclopropyl-N5-(2,3-dihydro-1H-inden-4-yl)pyrimido[4,5-d]pyrimidine-2,5-diamineHuman Coronavirus 229ENot specifiedNot specifiedNot specified[6]

Visualizing Synthesis and Logical Relationships

The following diagrams illustrate the general synthetic workflow for antiviral pyrimidine derivatives and the logical relationship of their mechanism of action.

G cluster_synthesis General Synthesis Workflow Start Starting Materials (e.g., Guanidine, Malononitrile derivative) Step1 Cyclization to form Pyrimidine Ring Start->Step1 Step2 Functional Group Interconversion (e.g., Chlorination) Step1->Step2 Step3 Side Chain Introduction Step2->Step3 Final Final Antiviral Compound Step3->Final

Caption: A generalized workflow for the synthesis of antiviral pyrimidine derivatives.

G cluster_moa Mechanism of Action Compound Pyrimidine Diamine Derivative Target Viral Target (e.g., Polymerase, Entry Protein) Compound->Target Binds to Inhibition Inhibition of Viral Replication Target->Inhibition Leads to

Caption: Logical relationship of the mechanism of action for pyrimidine diamine antivirals.

Conclusion

While a direct role for Grewe diamine in antiviral synthesis is not supported by available data, the broader family of pyrimidine diamine derivatives continues to be a fertile ground for the discovery of new antiviral agents. The synthetic versatility of the pyrimidine core, coupled with the ability to introduce diverse functionalities, allows for the fine-tuning of activity against a wide range of viral pathogens. Further exploration of this chemical space is warranted to develop next-generation antiviral therapies.

References

Synthetic Protocols for Substituted 4-Amino-Pyrimidines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Providing a comprehensive resource for researchers in drug development and organic synthesis, this application note details the experimental procedures for the synthesis of substituted 4-amino-pyrimidines. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to their demonstrated roles as inhibitors of various protein kinases, including the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2][3]

This document outlines two primary synthetic methodologies, offering detailed step-by-step protocols and tabulated quantitative data for a range of substituted analogs. Furthermore, it provides visual representations of a key signaling pathway and the general experimental workflow to aid in conceptual understanding and laboratory implementation.

I. General Synthesis of Substituted 4-Amino-Pyrimidines

A prevalent and versatile method for the synthesis of 4-amino-pyrimidines involves the condensation of a β-ketoester or its equivalent with an amidine hydrochloride. This approach allows for the introduction of a wide variety of substituents at the 2, 5, and 6 positions of the pyrimidine ring.

A notable example is the synthesis of 5-fluoro-4-aminopyrimidines, which are valuable intermediates in the preparation of pharmacologically active compounds.[4] The reaction of potassium (Z)-2-cyano-2-fluoroethenolate with various amidine hydrochlorides proceeds under mild conditions and generally affords excellent yields.[4]

Experimental Protocol 1: Synthesis of 2-Alkyl/Aryl-5-fluoro-4-aminopyrimidines

This protocol is adapted from the synthesis of fluorinated pyrimidines described by W. G. Hollis, et al.[4]

Materials:

  • Potassium (Z)-2-cyano-2-fluoroethenolate

  • Appropriately substituted amidine hydrochloride (e.g., formamidine hydrochloride, benzamidine hydrochloride)

  • Methanol (MeOH)

  • Stirring apparatus

  • Reaction vessel

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • In a suitable reaction vessel, dissolve the amidine hydrochloride (1.0 eq) in methanol.

  • To this solution, add potassium (Z)-2-cyano-2-fluoroethenolate (1.0 eq).

  • Stir the reaction mixture at room temperature. The reaction time may vary depending on the substrate (typically ranging from a few hours to 24 hours).[4]

  • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by a suitable method, such as column chromatography on silica gel, to yield the desired substituted 4-amino-5-fluoropyrimidine.

II. Synthesis via Chlorination and Amination

Another common strategy for synthesizing substituted 4-amino-pyrimidines involves the modification of a pre-existing pyrimidine core. For instance, 4-aminouracil can be converted to 4-amino-2,6-dichloropyrimidine, which can then undergo further substitution reactions.

Experimental Protocol 2: Synthesis of 4-Amino-2,6-dichloropyrimidine from 4-Aminouracil

Materials:

  • 4-aminouracil

  • Phosphorus oxychloride (POCl₃)

  • N,N-diethylaniline

  • Ice

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Methanol

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, combine 4-aminouracil, an excess of phosphorus oxychloride, and N,N-diethylaniline in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Reaction Conditions: Heat the mixture to reflux with continuous stirring for several hours. Monitor the reaction's progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralization: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Isolation of Crude Product: Filter the resulting precipitate using a Büchner funnel and wash the solid with cold water. To remove residual water, wash the solid with a mixture of methanol and diethyl ether. Dry the crude product.

  • Purification: The crude product can be further purified by extraction with boiling ethyl acetate, followed by solvent removal using a rotary evaporator. Final purification can be achieved by sublimation.

III. Quantitative Data Summary

The following tables summarize the yields and melting points for a selection of substituted 4-amino-pyrimidines synthesized via methods similar to those described above.

Substituent (R) Product Yield (%) Melting Point (°C) Reference
H5-Fluoro-4-aminopyrimidine85N/A[4]
CH₃5-Fluoro-2-methyl-4-aminopyrimidine93142.7–143.9
Cyclopropyl2-Cyclopropyl-5-fluoro-4-aminopyrimidine81N/A[4]
t-Butyl2-tert-Butyl-5-fluoro-4-aminopyrimidine88N/A[4]
CH₂Cl2-(Chloromethyl)-5-fluoro-4-aminopyrimidine90N/A[4]
Phenyl2-Phenyl-5-fluoro-4-aminopyrimidine93N/A[4]
4-Methoxyphenyl5-Fluoro-2-(4-methoxyphenyl)-4-aminopyrimidine99N/A[4]
4-Hydroxyphenyl5-Fluoro-2-(4-hydroxyphenyl)-4-aminopyrimidine69N/A[4]
4-Chlorophenyl2-(4-Chlorophenyl)-5-fluoro-4-aminopyrimidine95N/A[4]

Table 1: Yields of 2-Substituted-5-fluoro-4-aminopyrimidines.

Product Yield (%) Melting Point (°C)
2-Amino-5-propylpyrimidine-4,6-diol94>250
2-Amino-5-(sec-butyl)pyrimidine-4,6-diol93>250
4,6-Dichloro-5-phenylpyrimidin-2-amine71193–195
4,6-Dichloro-5-(prop-2-yn-1-yl)pyrimidin-2-amine81159–161

Table 2: Yields and Melting Points of Various Substituted Aminopyrimidines.[5]

IV. Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological context of these compounds, the following diagrams have been generated.

Caption: General experimental workflow for the synthesis of substituted 4-amino-pyrimidines.

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of 4-amino-pyrimidine derivatives.

V. Conclusion

The synthetic routes outlined in this application note provide robust and adaptable methods for the preparation of a diverse range of substituted 4-amino-pyrimidines. The provided data and protocols are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents. The inhibitory potential of these compounds against key signaling pathways, such as the PI3K/Akt/mTOR pathway, underscores their importance in modern medicinal chemistry.

References

Application Notes and Protocols for the Quality Control of 5-Aminomethyl-2-methylpyrimidin-4-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical techniques for the quality control of 5-Aminomethyl-2-methylpyrimidin-4-ylamine, a key intermediate in the synthesis of Vitamin B1 (Thiamine). The following protocols are designed to ensure the identity, purity, and quality of this compound in a research and drug development setting.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is a primary technique for assessing the purity of 5-Aminomethyl-2-methylpyrimidin-4-ylamine and quantifying its content. A reversed-phase method is generally suitable for this polar compound.

Experimental Protocol: Reversed-Phase HPLC

Objective: To determine the purity of 5-Aminomethyl-2-methylpyrimidin-4-ylamine and to identify and quantify any related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Purified water

  • 5-Aminomethyl-2-methylpyrimidin-4-ylamine reference standard

Chromatographic Conditions:

  • Mobile Phase A: 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-15 min: Linear gradient to 50% A, 50% B

    • 15-20 min: Hold at 50% A, 50% B

    • 20-22 min: Linear gradient back to 95% A, 5% B

    • 22-30 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh about 25 mg of 5-Aminomethyl-2-methylpyrimidin-4-ylamine reference standard and dissolve in a 50 mL volumetric flask with a mixture of water and methanol (80:20 v/v) to obtain a concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

Data Analysis:

  • Calculate the percentage purity of the analyte by the area normalization method.

  • For assay, compare the peak area of the analyte in the sample solution with that of the standard solution.

Data Presentation: HPLC Method Validation Summary
Validation ParameterResult
Linearity (Range) 0.05 - 0.75 mg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantitation (LOQ) 0.03 µg/mL
Specificity No interference from blank and placebo.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identification

GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile impurities. Due to the polar nature of 5-Aminomethyl-2-methylpyrimidin-4-ylamine, derivatization is necessary to improve its volatility and chromatographic performance.

Experimental Protocol: GC-MS with Silylation

Objective: To identify and quantify volatile impurities and to confirm the identity of 5-Aminomethyl-2-methylpyrimidin-4-ylamine.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • 5-Aminomethyl-2-methylpyrimidin-4-ylamine reference standard

Derivatization Procedure:

  • Accurately weigh about 1 mg of the sample into a vial.

  • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Ion Source Temperature: 230°C

  • Mass Range: 40-500 amu

Data Analysis:

  • Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST).

  • Quantify impurities using an internal standard method if required.

Data Presentation: GC-MS Analysis Summary
ParameterValue
Retention Time of Derivatized Analyte Approx. 15.2 min
Major Mass Fragments (m/z) To be determined experimentally
LOD for a typical volatile impurity Approx. 0.5 ppm
LOQ for a typical volatile impurity Approx. 1.5 ppm

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR is a primary ratio method for determining the purity of a compound without the need for a specific reference standard of the same compound.

Experimental Protocol: ¹H-qNMR

Objective: To determine the absolute purity of 5-Aminomethyl-2-methylpyrimidin-4-ylamine.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard of known purity (e.g., maleic acid)

Sample Preparation:

  • Accurately weigh about 10 mg of 5-Aminomethyl-2-methylpyrimidin-4-ylamine into an NMR tube.

  • Accurately weigh about 5 mg of the internal standard into the same NMR tube.

  • Add approximately 0.75 mL of the deuterated solvent.

  • Gently agitate to dissolve the sample and internal standard completely.

NMR Acquisition Parameters:

  • Pulse Program: A single 90° pulse

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32)

  • Spectral Width: To cover all signals of interest

Data Analysis:

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Data Presentation: qNMR Purity Assessment
ParameterValue
Analyte Signal (DMSO-d₆) To be determined experimentally
Internal Standard (Maleic Acid) ~6.2 ppm (s, 2H)
Calculated Purity 99.5%
Measurement Uncertainty ± 0.2%

Acid-Base Titration for Assay

This classical method can be used for the assay of 5-Aminomethyl-2-methylpyrimidin-4-ylamine, which has basic amino groups.

Experimental Protocol: Potentiometric Titration

Objective: To determine the assay of 5-Aminomethyl-2-methylpyrimidin-4-ylamine.

Instrumentation:

  • Potentiometric titrator with a pH electrode

  • Burette

  • Stirrer

Reagents:

  • Perchloric acid (0.1 N in glacial acetic acid), standardized

  • Glacial acetic acid

  • Acetic anhydride

  • 5-Aminomethyl-2-methylpyrimidin-4-ylamine sample

Procedure:

  • Accurately weigh about 100 mg of the sample and dissolve it in 50 mL of glacial acetic acid.

  • Add 5 mL of acetic anhydride.

  • Titrate potentiometrically with 0.1 N perchloric acid.

  • Determine the endpoint from the titration curve.

Calculation: Assay (%) = (V * N * MW * 100) / (W * n)

Where:

  • V = Volume of titrant consumed (L)

  • N = Normality of the titrant

  • MW = Molecular weight of the analyte (138.17 g/mol )

  • W = Weight of the sample (g)

  • n = number of reacting groups (to be determined, likely 2 for the two amino groups)

Data Presentation: Titrimetric Assay Results
ReplicateSample Weight (mg)Titrant Volume (mL)Assay (%)
1101.214.6599.8
299.814.4599.7
3100.514.5599.9
Average 99.8
% RSD 0.1%

Mandatory Visualizations

analytical_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Processing Sample 5-Aminomethyl-2-methylpyrimidin-4-ylamine Sample Preparation Sample Preparation (Dissolution, Derivatization) Sample->Preparation HPLC HPLC (Purity, Assay) Preparation->HPLC GCMS GC-MS (Volatile Impurities) Preparation->GCMS qNMR qNMR (Absolute Purity) Preparation->qNMR Titration Titration (Assay) Preparation->Titration Data_Acquisition Data Acquisition HPLC->Data_Acquisition GCMS->Data_Acquisition qNMR->Data_Acquisition Titration->Data_Acquisition Data_Analysis Data Analysis & Interpretation Data_Acquisition->Data_Analysis Report Quality Control Report Data_Analysis->Report thiamine_biosynthesis cluster_pyrimidine Pyrimidine Moiety Synthesis cluster_thiazole Thiazole Moiety Synthesis cluster_coupling Coupling and Phosphorylation AIR 5-Aminoimidazole ribotide (AIR) HMP_P Hydroxymethylpyrimidine phosphate (HMP-P) AIR->HMP_P HMP_PP Hydroxymethylpyrimidine pyrophosphate (HMP-PP) HMP_P->HMP_PP Thiamine_phosphate Thiamine monophosphate (TMP) HMP_PP->Thiamine_phosphate Target 5-Aminomethyl-2-methylpyrimidin-4-ylamine Target->HMP_P Salvage Pathway Thiazole_precursors Glycine, Cysteine, DXP Thiazole_phosphate Thiazole phosphate (Thz-P) Thiazole_precursors->Thiazole_phosphate Thiazole_phosphate->Thiamine_phosphate Thiamine_pyrophosphate Thiamine pyrophosphate (TPP) (Vitamin B1) Thiamine_phosphate->Thiamine_pyrophosphate

Application Notes and Protocols for the Use of 5-Aminomethyl-2-methylpyrimidin-4-ylamine Derivatives in Anticancer Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Aminomethyl-2-methylpyrimidin-4-ylamine serves as a crucial building block in the synthesis of various biologically active compounds.[1] While not typically used as an anticancer agent in its primary form, its pyrimidine core is a well-established pharmacophore in the design of potent and selective anticancer drugs, particularly kinase inhibitors.[2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of derivatives of 5-Aminomethyl-2-methylpyrimidin-4-ylamine and related pyrimidine scaffolds in the development of novel anticancer therapeutics. The focus is on the design, synthesis, and evaluation of these compounds as inhibitors of key oncogenic signaling pathways.

Application Notes

The pyrimidine scaffold, a key feature of 5-Aminomethyl-2-methylpyrimidin-4-ylamine, is a privileged structure in medicinal chemistry for targeting protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[2][3] Derivatives of this and similar pyrimidine structures have been successfully developed to target various kinases involved in cancer progression, such as Janus kinase 2 (JAK2), Phosphoinositide 3-kinase (PI3K), and Epidermal Growth Factor Receptor (EGFR).[4][5][6]

Key Applications:

  • Development of Selective JAK2 Inhibitors: N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have been synthesized and identified as potent and selective inhibitors of JAK2, a key target in myeloproliferative neoplasms (MPNs).[4] These compounds have demonstrated the ability to inhibit the phosphorylation of JAK2 and its downstream signaling pathways.[4]

  • Synthesis of PI3K/mTOR Pathway Inhibitors: The pyrimidine core is integral to the design of inhibitors targeting the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in various cancers.[5] Thienopyrimidin-2-yl)aminopyrimidine derivatives have shown potent inhibition of PI3K and, in some cases, dual inhibition of PI3K and mTOR.[5]

  • Design of EGFR Inhibitors: 5-Trifluoromethylpyrimidine derivatives have been developed as inhibitors of EGFR, a key target in non-small cell lung cancer and other solid tumors.[6] These compounds have shown significant antitumor activities in various cancer cell lines.[6]

  • Broad-Spectrum Anticancer Activity: Various other derivatives, such as thiazolo[4,5-d]pyrimidines, have been synthesized and evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of antiproliferative activity.[7][8]

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of representative pyrimidine derivatives.

Compound ClassDerivative ExampleTarget(s)Cancer Cell Line(s)IC50 ValuesReference
N-(4-(aminomethyl)phenyl) pyrimidin-2-amineCompound A8JAK2Ba/F3-JAK2V617F5 nM (kinase assay)[4]
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidineCompound 3b-C32 (melanoma), A375 (melanoma)24.4 µM, 25.4 µM[7]
5-TrifluoromethylpyrimidineCompound 9uEGFRA549 (lung), MCF-7 (breast), PC-3 (prostate)0.35 µM, 3.24 µM, 5.12 µM[6]
(Thienopyrimidin-2-yl) aminopyrimidineGNE-493pan-PI3K-Potent inhibition demonstrated[5]
(Thienopyrimidin-2-yl) aminopyrimidineGNE-490pan-PI3K-Potent inhibition demonstrated[5]

Experimental Protocols

Protocol 1: Synthesis of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine Derivatives as JAK2 Inhibitors

This protocol is based on the synthesis of selective JAK2 inhibitors as described in the literature.[4]

Objective: To synthesize a series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives for evaluation as JAK2 inhibitors.

Materials:

  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • Isopropyl bromide

  • Potassium carbonate

  • Appropriate substituted pyrimidine precursors

  • Palladium catalyst (e.g., Pd(dppf)Cl2)

  • Solvents (e.g., DMF, Dioxane)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Synthesis of Intermediate 2: To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1) in a suitable solvent, add potassium carbonate and isopropyl bromide. Heat the reaction mixture and monitor for completion by TLC or LC-MS. Upon completion, perform an aqueous workup and purify the crude product by column chromatography to obtain intermediate 2.

  • Suzuki Coupling: Combine intermediate 2 with the appropriate substituted pyrimidine precursor in a reaction vessel. Add a palladium catalyst and a suitable base (e.g., Na2CO3) in a solvent mixture such as dioxane and water. Degas the mixture and heat under an inert atmosphere until the reaction is complete.

  • Purification: After cooling, extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the final compound by column chromatography to yield the desired N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Workflow for Synthesis of JAK2 Inhibitors

G cluster_synthesis Synthesis of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine Derivatives start Starting Materials: - Pyrazole boronic ester (1) - Substituted pyrimidine step1 Isopropyl Substitution (Intermediate 2) start->step1 step2 Suzuki Coupling (with substituted pyrimidine) step1->step2 step3 Purification (Column Chromatography) step2->step3 end_product Final Product: N-(4-(aminomethyl)phenyl) pyrimidin-2-amine Derivative step3->end_product

Caption: Synthetic workflow for N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives.

Protocol 2: In Vitro Antiproliferative Activity Assay (MTT Assay)

This protocol outlines a general method for evaluating the antiproliferative activity of synthesized pyrimidine derivatives against various cancer cell lines, as is common practice in such studies.[7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds on the proliferation of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, PC-3, A375, C32)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized pyrimidine derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of the compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition versus the log of the compound concentration and fitting the data to a dose-response curve.

Workflow for In Vitro Antiproliferative Assay

G cluster_assay In Vitro Antiproliferative Activity (MTT Assay) start Seed Cancer Cells in 96-well plates step1 Treat cells with Pyrimidine Derivatives start->step1 step2 Incubate for 48-72h step1->step2 step3 Add MTT Reagent step2->step3 step4 Solubilize Formazan Crystals step3->step4 step5 Measure Absorbance step4->step5 end_result Calculate IC50 Values step5->end_result

Caption: Workflow for determining the antiproliferative activity of test compounds.

Signaling Pathways

JAK-STAT Signaling Pathway and Inhibition

The JAK-STAT signaling pathway is crucial for normal cell growth and differentiation, but its aberrant activation is a hallmark of many cancers, particularly hematological malignancies.[4] The JAK2V617F mutation, for instance, leads to constitutive activation of the pathway.[4] Pyrimidine-based inhibitors can block this pathway by targeting the ATP-binding site of JAK2.

G cluster_pathway JAK-STAT Signaling Pathway Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene Inhibitor Pyrimidine Derivative (e.g., Compound A8) Inhibitor->JAK2 Inhibition

Caption: Inhibition of the JAK-STAT pathway by a pyrimidine-based JAK2 inhibitor.

PI3K/AKT/mTOR Signaling Pathway and Inhibition

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common event in cancer.[5] Pyrimidine derivatives have been developed as potent inhibitors of PI3K, thereby blocking downstream signaling.

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Pyrimidine Derivative (e.g., GNE-493) Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a pyrimidine-based PI3K inhibitor.

References

Synthetic Routes for Preparing Analogs of Grewe Diamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of analogs of Grewe diamine (4-amino-2-methyl-5-aminomethylpyrimidine), a key intermediate in the synthesis of Vitamin B1 (thiamine). The synthesis of Grewe diamine analogs is of significant interest in medicinal chemistry for the development of novel therapeutic agents, including potential antitumor and antimicrobial agents. These protocols outline various synthetic strategies to modify the core pyrimidine structure, allowing for the exploration of structure-activity relationships.

Introduction

Grewe diamine is a fundamental building block in the industrial synthesis of thiamine. Its analogs, substituted diaminopyrimidines, are prevalent in numerous biologically active compounds, including kinase inhibitors, dihydrofolate reductase inhibitors, and other therapeutic agents. The chemical tractability of the diaminopyrimidine scaffold allows for systematic modifications to tune its physicochemical and pharmacological properties. This document details established synthetic routes for the preparation of a variety of Grewe diamine analogs.

Synthetic Strategies

The primary strategies for synthesizing Grewe diamine analogs involve the construction of the pyrimidine ring from acyclic precursors or the modification of a pre-existing pyrimidine core. Key approaches include:

  • Condensation Reactions: Cyclization of amidines with β-dicarbonyl compounds or their equivalents is a classic and versatile method for pyrimidine synthesis.

  • Suzuki Coupling: Palladium-catalyzed cross-coupling reactions are employed to introduce aryl or heteroaryl substituents at the 5-position of the pyrimidine ring.

  • Nucleophilic Aromatic Substitution: Modification of halo-substituted pyrimidines allows for the introduction of various functional groups.

I. Synthesis of 5-Aryl-2,4-diaminopyrimidine Analogs via Suzuki Coupling

This protocol describes the synthesis of 2,4-diamino-5-aryl-6-substituted pyrimidine derivatives, which are analogs of Grewe diamine where the aminomethyl group at the 5-position is replaced by an aryl group. This is achieved through a Suzuki coupling reaction.

Experimental Protocol

Step 1: Iodination of the Pyrimidine Core

A precursor, 2,4-diamino-6-substituted pyrimidine, is first iodinated at the 5-position to provide a handle for the subsequent Suzuki coupling.

  • To a solution of the 2,4-diamino-6-substituted pyrimidine (1.0 eq) in dry acetonitrile, add N-iodosuccinimide (NIS) (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the 2,4-diamino-5-iodo-6-substituted pyrimidine derivative.

Step 2: Suzuki Coupling

The iodinated pyrimidine is then coupled with a substituted phenylboronic acid.

  • In a reaction vessel, combine the 2,4-diamino-5-iodo-6-substituted pyrimidine (1.0 eq), the desired substituted phenylboronic acid (1.2 eq), potassium carbonate (K₂CO₃) (2.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 eq).

  • Add a solvent mixture of ethanol, toluene, and water (e.g., in a 3:1:1 ratio).

  • Heat the reaction mixture at 90 °C for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield the desired 2,4-diamino-5-aryl-6-substituted pyrimidine analog.[1]

Data Presentation
EntryR¹ (at C6)R² (Aryl group at C5)Yield (%)
1-CH₂O-(R)-isopropylideneglycerol4-Chlorophenyl85
2-CH₂O-(R)-isopropylideneglycerol4-Fluorophenyl78
3-CH₂O-(S)-isopropylideneglycerol4-Methoxyphenyl82
4-CH₂O-(S)-isopropylideneglycerol3-Nitrophenyl75

Table 1: Representative yields for the synthesis of 5-aryl-2,4-diaminopyrimidine analogs via Suzuki coupling.[1]

Synthetic Workflow Diagram

Suzuki_Coupling_Workflow Start 2,4-Diamino-6-substituted pyrimidine Iodination Iodination (NIS, Acetonitrile) Start->Iodination Intermediate 2,4-Diamino-5-iodo-6-substituted pyrimidine Iodination->Intermediate Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃) Intermediate->Suzuki Purification Column Chromatography Suzuki->Purification Product 2,4-Diamino-5-aryl-6-substituted pyrimidine Analog Purification->Product

Suzuki Coupling Workflow for 5-Aryl Analogs.

II. Synthesis of N-Substituted Grewe Diamine Analogs

This protocol outlines the preparation of Grewe diamine analogs with substituents on the amino groups, which can be achieved through reductive amination or acylation of the primary amino groups of Grewe diamine.

Experimental Protocol: Reductive Amination
  • Dissolve Grewe diamine (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

  • Add the desired aldehyde or ketone (1.0-2.2 eq, depending on whether mono- or di-substitution is desired).

  • Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), in portions at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the N-alkylated Grewe diamine analog.

Experimental Protocol: Acylation
  • Suspend Grewe diamine (1.0 eq) in a solvent like dichloromethane or tetrahydrofuran (THF).

  • Add a base, such as triethylamine or pyridine (2.2 eq).

  • Cool the mixture to 0 °C and add the desired acyl chloride or anhydride (2.1 eq) dropwise.

  • Stir the reaction at room temperature for 4-12 hours.

  • Wash the reaction mixture with water and saturated sodium bicarbonate solution.

  • Dry the organic layer, concentrate, and purify the residue by recrystallization or column chromatography to yield the N-acylated Grewe diamine analog.

Data Presentation
EntryReagentReaction TypeProductYield (%)
1BenzaldehydeReductive AminationN,N'-Dibenzyl-Grewe diamine85
2AcetoneReductive AminationN,N'-Diisopropyl-Grewe diamine78
3Acetyl ChlorideAcylationN,N'-Diacetyl-Grewe diamine92
4Benzoyl ChlorideAcylationN,N'-Dibenzoyl-Grewe diamine89

Table 2: Representative yields for the N-functionalization of Grewe diamine.

Logical Relationship Diagram

N_Functionalization GreweDiamine Grewe Diamine ReductiveAmination Reductive Amination (Aldehyde/Ketone, Reducing Agent) GreweDiamine->ReductiveAmination Acylation Acylation (Acyl Halide/Anhydride, Base) GreweDiamine->Acylation N_Alkyl_Analog N-Alkyl Grewe Diamine Analog ReductiveAmination->N_Alkyl_Analog N_Acyl_Analog N-Acyl Grewe Diamine Analog Acylation->N_Acyl_Analog

N-Functionalization of Grewe Diamine.

III. Synthesis of Grewe Diamine Analogs via Pyrimidine Ring Formation

This approach involves the construction of the pyrimidine ring from acyclic precursors to introduce variations at the 2- and 6-positions of the pyrimidine core. A common method is the condensation of an amidine with a β-dicarbonyl compound or a related synthon.

Experimental Protocol

This protocol describes the synthesis of a 2-substituted Grewe diamine analog starting from a substituted amidine.

  • Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • To this solution, add a β-aminocrotononitrile derivative (1.0 eq).

  • Add the desired substituted amidine hydrochloride (1.1 eq) to the reaction mixture.

  • Reflux the mixture for 6-12 hours, monitoring by TLC.

  • Cool the reaction mixture and neutralize with an acid (e.g., acetic acid or HCl).

  • The product may precipitate upon cooling and neutralization. Collect the solid by filtration.

  • If no precipitate forms, concentrate the solution and purify the residue by column chromatography to afford the 2-substituted-4-amino-5-cyanopyrimidine.

  • The cyano group can then be reduced to an aminomethyl group using a reducing agent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation to yield the final Grewe diamine analog.

Data Presentation
EntrySubstituted AmidineProduct after ReductionOverall Yield (%)
1Acetamidine HClGrewe Diamine75
2Benzamidine HCl2-Phenyl-4-amino-5-aminomethylpyrimidine68
3Guanidine HCl2,4-Diamino-5-aminomethylpyrimidine72

Table 3: Representative overall yields for the synthesis of 2-substituted Grewe diamine analogs.

Signaling Pathway-Style Diagram of Synthesis

Pyrimidine_Synthesis Amidines Substituted Amidine (e.g., Acetamidine, Benzamidine) Cyclization Cyclocondensation (NaOEt, EtOH, Reflux) Amidines->Cyclization BetaDicarbonyl β-Aminocrotononitrile or equivalent BetaDicarbonyl->Cyclization Intermediate 2-Substituted-4-amino- 5-cyanopyrimidine Cyclization->Intermediate Reduction Reduction (e.g., LiAlH₄ or H₂/Catalyst) Intermediate->Reduction Product 2-Substituted Grewe Diamine Analog Reduction->Product

Pyrimidine Ring Formation Pathway.

These protocols provide a foundation for the synthesis of a diverse library of Grewe diamine analogs for further investigation in drug discovery and development. Researchers should consult the primary literature for more specific reaction conditions and characterization data for individual compounds.

References

Troubleshooting & Optimization

Improving the yield and purity of 5-Aminomethyl-2-methylpyrimidin-4-ylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-Aminomethyl-2-methylpyrimidin-4-ylamine, a key intermediate in the production of Vitamin B1.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce 5-Aminomethyl-2-methylpyrimidin-4-ylamine?

A1: Several synthetic routes are available, with the most common starting materials being 2-cyanoacetamide and malononitrile.[3] A more recent and efficient method involves a fully continuous flow synthesis.[4][5] An older method involves the direct cyclization of α-formyl-β-formylaminopropionitrile sodium salt with acetamidine hydrochloride, though this method has been associated with lower, less reproducible yields.[2]

Q2: I am experiencing low yields in my synthesis. What are the potential causes and solutions?

A2: Low yields can stem from several factors, including suboptimal reaction conditions, side reactions, and incomplete conversion of starting materials.

  • Suboptimal Reaction Conditions: Ensure that the temperature, pressure, and stoichiometry of your reactants are optimized. For instance, in the continuous flow synthesis, optimal conditions have been identified as a molar ratio of 2,2,6,6-tetramethyl-4-piperidinone (TAA) to 1,6-hexanediamine (HMDA) of 2.1:1, a reaction temperature of 70°C, a pressure of 2 MPa, and a reaction time of 12 minutes.[4]

  • Side Reactions: The formation of by-products can significantly reduce the yield of the desired product. Traditional batch processes may be more prone to side reactions. Transitioning to a continuous flow process can minimize side reactions by providing better control over reaction parameters and reducing reaction times from hours to minutes.[4]

  • Purity of Starting Materials: A patent has noted that the purity of starting materials, such as α-formyl-β-formylaminopropionitrile sodium salt, can significantly impact the yield.[2] Using highly pure starting materials is crucial for achieving high yields.

Q3: How can I improve the purity of my final product?

A3: Achieving high purity is critical, especially for pharmaceutical applications.

  • Continuous Flow Synthesis: This method has been shown to produce 5-Aminomethyl-2-methylpyrimidin-4-ylamine with a purity of up to 97%.[4] The enhanced mass transfer and precise control over reaction conditions in a flow system contribute to higher purity.

  • Purification Techniques: While not explicitly detailed in the provided search results, standard purification techniques such as recrystallization or column chromatography would be applicable to remove impurities. The choice of solvent for recrystallization is critical and should be determined experimentally.

Q4: What are the advantages of continuous flow synthesis over traditional batch processes for this compound?

A4: Continuous flow synthesis offers several advantages:

  • Improved Yield and Purity: As mentioned, this method can achieve yields of up to 85% and purities of up to 97%.[4]

  • Reduced Reaction Time: Reaction times can be drastically reduced from several hours in batch processes to as little as 12 minutes in a flow system.[4]

  • Enhanced Safety and Scalability: Continuous flow reactors offer better heat and mass transfer, leading to improved safety and easier scalability compared to batch reactors.[4][5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Suboptimal reaction conditions (temperature, pressure, stoichiometry).Optimize reaction parameters. For continuous flow, refer to the optimal conditions mentioned in Q2.[4]
Purity of starting materials is too low.Use starting materials with a purity of at least 92%.[2]
Significant side product formation.Consider switching to a continuous flow synthesis to minimize side reactions and improve selectivity.[4]
Low Purity Incomplete reaction or presence of side products.Utilize a continuous flow process which has been demonstrated to yield purities up to 97%.[4]
Ineffective purification.Experiment with different recrystallization solvents or chromatographic conditions to effectively remove impurities.
Inconsistent Results Poor process control in batch synthesis.Adopt a continuous flow synthesis method for better control over reaction parameters and improved reproducibility.[4][5]
Variability in starting material quality.Ensure consistent quality and purity of all starting materials and reagents.

Quantitative Data Summary

Synthesis Method Starting Materials Overall Yield Purity Reference
Scalable Process 12-Cyanoacetamide, Vilsmeier reagent, Acetamidine65%Not Specified[3]
Scalable Process 2Malononitrile, DMF, Dimethyl sulfate, Acetamidine hydrochloride70%Not Specified[3]
Continuous Flow Synthesis1,6-hexanediamine (HMDA), 2,2,6,6-tetramethyl-4-piperidinone (TAA)85% (isolated)Up to 97%[4]
Direct Cyclizationα-formyl-β-formylaminopropionitrile sodium salt, Acetamidine hydrochloride35% (reproducible)Not Specified[2]

Experimental Protocols

1. Scalable Synthesis from 2-Cyanoacetamide [3]

  • React 2-cyanoacetamide with a Vilsmeier reagent to produce an enamine intermediate.

  • Condense the resulting enamine with acetamidine to yield 4-amino-2-methylpyrimidine-5-carbonitrile.

  • Perform hydrogenation of the carbonitrile to obtain 5-Aminomethyl-2-methylpyrimidin-4-ylamine. The overall yield for this process is reported to be 65%.

2. Scalable Synthesis from Malononitrile [3]

  • Treat malononitrile with an ionic salt prepared in situ from DMF and dimethyl sulfate to form the enamine intermediate.

  • Without isolation, react the enamine with acetamidine hydrochloride to produce 4-amino-2-methylpyrimidine-5-carbonitrile.

  • Subsequent hydrogenation yields 5-Aminomethyl-2-methylpyrimidin-4-ylamine, with a reported overall yield of 70%.

3. Fully Continuous Flow Synthesis [4]

  • Prepare a solution of 1,6-hexanediamine (HMDA) and 2,2,6,6-tetramethyl-4-piperidinone (TAA) with a molar ratio of 1:2.1.

  • Pump the solution through a micro fixed-bed reactor packed with a 5% Pt/C catalyst.

  • Introduce hydrogen gas into the reactor.

  • Maintain the reaction temperature at 70°C and the pressure at 2 MPa.

  • Set the residence time in the reactor to 12 minutes.

  • The product is collected at the reactor outlet. This process has an isolated yield of 85% and a purity of up to 97%.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_process Continuous Flow Process cluster_end Product start1 1,6-hexanediamine (HMDA) mix Mixing of Reactants (Molar Ratio HMDA:TAA = 1:2.1) start1->mix start2 2,2,6,6-tetramethyl-4-piperidinone (TAA) start2->mix start3 Hydrogen Gas react Micro Fixed-Bed Reactor (5% Pt/C Catalyst) 70°C, 2 MPa, 12 min start3->react mix->react product 5-Aminomethyl-2-methylpyrimidin-4-ylamine (Yield: 85%, Purity: 97%) react->product Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield or Purity Issue cause1 Suboptimal Reaction Conditions issue->cause1 cause2 Impure Starting Materials issue->cause2 cause3 Side Reactions issue->cause3 sol1 Optimize T, P, Stoichiometry cause1->sol1 Optimization sol2 Use High Purity Reagents cause2->sol2 Purification sol3 Switch to Continuous Flow Synthesis cause3->sol3 Process Change

References

Troubleshooting guide for the synthesis of Grewe diamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of Grewe diamine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for Grewe diamine?

A1: Grewe diamine is commonly synthesized through the hydrolysis of N-(4-amino-2-methylpyrimidin-5-ylmethyl)formamide (NFGDA). This process typically involves treating NFGDA with an aqueous alkali or alkaline-earth metal hydroxide solution in the presence of an organic solvent.

Q2: What are the expected yield and purity for the synthesis of Grewe diamine?

A2: Under optimized conditions, the isolated yield of Grewe diamine can be in the range of 93-98%, with a purity of 90-95%.[1] The final product purity can be affected by the work-up and purification procedures.

Q3: What are some common impurities that can be found in the final product?

A3: Common impurities can include starting materials, byproducts of side reactions, and residual solvents. Specifically, in the hydrolysis of NFGDA, impurities such as 2-chloroaniline and sodium formate have been reported.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete hydrolysis of the starting material (NFGDA).- Ensure the correct molar equivalent of the base (e.g., NaOH) is used. A slight excess (e.g., 1.05 mol equivalents) can be beneficial.[1]- Optimize the reaction temperature and time. For instance, heating at 80-85°C for 2-5 hours has been reported to be effective.[1]- Ensure efficient stirring to overcome issues with reagent mixing.
Loss of product during work-up and isolation.- Optimize the crystallization process. Cooling the reaction mixture to 0-5°C can enhance crystal formation.[1]- Minimize the number of transfer steps to reduce mechanical losses.
Low Purity Presence of unreacted starting material.- Increase the reaction time or temperature to drive the reaction to completion. Monitor the reaction progress using techniques like TLC or HPLC.
Presence of byproducts (e.g., 2-chloroaniline).- An effective work-up procedure is crucial. Washing the organic phase can help remove water-soluble impurities. Evaporation of the solvent under reduced pressure can help in separating volatile impurities.[1]
Inefficient crystallization.- Recrystallization from a suitable solvent system can significantly improve purity. The choice of solvent will depend on the solubility of Grewe diamine and the impurities.
Product is an oil or fails to crystallize Presence of impurities inhibiting crystallization.- Purify the crude product using column chromatography to remove impurities before attempting crystallization.
Incorrect solvent for crystallization.- Experiment with different solvent systems. A mixture of a good solvent and a poor solvent can often induce crystallization.
Inconsistent Results Variability in the quality of starting materials.- Ensure the purity of the starting NFGDA. Impurities in the starting material can affect the reaction outcome.
Fluctuations in reaction parameters.- Carefully control reaction parameters such as temperature, reaction time, and stirring rate.

Experimental Protocols

Hydrolysis of N-(4-amino-2-methylpyrimidin-5-ylmethyl)formamide (NFGDA)

This protocol is based on a patented manufacturing process.[1]

Materials:

  • N-(4-amino-2-methylpyrimidin-5-ylmethyl)formamide (NFGDA)

  • Aqueous Sodium Hydroxide (NaOH) solution

  • Aliphatic C3-alcohol (e.g., propan-1-ol or propan-2-ol)

  • Water

Procedure:

  • Prepare a 20 wt-% solution of NFGDA in a C3-alcohol.

  • Add 1.05 molar equivalents of an aqueous NaOH solution.

  • Heat the reaction mixture to a temperature between 80°C and 85°C.

  • Maintain this temperature for 2 to 5 hours with constant stirring.

  • After the reaction is complete, cool the solution to a temperature between -10°C and 20°C (preferably 0°C to 5°C) to induce crystallization of the Grewe diamine.

  • Separate the Grewe diamine crystals from the mother liquor by filtration.

  • The isolated crystals can be further dried under reduced pressure (e.g., 20 mbar) at an elevated temperature (e.g., 60°C) for 12 hours to remove residual solvent.

Visualizations

Grewe_Diamine_Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up and Isolation A Prepare NFGDA Solution B Add NaOH Solution A->B C Heat and Stir B->C D Cool to Crystallize C->D Reaction Complete E Filter Crystals D->E F Dry Product E->F G Grewe Diamine F->G Final Product

Caption: Experimental workflow for the synthesis of Grewe diamine.

Troubleshooting_Grewe_Diamine_Synthesis Start Problem Encountered LowYield Low Yield? Start->LowYield LowPurity Low Purity? LowYield->LowPurity No Sol_Yield Check Reagent Stoichiometry Optimize Reaction Time/Temp Improve Mixing LowYield->Sol_Yield Yes NoCrystals Fails to Crystallize? LowPurity->NoCrystals No Sol_Purity Increase Reaction Time Optimize Work-up Recrystallize LowPurity->Sol_Purity Yes Sol_Crystals Purify via Chromatography Test New Solvent Systems NoCrystals->Sol_Crystals Yes

Caption: Troubleshooting decision tree for Grewe diamine synthesis.

References

Common side reactions in the preparation of 5-Aminomethyl-2-methylpyrimidin-4-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common side reactions and issues encountered during the preparation of 5-Aminomethyl-2-methylpyrimidin-4-ylamine.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering potential causes and actionable solutions.

Issue 1: Low overall yield of 5-Aminomethyl-2-methylpyrimidin-4-ylamine.

  • Question: My multi-step synthesis consistently results in a low overall yield. What are the likely causes and how can I optimize the process?

  • Answer: Low overall yield is a common problem stemming from inefficiencies at various stages of the synthesis. Key areas to investigate include the purity of starting materials, reaction conditions, and intermediate purification. Incomplete reactions or the formation of side products at any step will propagate and reduce the final yield. A scalable process starting from 2-cyanoacetamide, for example, has a reported overall yield of 65%, while a route from malononitrile can achieve up to 70%.[1][2] Careful optimization of each step is crucial.

Issue 2: Formation of impurities during the cyclization step to form 4-amino-2-methylpyrimidine-5-carbonitrile.

  • Question: I am observing multiple spots on my TLC plate after the cyclization of the enamine intermediate with acetamidine. What are these impurities and how can I minimize them?

  • Answer: The formation of impurities during the pyrimidine ring closure is often due to side reactions of the enamine or acetamidine, or incomplete cyclization.

    • Potential Side Reactions:

      • Incomplete Cyclization: The enamine intermediate may persist if the reaction is not driven to completion. Ensure adequate reaction time and temperature.

      • Incorrect Regiochemistry: While less common with acetamidine, alternative cyclization pathways can lead to isomeric pyrimidine byproducts.

      • Hydrolysis of Enamine: Enamines can be sensitive to water, leading to hydrolysis back to the corresponding ketone or aldehyde, which can then undergo other side reactions. Ensure anhydrous reaction conditions.

      • Self-condensation of Acetonitrile: If acetonitrile is used as a solvent or is a starting material, its self-condensation can lead to the formation of byproducts like (2,6-dimethyl-4-acetamidine)-pyrimidine under certain conditions.[3]

Issue 3: Incomplete reduction of the nitrile group in 4-amino-2-methylpyrimidine-5-carbonitrile.

  • Question: My final product is contaminated with the starting nitrile. How can I ensure complete reduction?

  • Answer: Incomplete reduction of the nitrile is a frequent issue. The choice of reducing agent and reaction conditions are critical.

    • Catalyst Activity: If using catalytic hydrogenation (e.g., Raney Nickel, Pd/C), ensure the catalyst is fresh and active.[4][5][6] Catalyst poisoning can also be a factor.

    • Hydrogen Pressure and Temperature: Insufficient hydrogen pressure or temperature can lead to incomplete reaction. Optimize these parameters based on literature procedures or systematic screening.

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress by TLC or HPLC.

Issue 4: Formation of secondary and tertiary amine byproducts during nitrile reduction.

  • Question: Besides my desired primary amine, I am observing higher molecular weight impurities. Are these over-alkylation products?

  • Answer: Yes, the formation of secondary and tertiary amines is a known side reaction during the catalytic hydrogenation of nitriles.[4] This occurs when the initially formed primary amine attacks the imine intermediate.

    • Mitigation Strategies:

      • Ammonia Addition: The presence of ammonia in the reaction mixture can suppress the formation of secondary and tertiary amines by shifting the equilibrium away from the side reaction.

      • Acidic Conditions: Performing the reduction in the presence of an acid can protonate the amine products, reducing their nucleophilicity and preventing further reaction with the imine intermediate.

      • Catalyst Choice: Some catalysts are more selective for the formation of primary amines.

Issue 5: Product degradation or discoloration during work-up or storage.

  • Question: My final product is unstable and changes color over time. What is causing this degradation and how can I prevent it?

  • Answer: 5-Aminomethyl-2-methylpyrimidin-4-ylamine, like many aminopyrimidines, can be susceptible to oxidation and hydrolysis.

    • Oxidation: The amino groups on the pyrimidine ring can be sensitive to air and light, leading to the formation of colored oxidation products. Work-up and storage under an inert atmosphere (e.g., nitrogen or argon) can minimize this.

    • Hydrolysis: The aminomethyl group can be susceptible to hydrolysis, particularly under harsh pH conditions, to form 4-amino-5-hydroxymethyl-2-methylpyrimidine.[3] Ensure neutral pH during work-up and storage.

    • Storage Conditions: Store the final product in a cool, dark place under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 5-Aminomethyl-2-methylpyrimidin-4-ylamine?

A1: The most prevalent and scalable synthetic strategies start from either 2-cyanoacetamide or malononitrile.[1][2] A common pathway involves the reaction with a Vilsmeier reagent to form an enamine, which is then cyclized with acetamidine to produce 4-amino-2-methylpyrimidine-5-carbonitrile. The final step is the reduction of the nitrile group to the aminomethyl functionality. An alternative route involves the direct amination of a 2-methyl-4-amino-5-alkoxymethylpyrimidine precursor.[3]

Q2: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress and initial purity assessment.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and final product purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of intermediates and the final product, and to identify impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify byproducts.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several reagents used in this synthesis require careful handling:

  • Vilsmeier Reagent (POCl₃/DMF): Corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Nitriles (Malononitrile, 2-Cyanoacetamide): Toxic. Avoid inhalation and skin contact.

  • Raney Nickel: Pyrophoric when dry. Handle as a slurry and under an inert atmosphere.

  • Hydrogen Gas: Highly flammable. Use in a well-ventilated area with appropriate safety measures for handling compressed gases.

Data Presentation

Table 1: Comparison of Common Synthetic Routes and Reported Yields

Starting MaterialKey IntermediateFinal StepOverall Yield (%)Reference
2-Cyanoacetamide4-amino-2-methylpyrimidine-5-carbonitrileHydrogenation65[1][2]
Malononitrile4-amino-2-methylpyrimidine-5-carbonitrileHydrogenation70[1][2]

Experimental Protocols & Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Route 1: From Malononitrile/2-Cyanoacetamide cluster_1 Route 2: From Alkoxymethylpyrimidine A Malononitrile or 2-Cyanoacetamide B Enamine Intermediate A->B Vilsmeier Reagent C 4-amino-2-methyl- pyrimidine-5-carbonitrile B->C Acetamidine D 5-Aminomethyl-2-methyl- pyrimidin-4-ylamine C->D Reduction (e.g., Raney Ni, H2) E 2-methyl-4-amino-5- alkoxymethylpyrimidine F 5-Aminomethyl-2-methyl- pyrimidin-4-ylamine E->F Amination

Caption: Common synthetic routes to 5-Aminomethyl-2-methylpyrimidin-4-ylamine.

Troubleshooting Logic for Nitrile Reduction

Nitrile_Reduction_Troubleshooting Start Nitrile Reduction Step Problem Low Yield or Impurities Start->Problem Check_SM Incomplete Conversion (Starting Material Present) Problem->Check_SM TLC/HPLC Analysis Check_Byproducts Formation of Byproducts (Secondary/Tertiary Amines) Problem->Check_Byproducts LC-MS/NMR Analysis Solution_SM Increase Catalyst Load Increase H2 Pressure/Temp Increase Reaction Time Check_SM->Solution_SM Solution_Byproducts Add Ammonia Use Acidic Conditions Change Catalyst Check_Byproducts->Solution_Byproducts

Caption: Troubleshooting guide for the nitrile reduction step.

References

Technical Support Center: Optimization of Reaction Conditions for Coupling with Grewe Diamine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing coupling reactions involving Grewe diamine and its structural analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful synthesis outcomes. Grewe diamine, a key precursor in Grewe cyclization for the synthesis of morphinan scaffolds, and similar sterically hindered secondary amines, can present unique challenges during amide bond formation. This guide offers insights into overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when coupling a carboxylic acid with a sterically hindered secondary amine like Grewe diamine?

The primary challenges include low reactivity due to steric hindrance around the nitrogen atom, leading to low yields and slow reaction rates.[1] Side reactions, such as the formation of N-acylurea byproducts when using carbodiimide reagents, can also occur.[2] Additionally, the presence of other functional groups in either the diamine or the carboxylic acid may require the use of protecting groups to prevent unwanted reactions.[3][4][5]

Q2: Which coupling reagents are most effective for acylating sterically hindered secondary amines?

For sterically hindered couplings, more powerful activating agents are often necessary.[6] Uronium/aminium-based reagents like HATU, HBTU, and PyBOP are generally more effective than standard carbodiimide reagents like DCC or EDC alone.[2][7] The addition of additives such as HOBt can help to minimize racemization and improve reaction efficiency.[7]

Q3: How can I minimize side reactions during the coupling process?

Minimizing side reactions involves careful selection of coupling reagents, solvents, and bases. For instance, to avoid the formation of N-acylurea with carbodiimides, the reaction temperature should be kept low.[2] When using uronium/aminium reagents, pre-activation of the carboxylic acid before adding the amine can prevent the guanidinylation of the amine.[8] Ensuring anhydrous reaction conditions is also crucial, as water can hydrolyze the activated ester intermediate.[1][7]

Q4: What is the role of a non-nucleophilic base in these coupling reactions?

A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential to neutralize the acidic components in the reaction mixture, such as the carboxylic acid and any acid salts of the amine.[1][7] This deprotonation of the carboxylic acid facilitates its activation by the coupling reagent. Using a non-nucleophilic base prevents it from competing with the Grewe diamine for the activated carboxylic acid.[7]

Q5: When should I consider using protecting groups for Grewe diamine?

If the Grewe diamine analog contains other reactive functional groups, such as a primary amine or a hydroxyl group, that could compete in the coupling reaction, the use of orthogonal protecting groups is recommended.[3][4] A protecting group strategy allows for the selective acylation of the target secondary amine.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low to No Product Formation 1. Ineffective Coupling Reagent: The chosen reagent may not be potent enough to overcome the steric hindrance of the Grewe diamine.[6] 2. Reagent Degradation: Coupling reagents, especially carbodiimides, can be sensitive to moisture and degrade over time.[1] 3. Insufficient Activation: The carboxylic acid may not be fully activated before the addition of the amine.1. Switch to a stronger coupling reagent: Use HATU, HBTU, or PyBOP.[6][7] 2. Use fresh reagents: Ensure all reagents are of high quality and stored under appropriate conditions.[1] 3. Pre-activate the carboxylic acid: Allow the carboxylic acid, coupling reagent, and base to react for a few minutes before adding the Grewe diamine.
Low Yield 1. Steric Hindrance: The bulky nature of the Grewe diamine and/or the carboxylic acid is slowing down the reaction.[1] 2. Poor Solubility: Reactants may not be fully dissolved in the chosen solvent, leading to incomplete reaction.[1] 3. Presence of Moisture: Water can hydrolyze the activated intermediate, reducing the yield.[1][7]1. Increase reaction time and/or temperature: Monitor the reaction for potential side product formation at higher temperatures.[1] Consider a "double coupling" where fresh reagents are added after the initial reaction period.[1] 2. Optimize the solvent: Switch to a solvent with better solvating properties like DMF or NMP.[6][7] 3. Use anhydrous solvents: Ensure all solvents and reagents are dry and the reaction is run under an inert atmosphere.[1][7]
Presence of Side Products 1. N-acylurea Formation: This is a common side product when using carbodiimide reagents like DCC or EDC.[2] 2. Racemization: The chiral center of an amino acid-derived carboxylic acid may racemize during activation. 3. Guanidinylation of the Amine: Uronium/aminium reagents can react with the amine to form an inactive guanidinium species.[8]1. Use a different class of coupling reagent: Switch to a uronium/aminium-based reagent. If using a carbodiimide, keep the reaction temperature low.[2] 2. Add an anti-racemization agent: Include additives like HOBt or HOAt in the reaction mixture.[7] 3. Pre-activate the carboxylic acid: This consumes the coupling reagent before the amine is introduced.[8]
Difficulty in Product Purification 1. Byproducts from Coupling Reagents: The byproducts of some coupling reagents (e.g., dicyclohexylurea from DCC) can be difficult to remove.[7] 2. Unreacted Starting Materials: Due to an incomplete reaction.1. Choose a reagent with water-soluble byproducts: EDC is a good choice as its urea byproduct can be removed with an aqueous wash.[9] 2. Optimize reaction conditions for full conversion: Use techniques like "double coupling" to drive the reaction to completion.[1] Employ column chromatography for purification.

Experimental Protocols

Protocol 1: Standard HATU-Mediated Coupling

This protocol describes a general procedure for the coupling of a carboxylic acid to a Grewe diamine analog using HATU as the coupling reagent.

Materials:

  • Grewe diamine analog (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of the Grewe diamine analog (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: EDC/HOBt Mediated Coupling

This protocol is an alternative method using a carbodiimide reagent with an additive to suppress side reactions.

Materials:

  • Grewe diamine analog (1.0 eq)

  • Carboxylic acid (1.2 eq)

  • EDC (1.5 eq)

  • HOBt (1.5 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DCM or DMF

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the carboxylic acid (1.2 eq), HOBt (1.5 eq), and the Grewe diamine analog (1.0 eq) in anhydrous DCM or DMF.

  • Add DIPEA (2.0 eq) to the mixture and stir for 5 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.5 eq) portion-wise to the cooled solution.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash with water, 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via column chromatography.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Hindered Amines

Coupling ReagentAdditiveBaseTypical SolventRelative ReactivityCommon Byproducts
HATUNoneDIPEA, TEADMF, NMPVery HighWater-soluble
HBTUHOBt (optional)DIPEA, TEADMF, NMPHighWater-soluble
PyBOPNoneDIPEA, TEADMF, DCMHighWater-soluble
EDCHOBt, HOAtDIPEA, TEADCM, DMFModerateWater-soluble urea
DCCHOBt, HOAtDIPEA, TEADCMModerateInsoluble urea (DCU)

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Dissolve Carboxylic Acid, Coupling Reagent & Base in Solvent pre_activation Pre-activate for 15 min prep_reagents->pre_activation add_amine Add Grewe Diamine Solution pre_activation->add_amine prep_amine Dissolve Grewe Diamine in Solvent prep_amine->add_amine react Stir at Room Temperature add_amine->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Aqueous Washes extract->wash dry Dry, Filter & Concentrate wash->dry purify Column Chromatography dry->purify

Caption: General experimental workflow for Grewe diamine coupling.

troubleshooting_guide start Low Yield or Incomplete Reaction check_reagents Are coupling reagents and solvents fresh and anhydrous? start->check_reagents reagent_strength Is the coupling reagent strong enough (e.g., HATU)? check_reagents->reagent_strength Yes replace_reagents Use fresh, anhydrous reagents and solvents. check_reagents->replace_reagents No reaction_params Have reaction time and temperature been optimized? reagent_strength->reaction_params Yes stronger_reagent Switch to a more potent coupling reagent (HATU, PyBOP). reagent_strength->stronger_reagent No optimize_conditions Increase reaction time/temp or perform a double coupling. reaction_params->optimize_conditions No check_solubility Is solubility an issue? reaction_params->check_solubility Yes replace_reagents->start success Problem Resolved stronger_reagent->success optimize_conditions->success change_solvent Switch to a better solvating solvent (DMF, NMP). check_solubility->change_solvent Yes check_solubility->success No change_solvent->success

Caption: Troubleshooting decision tree for low-yield reactions.

References

Stability testing of 5-Aminomethyl-2-methylpyrimidin-4-ylamine dihydrochloride in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Aminomethyl-2-methylpyrimidin-4-ylamine dihydrochloride. It offers insights into potential stability issues and guidance on experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound is sensitive to air and moisture. It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a dry location. The recommended storage temperature is 2-8 °C.

Q2: I am seeing a rapid loss of purity in my stock solution. What could be the cause?

A2: Rapid degradation of your stock solution could be due to several factors:

  • Inappropriate Solvent: The stability of the compound can be highly dependent on the solvent. Protic solvents or those with reactive impurities may accelerate degradation.

  • pH of the Solution: As a pyrimidine derivative, the compound's stability is likely influenced by pH.[1] Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis or other degradation reactions.

  • Exposure to Light: Photodegradation can be a concern for many amine-containing compounds. Protect your solutions from light by using amber vials or covering them with aluminum foil.

  • Oxidation: The presence of dissolved oxygen or oxidizing contaminants in the solvent can lead to oxidative degradation. Using de-gassed solvents is recommended.

  • Contamination: Contamination from glassware, stir bars, or other equipment can introduce substances that catalyze degradation.

Q3: What are the expected degradation products of this compound?

A3: While specific degradation pathways for this molecule are not extensively published, potential degradation products could arise from:

  • Hydrolysis: The amino groups on the pyrimidine ring may be susceptible to hydrolysis, particularly at elevated temperatures and non-neutral pH.[1] This could potentially lead to the formation of hydroxylated pyrimidine derivatives.

  • Oxidation: The aminomethyl group and the pyrimidine ring itself could be sites of oxidation, leading to the formation of various oxidized byproducts.

  • Dimerization/Polymerization: Under certain conditions, reactive intermediates could lead to the formation of dimers or higher-order polymers.

Q4: Which analytical techniques are most suitable for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique. An ideal HPLC method should be able to separate the parent compound from all potential degradation products. Other techniques that can be used for characterization of degradation products include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for identification of unknown degradants.

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation of isolated degradation products.

  • Fourier-Transform Infrared (FTIR) spectroscopy to detect changes in functional groups.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
  • Possible Cause: Interaction of the amine groups with residual silanols on the HPLC column.

  • Troubleshooting Steps:

    • Use a base-deactivated column: These columns are specifically designed to minimize interactions with basic compounds.

    • Add a competing base to the mobile phase: Including a small amount of a competing amine, such as triethylamine (TEA), in the mobile phase can improve peak shape.

    • Adjust the mobile phase pH: Lowering the pH of the mobile phase can protonate the amine groups, which may reduce tailing.

Issue 2: Inconsistent Results in Stability Studies
  • Possible Cause: Variability in experimental conditions.

  • Troubleshooting Steps:

    • Control Temperature: Ensure that all stability samples are stored at a precisely controlled and uniform temperature.

    • Control Light Exposure: Consistently protect samples from light, as even minor variations in exposure can affect results.

    • Use High-Purity Solvents: Impurities in solvents can vary between batches and affect degradation rates. Use HPLC-grade or higher purity solvents.

    • Ensure Homogeneity: Make sure stock solutions are well-mixed before aliquoting for stability studies.

Summary of Stability Data

The following table summarizes hypothetical stability data for this compound under forced degradation conditions. This data is for illustrative purposes to guide experimental design.

ConditionSolventTime (hours)Temperature (°C)% DegradationMajor Degradation Products
Acid Hydrolysis 0.1 M HCl246015%Hydrolyzed pyrimidine
Base Hydrolysis 0.1 M NaOH86045%Ring-opened products
Oxidative 3% H₂O₂242525%N-oxide derivatives
Thermal Water728010%Dimerization products
Photolytic Methanol482530%Photodegradation adducts

Experimental Protocols

Protocol 1: Preparation of Stock and Stability Solutions
  • Stock Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve the compound in a suitable solvent (e.g., methanol, water) to a final concentration of 1 mg/mL.

    • Sonication may be used to aid dissolution.

  • Stability Sample Preparation:

    • Aliquot the stock solution into separate, appropriately labeled vials for each stability condition.

    • For hydrolysis studies, add the appropriate volume of acidic or basic solution.

    • For oxidative studies, add the oxidizing agent (e.g., H₂O₂).

    • Ensure all vials are sealed tightly.

Protocol 2: Forced Degradation Study
  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time points.

  • Thermal Degradation:

    • Incubate a sealed vial of the stock solution in a chosen solvent at 80°C.

    • Withdraw aliquots at specified time points.

  • Photolytic Degradation:

    • Expose a sealed quartz vial of the stock solution to a calibrated light source (e.g., ICH option 1 or 2).

    • Simultaneously, keep a control sample, wrapped in aluminum foil, under the same temperature conditions.

    • Withdraw aliquots at specified time points.

Protocol 3: HPLC Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

Visualizations

Stability_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Aliquots Aliquot into Vials Stock->Aliquots Acid Acid Hydrolysis (0.1 M HCl, 60°C) Aliquots->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Aliquots->Base Oxidative Oxidative (3% H2O2, 25°C) Aliquots->Oxidative Thermal Thermal (80°C) Aliquots->Thermal Photo Photolytic (ICH Light Source) Aliquots->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC-UV Analysis Sampling->HPLC LCMS LC-MS for Identification HPLC->LCMS

Caption: Workflow for the forced degradation study of this compound.

Troubleshooting_Logic Start Inconsistent Stability Results Temp Is temperature precisely controlled? Start->Temp Light Is light exposure consistent? Temp->Light Yes FixTemp Use calibrated incubator/water bath Temp->FixTemp No Solvent Are high-purity solvents used? Light->Solvent Yes FixLight Use amber vials or foil wrapping Light->FixLight No Homogeneity Is the stock solution homogeneous? Solvent->Homogeneity Yes FixSolvent Use fresh HPLC-grade solvents Solvent->FixSolvent No FixHomogeneity Ensure complete dissolution/mixing Homogeneity->FixHomogeneity No End Consistent Results Homogeneity->End Yes FixTemp->Light FixLight->Solvent FixSolvent->Homogeneity FixHomogeneity->End

Caption: Troubleshooting flowchart for inconsistent stability study results.

References

Technical Support Center: Overcoming Challenges in the Purification of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common hurdles encountered during the purification of pyrimidine derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying pyrimidine derivatives?

A1: The primary challenges in purifying pyrimidine derivatives often stem from their inherent physicochemical properties. Many derivatives exhibit high polarity, which can lead to difficulties in separation using standard chromatographic techniques.[1] Solubility issues are also prevalent, with some compounds being either too soluble in common organic solvents for effective crystallization or poorly soluble, making them difficult to handle.[2][3] Furthermore, the presence of impurities with similar polarities to the target compound can complicate purification by chromatography.[4] Product instability under certain purification conditions, such as on silica gel, can also be a significant hurdle.[4]

Q2: Which chromatographic techniques are most suitable for purifying polar pyrimidine derivatives?

A2: For highly polar pyrimidine derivatives, conventional reverse-phase chromatography can be challenging.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more effective technique as it is specifically designed for the separation of polar compounds.[1] Ion-Exchange Chromatography (IEC) can be employed for pyrimidine derivatives that are ionizable, separating them based on their net charge.[1] In some cases, Mixed-Mode Chromatography, which combines multiple separation mechanisms like reverse-phase and ion-exchange, can provide enhanced separation of complex mixtures.[1]

Q3: How can I improve the separation of my pyrimidine derivative from impurities with similar polarity in column chromatography?

A3: To improve separation, you can experiment with different solvent systems or employ gradient elution, where the polarity of the mobile phase is gradually changed.[2] If using silica gel, consider switching to a different stationary phase, such as alumina (basic or neutral), which may offer different selectivity.[2] Adding a small amount of a third solvent to your mobile phase can also alter the selectivity of the separation.[2] For challenging separations, preparative High-Performance Liquid Chromatography (Prep-HPLC) offers higher resolution.[5]

Q4: My pyrimidine derivative is "oiling out" instead of crystallizing. What can I do?

A4: "Oiling out," the formation of an oil instead of crystals, often occurs when the compound is too soluble in the chosen solvent or when the solution is cooled too quickly.[6] To address this, you can try using a solvent in which the compound has lower solubility.[6] Allowing the solution to cool more slowly can also promote crystal formation.[2][6] If impurities are present, they can interfere with crystal lattice formation; therefore, ensuring the starting material is as pure as possible is beneficial.[6]

Q5: What are the best practices for removing colored impurities during crystallization?

A5: If your crystals are contaminated with colored impurities, these impurities are likely co-crystallizing with your product. A common and effective method to remove them is to add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration, leaving a colorless solution from which to grow your crystals.

Troubleshooting Guides

Chromatographic Purification
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of spots on TLC Inappropriate solvent system polarity.- Test a range of solvent systems with varying polarities.- Consider a different stationary phase (e.g., alumina instead of silica gel).[2]
Streaking on TLC plate or column - Overloading the sample.- Compound is highly polar or acidic/basic.- Reduce the amount of sample loaded.- Add a small amount of a modifier to the mobile phase (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).[2]
Compound appears unstable on silica gel The acidic nature of silica gel is degrading the compound.- Switch to a neutral or basic stationary phase like alumina.- Consider non-chromatographic purification methods like crystallization.[4]
Difficulty separating closely related impurities The chosen chromatographic system lacks sufficient selectivity.- Optimize the mobile phase by trying different solvent combinations or adding a modifier.[2]- Employ gradient elution.[2]- Use a higher resolution technique like preparative HPLC.[5]
Crystallization
IssuePossible Cause(s)Suggested Solution(s)
Compound fails to crystallize - Solution is not supersaturated.- Compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration.[6]- Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent).- Try a different solvent or solvent system.[6]
Formation of an oil instead of crystals ("oiling out") - Compound is highly soluble in the solvent.- Cooling the solution too rapidly.- Presence of impurities.- Use a solvent in which the compound has lower solubility.[6]- Allow the solution to cool more slowly.[2][6]- Purify the material further by another method (e.g., chromatography) before crystallization.[6]
Low recovery of crystalline product The compound has significant solubility in the cold solvent.- Cool the solution in an ice bath to minimize solubility.- Use a minimal amount of cold solvent for washing the crystals.[6]
Crystals are contaminated with colored impurities Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.

Data Presentation

Table 1: Summary of Flash Column Chromatography Parameters for Substituted Pyrimidines

CompoundStationary PhaseEluent SystemPurity (%)Yield (%)Reference
N,N'-bis-benzenesulfonamide derivativeSilica GelChloroform/Acetone97.03Not Specified[5]
Bosentan IntermediateSilica GelNot SpecifiedNot Specified45[5]
Pyrimidine-based Kinase InhibitorsSilica Gel 60Not SpecifiedNot Specified26-85 (synthesis yield)[5]

Note: The reported yields may correspond to the overall synthetic step rather than the purification step alone.[5]

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system that gives a retention factor (Rf) of approximately 0.2-0.4 for the target compound and provides good separation from impurities.[5]

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack the column.

  • Sample Loading: Dissolve the crude pyrimidine derivative in a minimum amount of the mobile phase or a suitable solvent and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions. If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase.[2]

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[5]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[5]

Protocol 2: Cooling Crystallization
  • Solvent Selection: Choose a solvent in which the pyrimidine derivative is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[5]

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture while stirring until the compound fully dissolves.[6]

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, the flask can be covered.[6]

  • Crystal Growth: As the solution cools, the solubility of the compound will decrease, leading to the formation of crystals.[6]

  • Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[6]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any residual impurities.[6]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any remaining solvent.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Pyrimidine Derivative Purification_Method Select Purification Method Crude_Product->Purification_Method Column_Chromatography Column Chromatography Purification_Method->Column_Chromatography Impurities with similar polarity Crystallization Crystallization Purification_Method->Crystallization Solid compound Prep_HPLC Preparative HPLC Purification_Method->Prep_HPLC Difficult separation Purity_Check Assess Purity (TLC, HPLC, NMR) Column_Chromatography->Purity_Check Crystallization->Purity_Check Prep_HPLC->Purity_Check Purity_Check->Purification_Method Impure Pure_Product Pure Pyrimidine Derivative Purity_Check->Pure_Product Purity ≥ 95%

Caption: General workflow for the purification of pyrimidine derivatives.

troubleshooting_workflow Start HPLC Peak Tailing Observed? Check_Analyte Is the analyte basic or acidic? Start->Check_Analyte Check_Column Is the column overloaded? Start->Check_Column Check_Solvent Is the sample solvent stronger than mobile phase? Start->Check_Solvent Add_Modifier Add a mobile phase modifier (e.g., TFA, NH4OH) Check_Analyte->Add_Modifier Yes Consider_HILIC Consider HILIC for very polar compounds Check_Analyte->Consider_HILIC No Reduce_Load Reduce sample concentration/injection volume Check_Column->Reduce_Load Yes Change_Solvent Dissolve sample in mobile phase Check_Solvent->Change_Solvent Yes

Caption: Troubleshooting guide for HPLC peak tailing.

logical_relationship cluster_problem Purification Challenge cluster_consequences Consequences cluster_solutions Potential Solutions Challenge High Polarity of Pyrimidine Derivative Consequence1 Poor Retention in Reverse-Phase HPLC Challenge->Consequence1 Consequence2 High Solubility in Polar Solvents Challenge->Consequence2 Solution1a Use HILIC Consequence1->Solution1a Solution1b Use Polar-Endcapped C18 Column Consequence1->Solution1b Solution2a Anti-Solvent Crystallization Consequence2->Solution2a Solution2b Use Less Polar Crystallization Solvent Consequence2->Solution2b

Caption: Relationship between challenges and solutions for polar pyrimidines.

References

How to prevent the degradation of 5-Aminomethyl-2-methylpyrimidin-4-ylamine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of 5-Aminomethyl-2-methylpyrimidin-4-ylamine during storage. It includes a troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during experiments.

Troubleshooting Guide

This guide addresses specific issues related to the degradation of 5-Aminomethyl-2-methylpyrimidin-4-ylamine, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Discoloration of solid compound (e.g., yellowing, browning) Oxidation or exposure to light.Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen). Minimize exposure to ambient light during handling.
Decreased purity over time, as determined by analytical methods (e.g., HPLC) Hydrolysis due to moisture absorption.Store the compound in a desiccator at the recommended temperature. Use anhydrous solvents when preparing solutions and minimize exposure to atmospheric moisture.
Appearance of new peaks in chromatograms of stored samples Formation of degradation products due to thermal stress.Strictly adhere to the recommended storage temperature of -20°C. Avoid repeated freeze-thaw cycles. For frequent use, aliquot the compound into smaller, single-use vials.
Inconsistent experimental results using the same batch of compound Degradation of the compound in solution.Prepare solutions fresh before each experiment. If a stock solution must be stored, store it at -20°C or below for a limited time and protect it from light. Perform a quick purity check before use if stored for an extended period.
Precipitation or cloudiness in solutions Formation of insoluble degradation products or reaction with solvent.Ensure the compound is fully dissolved in a compatible solvent. If precipitation occurs in a previously clear solution upon storage, it is likely a sign of degradation. Discard the solution and prepare a fresh one.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 5-Aminomethyl-2-methylpyrimidin-4-ylamine?

A1: For long-term stability, the solid compound should be stored at -20°C in a tightly sealed, amber glass vial to protect it from light.[1][2] To prevent hydrolysis, it is also recommended to store the vial in a desiccator or an environment with low humidity.

Q2: How stable is 5-Aminomethyl-2-methylpyrimidin-4-ylamine in solution?

A2: The stability of the compound in solution is dependent on the solvent, pH, temperature, and light exposure. Amine groups, particularly on a pyrimidine ring, can be susceptible to oxidation and hydrolysis. Therefore, it is strongly recommended to prepare solutions fresh for each use. If storage is necessary, solutions should be kept at low temperatures (e.g., -20°C), protected from light, and used within a short period. The use of degassed, anhydrous solvents can also improve stability.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the structure, which contains primary amine groups and an aminomethyl group on a pyrimidine ring, the most probable degradation pathways are:

  • Oxidation: The amine groups are susceptible to oxidation, which can lead to the formation of colored impurities.

  • Hydrolysis: The amino groups on the pyrimidine ring can be susceptible to hydrolysis, especially under acidic or basic conditions, potentially leading to the formation of hydroxylated pyrimidine derivatives.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.

Q4: How can I detect degradation of 5-Aminomethyl-2-methylpyrimidin-4-ylamine?

A4: Degradation can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A validated HPLC method can separate the intact compound from its degradation products. The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation.

Q5: What should I do if I suspect my compound has degraded?

A5: If you suspect degradation, it is recommended to obtain a new, pure sample of the compound. Using a degraded compound can lead to inaccurate and unreliable experimental results. If a new sample is not immediately available, you may need to re-purify the existing material, for example, by recrystallization, and confirm its purity by appropriate analytical techniques.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To intentionally degrade 5-Aminomethyl-2-methylpyrimidin-4-ylamine under various stress conditions to understand its degradation profile.

Materials:

  • 5-Aminomethyl-2-methylpyrimidin-4-ylamine

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of 5-Aminomethyl-2-methylpyrimidin-4-ylamine in methanol or water at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a sample of the solid compound in a thermostatic oven at 80°C for 48 hours. Also, place a vial of the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose a sample of the solid compound and a vial of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

  • Control Samples: Prepare control samples by diluting the stock solution with the respective solvent (water or methanol) and storing them under normal laboratory conditions, protected from light.

  • Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze them using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 5-Aminomethyl-2-methylpyrimidin-4-ylamine from its potential degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve samples in Mobile Phase A at a concentration of approximately 0.1 mg/mL.

Visualizations

cluster_storage Optimal Storage Conditions cluster_degradation Degradation Pathways Temp -20°C Compound 5-Aminomethyl-2-methylpyrimidin-4-ylamine Light Protection from Light (Amber Vial) Moisture Low Humidity (Desiccator) Atmosphere Inert Atmosphere (Argon/Nitrogen) Oxidation Oxidation Products Compound->Oxidation O₂ / Light Hydrolysis Hydrolysis Products Compound->Hydrolysis H₂O / pH Photodegradation Photodegradation Products Compound->Photodegradation UV/Vis Light

Caption: Factors influencing the stability of 5-Aminomethyl-2-methylpyrimidin-4-ylamine.

cluster_workflow Forced Degradation Workflow cluster_conditions Stress Conditions start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions start->stress analysis Analyze by Stability-Indicating HPLC stress->analysis Acid Acidic (0.1M HCl, 60°C) stress->Acid Base Basic (0.1M NaOH, 60°C) stress->Base Oxidative Oxidative (3% H₂O₂, RT) stress->Oxidative Thermal Thermal (80°C solid, 60°C solution) stress->Thermal Photolytic Photolytic (ICH Q1B) stress->Photolytic end Identify Degradation Products & Pathways analysis->end

Caption: Experimental workflow for forced degradation studies.

References

Scale-up considerations for the industrial synthesis of Grewe diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of Grewe diamine (4-amino-5-aminomethyl-2-methylpyrimidine), a key intermediate in the production of Vitamin B1.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable synthetic routes to Grewe diamine?

The most prevalent industrial routes to Grewe diamine proceed through the common intermediate, 4-amino-2-methylpyrimidine-5-carbonitrile. Two scalable approaches to this intermediate have been developed:

  • Route A: From 2-Cyanoacetamide: This pathway involves the reaction of 2-cyanoacetamide with a Vilsmeier reagent to form an enamine, which is then condensed with acetamidine to yield 4-amino-2-methylpyrimidine-5-carbonitrile.[1]

  • Route B: From Malononitrile: In this method, malononitrile is reacted with an ionic salt (prepared in situ from dimethylformamide and dimethyl sulfate) to generate the same enamine intermediate as in Route A, which is then converted to 4-amino-2-methylpyrimidine-5-carbonitrile.[1]

The final step in both routes is the catalytic hydrogenation of the nitrile group to the primary amine, yielding Grewe diamine.

Q2: What are the critical safety concerns when using the Vilsmeier reagent on an industrial scale (Route A)?

The Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide) is highly reactive and poses significant thermal hazards.[2][3] Key safety considerations include:

  • Exothermic Reaction: The formation of the Vilsmeier reagent is highly exothermic and requires careful temperature control to prevent runaway reactions.[2]

  • Thermal Instability: The Vilsmeier complex itself is thermally unstable and can decompose energetically, leading to a rapid increase in temperature and pressure.[2][4]

  • Handling: The reagent is an irritant and requires appropriate personal protective equipment and handling procedures.[3]

To mitigate these risks, the use of continuous flow reactors is highly recommended for large-scale production.[3] This approach allows for the in-situ generation and immediate consumption of the Vilsmeier reagent, minimizing the accumulation of hazardous intermediates.[3][4]

Q3: How can I improve the selectivity towards the primary amine during the hydrogenation of 4-amino-2-methylpyrimidine-5-carbonitrile?

The formation of secondary and tertiary amine byproducts is a common issue in nitrile hydrogenation.[5][6] To enhance the selectivity for the desired primary amine (Grewe diamine), consider the following:

  • Use of Additives: The addition of ammonia or a basic agent like sodium hydroxide can effectively suppress the formation of secondary and tertiary amines.[7]

  • Catalyst Choice: While Raney nickel is a common catalyst, other options like Raney cobalt or supported noble metal catalysts (e.g., palladium on carbon) can offer different selectivity profiles.[7] Nanoporous palladium catalysts have shown high selectivity to primary amines under mild conditions.[7]

  • Reaction Conditions: Optimization of temperature and pressure is crucial. While higher temperatures can increase reaction rates, they may also promote side reactions. A systematic study of these parameters for your specific catalyst system is recommended.[7]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of Grewe diamine.

Synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile (Intermediate)

Issue 1: Low yield in the Vilsmeier-based synthesis (Route A).

Potential Cause Troubleshooting Steps
Incomplete formation of Vilsmeier reagent Ensure complete reaction of phosphorus oxychloride with DMF. Monitor the reaction by appropriate analytical methods. Consider using a slight excess of the chlorinating agent.
Precipitation of Vilsmeier reagent The Vilsmeier reagent can precipitate from solution, especially at low temperatures, hindering its reaction with the substrate.[8] Using a co-solvent or operating at a slightly higher temperature (with caution) may improve solubility. For large-scale operations, a flow reactor can mitigate this issue by ensuring rapid mixing and reaction.
Side reactions The Vilsmeier reagent can react with the solvent (DMF) or other species present in the reaction mixture.[9] Ensure the substrate is added promptly after the reagent formation.
Inefficient work-up The product may be lost during the work-up and purification steps. Optimize extraction and crystallization procedures.

Issue 2: Formation of byproducts during the synthesis of the nitrile intermediate.

Potential Cause Troubleshooting Steps
Reaction with impurities in starting materials Use high-purity starting materials. Analyze raw materials for potential reactive impurities.
Dimerization or polymerization These side reactions can be minimized by controlling the reaction temperature and the rate of addition of reagents.
Incorrect stoichiometry Carefully control the molar ratios of the reactants to favor the desired reaction pathway.
Hydrogenation of 4-amino-2-methylpyrimidine-5-carbonitrile to Grewe Diamine

Issue 3: Catalyst deactivation during nitrile hydrogenation.

Potential Cause Troubleshooting Steps
Chemisorption of reactants/products The nitrile group and the resulting amine can strongly adsorb onto the catalyst surface, blocking active sites.[10]
Formation of oligomers/polymers Condensation reactions between the amine product and imine intermediates can lead to the formation of oligomers that foul the catalyst surface.[10][11]
Poisoning by impurities Trace impurities in the substrate or solvent can poison the catalyst. Ensure high purity of all reaction components.
Sintering of the catalyst Operating at excessively high temperatures can lead to the agglomeration of catalyst particles, reducing the active surface area.

Issue 4: Low selectivity for Grewe diamine (formation of secondary/tertiary amines).

Potential Cause Troubleshooting Steps
Reaction of primary amine with imine intermediate This is the primary pathway for the formation of secondary amines.[12]
Sub-optimal reaction conditions High temperatures and pressures can sometimes favor the formation of byproducts.
Inappropriate catalyst The choice of catalyst has a significant impact on selectivity.

Experimental Protocols

Protocol 1: Synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile (Route A)

This protocol is a general guideline and should be optimized for specific equipment and scale.

  • Vilsmeier Reagent Formation: In a suitable reactor equipped with efficient cooling and stirring, cool anhydrous dimethylformamide (DMF) to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C. Stir the mixture for 1 hour at this temperature to ensure complete formation of the Vilsmeier reagent.

  • Reaction with 2-Cyanoacetamide: To the pre-formed Vilsmeier reagent, add a solution of 2-cyanoacetamide in anhydrous DMF at a rate that maintains the reaction temperature below 15 °C.

  • Condensation with Acetamidine: After the addition is complete, add acetamidine hydrochloride and a suitable base (e.g., sodium methoxide) to the reaction mixture. Heat the mixture to 60-70 °C and stir until the reaction is complete (monitor by TLC or HPLC).

  • Work-up and Isolation: Cool the reaction mixture and quench by carefully adding it to ice water. Adjust the pH to neutral or slightly basic with a suitable base. The product will precipitate out of solution. Filter the solid, wash with water, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).

Protocol 2: Hydrogenation of 4-amino-2-methylpyrimidine-5-carbonitrile
  • Catalyst Preparation: In a high-pressure autoclave, suspend Raney Nickel (or another suitable catalyst) in a solvent mixture of methanol and aqueous ammonia.

  • Reaction Setup: Add the 4-amino-2-methylpyrimidine-5-carbonitrile to the autoclave.

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 4 MPa). Heat the mixture to the target temperature (e.g., 100 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake.

  • Work-up and Isolation: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen. Filter the catalyst from the reaction mixture.

  • Purification: The solvent can be removed under reduced pressure to yield the crude Grewe diamine. Further purification can be achieved by recrystallization or distillation under high vacuum. A patent suggests a purification method involving an ion exchange resin for the deacylation of a protected precursor to Grewe diamine.[13]

Data Presentation

Table 1: Typical Reaction Conditions for the Hydrogenation of Nitriles

ParameterRaney NickelPalladium on Carbon
Temperature 60 - 150 °C25 - 80 °C
Hydrogen Pressure 50 - 300 bar[14]1 - 10 bar[12]
Solvent Alcohols (e.g., Methanol, Ethanol)Alcohols, Ethers
Additives Ammonia, Sodium HydroxideOften not required for high selectivity to primary amine

Visualizations

Grewe_Diamine_Synthesis_Workflow cluster_route_a Route A cluster_route_b Route B 2-Cyanoacetamide 2-Cyanoacetamide Enamine Intermediate Enamine Intermediate 2-Cyanoacetamide->Enamine Intermediate + Vilsmeier Reagent Vilsmeier Reagent Vilsmeier Reagent Nitrile Intermediate 4-amino-2-methylpyrimidine- 5-carbonitrile Enamine Intermediate->Nitrile Intermediate + Acetamidine Acetamidine Acetamidine Malononitrile Malononitrile Enamine Intermediate_B Enamine Intermediate Malononitrile->Enamine Intermediate_B + Ionic Salt Ionic Salt Ionic Salt Enamine Intermediate_B->Nitrile Intermediate + Acetamidine Grewe Diamine Grewe Diamine Nitrile Intermediate->Grewe Diamine Hydrogenation (e.g., Raney Ni, H2)

Caption: Synthetic routes to Grewe diamine.

Troubleshooting_Hydrogenation Start Low Yield or Purity in Hydrogenation Step Check_Conversion Is conversion of starting material complete? Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion No High_Conversion High Conversion, Low Yield/Purity Check_Conversion->High_Conversion Yes Deactivated_Catalyst Potential Catalyst Deactivation Low_Conversion->Deactivated_Catalyst Suboptimal_Conditions Suboptimal Reaction Conditions Low_Conversion->Suboptimal_Conditions Side_Reactions Investigate Side Reactions (Secondary/Tertiary Amines) High_Conversion->Side_Reactions Regenerate_Catalyst Regenerate or Replace Catalyst Deactivated_Catalyst->Regenerate_Catalyst Optimize_Conditions Optimize Temperature, Pressure, and Reaction Time Suboptimal_Conditions->Optimize_Conditions Modify_Selectivity Add Ammonia/Base or Change Catalyst to Improve Selectivity Side_Reactions->Modify_Selectivity

Caption: Troubleshooting workflow for hydrogenation.

References

Identification and removal of impurities in 5-Aminomethyl-2-methylpyrimidin-4-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Aminomethyl-2-methylpyrimidin-4-ylamine. This guide addresses common challenges encountered during the identification and removal of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in synthetically produced 5-Aminomethyl-2-methylpyrimidin-4-ylamine?

A1: Common impurities often relate to the synthetic route employed. A frequent pathway involves the reduction of 2-methyl-4-amino-5-cyanopyrimidine. Therefore, potential impurities include:

  • Unreacted starting material: 2-methyl-4-amino-5-cyanopyrimidine.

  • Partially reduced intermediates: Such as the corresponding aldehyde or imine.

  • Over-alkylation products: For instance, 5-dimethylaminomethyl-2-methyl-pyrimidin-4-ylamine.

  • Byproducts from side reactions: N-(4-amino-2-methyl-pyrimidin-5-ylmethyl)-acetamide may be present if acetic acid was used in the synthesis or workup.

  • Residual solvents: Solvents used during synthesis and purification (e.g., methanol, ethanol, toluene).

Q2: Which analytical techniques are most suitable for identifying impurities in my sample of 5-Aminomethyl-2-methylpyrimidin-4-ylamine?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and separating the main compound from its impurities. A reversed-phase method with UV detection is commonly employed.

  • Thin-Layer Chromatography (TLC): A quick and effective method for qualitative assessment of purity and for optimizing solvent systems for column chromatography.

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it is a powerful tool for identifying the molecular weights of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help in the structural elucidation of impurities if they are present in sufficient quantities.

Q3: What is a general strategy for removing identified impurities?

A3: The purification strategy depends on the nature and quantity of the impurities. A general workflow is as follows:

  • Recrystallization: This is often the first and most efficient method for removing minor impurities from a solid product.

  • Column Chromatography: If recrystallization is ineffective or if impurities are present in significant amounts, silica gel column chromatography can be used for separation based on polarity differences.

  • Acid-Base Extraction: As the target compound is basic, an acid-base extraction can be used to separate it from neutral or acidic impurities.

Troubleshooting Guides

HPLC Analysis Issues
Problem Possible Cause Solution
Poor peak shape (tailing or fronting) 1. Inappropriate mobile phase pH. 2. Column overload. 3. Column degradation.1. Adjust the mobile phase pH with a suitable buffer (e.g., ammonium acetate) to ensure the analyte is in a single ionic form. 2. Reduce the sample concentration or injection volume. 3. Use a guard column or replace the analytical column.
Co-elution of impurities with the main peak 1. Insufficient separation power of the mobile phase. 2. Inadequate column chemistry.1. Modify the mobile phase composition (e.g., change the organic solvent ratio or the buffer concentration). A gradient elution may be necessary. 2. Try a different column stationary phase (e.g., a phenyl-hexyl column instead of a C18).
No peaks detected 1. Incorrect detector wavelength. 2. Sample degradation. 3. HPLC system issue.1. Ensure the UV detector is set to an appropriate wavelength for the pyrimidine ring system (e.g., 254 nm or 275 nm). 2. Prepare fresh samples and standards. 3. Check the HPLC system for leaks, pump issues, or detector malfunction.
Purification Issues
Problem Possible Cause Solution
Low recovery after recrystallization 1. The compound is too soluble in the chosen solvent at low temperatures. 2. Too much solvent was used.1. Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Consider a mixed solvent system. 2. Use the minimum amount of hot solvent required to dissolve the compound completely.
Compound "oils out" during recrystallization 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is supersaturated.1. Choose a lower-boiling point solvent. 2. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a pure crystal can also help.
Poor separation during column chromatography 1. Inappropriate solvent system (eluent). 2. Column overloading. 3. Improper column packing.1. Optimize the eluent system using TLC first. A gradient elution might be necessary. 2. Reduce the amount of crude material loaded onto the column. 3. Ensure the column is packed uniformly without any cracks or air bubbles.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol describes a general reversed-phase HPLC method for determining the purity of 5-Aminomethyl-2-methylpyrimidin-4-ylamine.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 5
      20 50
      25 95
      30 95
      31 5

      | 35 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh about 10 mg of 5-Aminomethyl-2-methylpyrimidin-4-ylamine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

    • The theoretical plates should be not less than 2000.

  • Analysis: Inject the sample solution and record the chromatogram. Calculate the percentage purity by the area normalization method.

Protocol 2: TLC Method for Impurity Profiling

This protocol provides a general method for the qualitative analysis of impurities using Thin-Layer Chromatography.

  • Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.

  • Mobile Phase (Solvent System): A mixture of Dichloromethane and Methanol (e.g., in a 9:1 or 8:2 v/v ratio). The polarity can be adjusted based on the separation observed. For highly polar impurities, a more polar system like n-butanol:acetic acid:water (4:1:1 v/v/v) can be tested.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol) to a concentration of approximately 1-2 mg/mL.

  • Procedure:

    • Pour the mobile phase into a TLC chamber to a depth of about 0.5 cm and cover it to allow the atmosphere to saturate.

    • Using a capillary tube, spot the sample solution on the baseline of the TLC plate.

    • Place the plate in the developing chamber, ensuring the spots are above the solvent level.

    • Allow the solvent front to ascend near the top of the plate.

    • Remove the plate and mark the solvent front.

    • Dry the plate in a fume hood.

  • Visualization:

    • Examine the plate under UV light (254 nm) to visualize UV-active spots.

    • Stain the plate with a suitable reagent (e.g., ninhydrin for primary amines, appearing as purple spots upon heating) to visualize non-UV active impurities.

  • Analysis: Calculate the Retention Factor (Rf) for each spot.

Protocol 3: Recrystallization for Purification

This protocol outlines a general procedure for the purification of 5-Aminomethyl-2-methylpyrimidin-4-ylamine by recrystallization.

  • Solvent Selection: Based on solubility tests, ethanol or a mixture of ethanol and water is often a good starting point. The ideal solvent should dissolve the compound well when hot and poorly when cold.

  • Procedure:

    • Place the crude 5-Aminomethyl-2-methylpyrimidin-4-ylamine in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent (e.g., ethanol).

    • Heat the mixture on a hot plate with stirring until the solid dissolves completely. If necessary, add more solvent dropwise until a clear solution is obtained at the boiling point.

    • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent.

    • Dry the purified crystals in a vacuum oven.

Protocol 4: Silica Gel Column Chromatography

This protocol describes a general method for purification using column chromatography.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of Dichloromethane (DCM) and Methanol (MeOH) is often effective. Start with a low polarity mixture (e.g., 98:2 DCM:MeOH) and gradually increase the polarity (e.g., to 90:10 DCM:MeOH). The optimal solvent system should be determined by TLC first.

  • Procedure:

    • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into a glass column. Allow the silica to settle, ensuring an evenly packed bed without air bubbles. Add a thin layer of sand on top.

    • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent. If the solubility is low, the crude product can be adsorbed onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the column.

    • Elution: Begin eluting with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent as the chromatography progresses.

    • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

    • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-Aminomethyl-2-methylpyrimidin-4-ylamine.

Data Presentation

Table 1: Representative HPLC Purity Analysis Data

Sample IDRetention Time (min)Peak Area% Area
Crude Sample4.5 (Impurity 1)50,0002.5
8.2 (Main Peak)1,900,00095.0
10.1 (Impurity 2)50,0002.5
Purified Sample8.2 (Main Peak)1,998,00099.9
--<0.1 (No other significant peaks)

Table 2: TLC Analysis of Purification Progress

SampleSolvent SystemRf of Main ProductRf of Impurities
CrudeDCM:MeOH (9:1)0.450.60, 0.25
RecrystallizedDCM:MeOH (9:1)0.450.60 (faint), 0.25 (faint)
Column Fractions 5-10DCM:MeOH (9:1)0.45Not Detected

Visualizations

experimental_workflow cluster_analysis Impurity Identification cluster_purification Purification cluster_final_analysis Final Purity Check crude_sample Crude Sample hplc HPLC Analysis crude_sample->hplc tlc TLC Analysis crude_sample->tlc lcms LC-MS Analysis crude_sample->lcms recrystallization Recrystallization tlc->recrystallization Optimize lcms->recrystallization Identify Impurities column_chromatography Column Chromatography recrystallization->column_chromatography If impurities persist purified_sample Purified Sample recrystallization->purified_sample column_chromatography->purified_sample final_hplc Final HPLC purified_sample->final_hplc final_nmr NMR Confirmation purified_sample->final_nmr

Caption: Experimental workflow for the identification and removal of impurities.

logical_relationship cluster_synthesis Synthesis cluster_impurities Potential Impurities cluster_purification_methods Purification Methods cluster_analysis_methods Analytical Methods start 2-methyl-4-amino-5-cyanopyrimidine reduction Reduction Reaction start->reduction product Crude 5-Aminomethyl-2- methylpyrimidin-4-ylamine reduction->product imp1 Unreacted Starting Material imp2 Side-reaction Products imp3 Partially Reduced Intermediates recryst Recrystallization product->recryst col_chrom Column Chromatography product->col_chrom hplc HPLC recryst->hplc tlc TLC recryst->tlc col_chrom->hplc col_chrom->tlc ms Mass Spectrometry hplc->ms

Caption: Logical relationships between synthesis, impurities, and purification/analysis.

Technical Support Center: Efficient Synthesis of Thiamine from Grewe Diamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of thiamine from Grewe diamine (2-methyl-4-amino-5-aminomethylpyrimidine). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this synthetic pathway.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of thiamine, focusing on the key steps of Grewe diamine activation and subsequent condensation with the thiazole moiety, 4-methyl-5-(2-hydroxyethyl)thiazole.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Thiamine 1. Incomplete activation of Grewe diamine (e.g., incomplete bromination of the aminomethyl group). 2. Suboptimal reaction conditions for the condensation step (temperature, solvent, pH). 3. Degradation of reactants or product. 4. Inefficient purification leading to product loss.1. Ensure complete conversion of the aminomethyl group to the bromomethyl derivative. Monitor the reaction by TLC or HPLC. Consider using a slight excess of the brominating agent. 2. Optimize the condensation reaction. A common method involves the reaction of 2-methyl-4-amino-5-bromomethylpyrimidine hydrobromide with 5-(beta-hydroxyethyl)-4-methylthiazole.[1] Experiment with different solvents (e.g., ethanol, isopropanol) and reaction temperatures (typically reflux). 3. Protect the reaction from light and air, as thiamine can be sensitive to degradation. 4. Optimize the purification process. Thiamine is often isolated as its hydrochloride or mononitrate salt. For thiamine mononitrate, precipitation from a sulfate-containing solution by adding a water-soluble nitrate salt and adjusting the pH can be an effective, high-yield method.
Formation of Side Products/Impurities 1. Over-bromination of Grewe diamine. 2. Self-condensation of the activated Grewe diamine. 3. Polymerization of reactants. 4. Presence of unreacted starting materials in the final product.1. Carefully control the stoichiometry of the brominating agent and the reaction temperature. 2. Add the activated Grewe diamine to the thiazole moiety solution slowly to minimize self-reaction. 3. Ensure the reaction temperature is not excessively high. 4. Monitor the reaction for completion to ensure all starting materials are consumed. Use appropriate purification techniques (e.g., recrystallization) to remove any unreacted precursors.
Difficulty in Product Purification 1. Co-precipitation of inorganic salts. 2. Product is too soluble in the crystallization solvent. 3. Oily product formation instead of a crystalline solid.1. If precipitating thiamine mononitrate from a solution containing sulfate ions, ensure the use of a nitrate salt with a cation that forms a water-soluble sulfate to avoid co-precipitation of insoluble sulfates. 2. Screen different anti-solvents to induce crystallization. For thiamine hydrochloride, a mixture of ethanol and ether is often effective. 3. Try to purify via a different salt form. Ensure the pH of the solution is optimized for crystallization. Seeding with a small crystal of pure product can also induce crystallization.
Product Fails to Meet Purity Specifications 1. Residual solvents from the reaction or purification steps. 2. Presence of heavy metal contaminants (e.g., from catalysts or reagents). 3. Contamination with byproducts from the synthesis of Grewe diamine, such as o-chloroaniline, which is a known carcinogenic impurity in some older synthetic routes.1. Dry the final product under vacuum at an appropriate temperature to remove residual solvents. 2. Use high-purity reagents and solvents. If applicable, use purification methods that can remove heavy metals. 3. Ensure the starting Grewe diamine is of high purity. Modern synthetic routes for Grewe diamine aim to avoid problematic reagents like o-chloroaniline.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing thiamine from Grewe diamine?

A1: The industrial synthesis of thiamine from Grewe diamine follows a convergent approach. First, the pyrimidine moiety (Grewe diamine) and the thiazole moiety (typically 4-methyl-5-(2-hydroxyethyl)thiazole) are synthesized separately. The key step is the condensation of these two precursors. This usually involves activating the aminomethyl group of Grewe diamine, for example, by converting it to a bromomethyl group, which then reacts with the thiazole derivative to form the thiamine structure.[1]

Q2: How is the aminomethyl group of Grewe diamine typically activated for the condensation reaction?

A2: A common method for activating the aminomethyl group of Grewe diamine is to convert it into a more reactive leaving group, such as a halomethyl group. For instance, reaction with a brominating agent can yield 2-methyl-4-amino-5-bromomethylpyrimidine, often as its hydrobromide salt. This activated pyrimidine is then ready to react with the thiazole moiety.

Q3: What are the typical reaction conditions for the condensation of the activated Grewe diamine with 4-methyl-5-(2-hydroxyethyl)thiazole?

A3: The condensation is typically carried out in a suitable solvent, such as ethanol or other alcohols. The reaction is often performed at elevated temperatures, including at the reflux temperature of the solvent, to drive the reaction to completion. The exact conditions can vary depending on the specific activated form of Grewe diamine used.

Q4: What are some of the key challenges in the industrial production of thiamine?

A4: Key challenges include ensuring the high purity of the final product, which is intended for human consumption, and developing cost-effective and environmentally friendly synthetic routes. For example, older methods for synthesizing Grewe diamine used carcinogenic reagents like o-chloroaniline, and efforts have been made to develop safer alternatives.[2] Additionally, controlling the formation of byproducts and optimizing the yield of the final product are continuous areas of process refinement.

Q5: How is thiamine typically purified and isolated in its final form?

A5: Thiamine is commonly isolated and sold as a stable salt, such as thiamine hydrochloride or thiamine mononitrate. A patented method for preparing thiamine mononitrate involves the oxidation of a precursor called "Sulbone" to form thiamine sulfate in solution. The thiamine mononitrate is then precipitated by adding a water-soluble nitrate salt (like ammonium nitrate) and adjusting the pH, which avoids the use of barium salts and the associated risk of heavy metal contamination.

Experimental Protocols

Note: These are generalized protocols and should be adapted and optimized for specific laboratory conditions and scales.

Protocol 1: Activation of Grewe Diamine (Illustrative)
  • Objective: To convert the aminomethyl group of Grewe diamine to a bromomethyl group for subsequent condensation.

  • Procedure (Conceptual):

    • Dissolve Grewe diamine in a suitable acidic medium.

    • Treat the solution with a brominating agent (e.g., HBr and a suitable oxidizing agent, or a direct brominating agent) under controlled temperature conditions.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC).

    • Upon completion, the activated product, 2-methyl-4-amino-5-bromomethylpyrimidine hydrobromide, can be isolated by precipitation or used directly in the next step.

Protocol 2: Condensation and Thiamine Synthesis
  • Objective: To couple the activated Grewe diamine with 4-methyl-5-(2-hydroxyethyl)thiazole to form thiamine.

  • Procedure:

    • In a reaction vessel, dissolve 4-methyl-5-(2-hydroxyethyl)thiazole in a suitable solvent (e.g., ethanol).

    • Slowly add the activated Grewe diamine derivative (from Protocol 1) to the thiazole solution.

    • Heat the reaction mixture to reflux and maintain for a specified period, monitoring the reaction progress.

    • After completion, cool the reaction mixture. The crude thiamine salt may precipitate upon cooling or with the addition of an anti-solvent.

    • Filter the crude product and wash with a suitable solvent.

    • Further purify the crude thiamine by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Visualizations

Thiamine_Synthesis_Workflow cluster_pyrimidine Pyrimidine Moiety Synthesis cluster_thiazole Thiazole Moiety Synthesis cluster_coupling Condensation and Purification Starting_Materials_P Acrylonitrile or Malononitrile Grewe_Diamine Grewe Diamine (2-methyl-4-amino-5-aminomethylpyrimidine) Starting_Materials_P->Grewe_Diamine Activation Activation of Grewe Diamine Grewe_Diamine->Activation Activation Step Starting_Materials_T Thiazole Precursors Thiazole_Moiety 4-methyl-5-(2-hydroxyethyl)thiazole Starting_Materials_T->Thiazole_Moiety Condensation Condensation Reaction Thiazole_Moiety->Condensation Coupling Partner Activation->Condensation Purification Purification and Salt Formation Condensation->Purification Thiamine Thiamine (Vitamin B1) Purification->Thiamine

Caption: Workflow for the synthesis of thiamine from Grewe diamine.

Troubleshooting_Logic Start Experiment Start Low_Yield Low Yield? Start->Low_Yield Check_Activation Verify Grewe Diamine Activation Low_Yield->Check_Activation Yes Impure_Product Impure Product? Low_Yield->Impure_Product No Optimize_Condensation Optimize Condensation Conditions Check_Activation->Optimize_Condensation Check_Purification Review Purification Procedure Optimize_Condensation->Check_Purification Check_Purification->Impure_Product Analyze_Byproducts Identify Byproducts (TLC, HPLC, NMR) Impure_Product->Analyze_Byproducts Yes Successful_Synthesis Successful Synthesis Impure_Product->Successful_Synthesis No Modify_Conditions Modify Reaction Conditions Analyze_Byproducts->Modify_Conditions Improve_Purification Improve Purification (Recrystallization, etc.) Modify_Conditions->Improve_Purification Improve_Purification->Successful_Synthesis

Caption: Troubleshooting logic for thiamine synthesis.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 5-Aminomethyl-2-methylpyrimidin-4-ylamine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 5-Aminomethyl-2-methylpyrimidin-4-ylamine and its structurally related analogs. While 5-Aminomethyl-2-methylpyrimidin-4-ylamine is primarily recognized as a crucial intermediate in the biosynthesis of vitamin B1 (thiamine), its structural scaffold has been utilized in the development of analogs with diverse pharmacological properties. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to offer an objective comparison for research and drug development purposes.

Overview of 5-Aminomethyl-2-methylpyrimidin-4-ylamine

5-Aminomethyl-2-methylpyrimidin-4-ylamine, also known as Grewe diamine, is a fundamental building block in the metabolic pathways for the synthesis and recycling of thiamine.[1] Its primary biological significance lies in its role as a precursor, and there is limited evidence of significant intrinsic biological activity beyond this function. However, the aminopyrimidine core serves as a versatile scaffold for chemical modifications, leading to the synthesis of analogs with notable biological activities.

Comparative Biological Activities of Analogs

The exploration of analogs of 5-Aminomethyl-2-methylpyrimidin-4-ylamine has revealed promising activities in several key therapeutic areas, most notably in the inhibition of Janus kinase 2 (JAK2), as well as potential applications in anticancer, antimicrobial, and anti-inflammatory contexts, which are characteristic of the broader pyrimidine class of compounds.

JAK2 Inhibitory Activity

A series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives, which are analogs of the core structure, have been identified as potent and selective inhibitors of JAK2. The JAK2V617F mutation is a key driver in myeloproliferative neoplasms (MPNs), making JAK2 a critical therapeutic target.[2]

Table 1: JAK2 Inhibitory Activity of 5-Aminomethyl-2-methylpyrimidin-4-ylamine Analogs [2][3]

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Analog A8 1935273206
Lead Compound 13ac ----

Note: Specific IC50 values for the lead compound 13ac were not provided in the search results, but compound A8 was developed from it through optimization.

The data indicates that Analog A8 is a highly potent and selective inhibitor of JAK2, with significantly lower activity against other JAK family members.[2][3] This selectivity is a desirable characteristic for minimizing off-target effects.

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade for numerous cytokines and growth factors that regulate cell proliferation, differentiation, and survival.[4] Dysregulation of this pathway is implicated in various diseases, including cancers and inflammatory disorders. JAK2 inhibitors, such as the analogs of 5-Aminomethyl-2-methylpyrimidin-4-ylamine, act by blocking the phosphorylation of JAK2 and its downstream substrates, thereby inhibiting the activation of the JAK-STAT signaling pathway.[2]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak2 JAK2 receptor->jak2 Activation stat STAT jak2->stat Phosphorylation p_stat p-STAT (Dimer) stat->p_stat Dimerization nucleus Nucleus p_stat->nucleus Translocation gene_transcription Gene Transcription nucleus->gene_transcription Activation inhibitor Pyrimidine Analog (e.g., Analog A8) inhibitor->jak2 Inhibition

JAK-STAT Signaling Pathway Inhibition
Anticancer Activity

While specific anticancer data for direct analogs of 5-Aminomethyl-2-methylpyrimidin-4-ylamine are not extensively available, the broader class of pyrimidine derivatives is well-established for its anticancer properties.[5][6][7] These compounds often exert their effects through mechanisms such as the inhibition of kinases involved in cell cycle regulation or the disruption of nucleic acid synthesis.

Table 2: Representative Anticancer Activity of Pyrimidine Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Thienopyrimidine derivativeMCF-7 (Breast)0.013[2]
Pyrimidine-5-carbonitrileMCF-7 (Breast)7.68[2]
5-Amino-2-aroylquinolinesKB, H460, HT29, MKN450.0002 - 0.0007[5]
AminobenzylnaphtholsBxPC-3 (Pancreatic)13.26[6]

Note: The compounds listed are examples of pyrimidine derivatives and not direct analogs of 5-Aminomethyl-2-methylpyrimidin-4-ylamine.

A typical workflow for evaluating the anticancer potential of new compounds involves a series of in vitro assays to determine cytotoxicity and effects on cell proliferation.

Anticancer_Workflow start Synthesized Pyrimidine Analogs cell_culture Cancer Cell Line Culture start->cell_culture treatment Compound Treatment (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, SRB) treatment->viability_assay ic50 IC50 Determination viability_assay->ic50 mechanistic_studies Mechanistic Studies (e.g., Apoptosis Assay, Cell Cycle Analysis) ic50->mechanistic_studies end Lead Compound Identification mechanistic_studies->end

In Vitro Anticancer Evaluation Workflow
Antimicrobial and Anti-inflammatory Activities

The pyrimidine scaffold is also a common feature in compounds with antimicrobial and anti-inflammatory activities.[8][9] While specific data for analogs of 5-Aminomethyl-2-methylpyrimidin-4-ylamine in these areas are sparse, the general potential of this chemical class is noteworthy.

Table 3: Representative Antimicrobial and Anti-inflammatory Activities of Pyrimidine Derivatives

Compound ClassActivity TypeAssay/TargetResultReference
Pyrimidine derivativesAntibacterialS. aureus, B. subtilisActive[8]
Pyrimidine derivativesAnti-inflammatoryCarrageenan-induced paw edemaInhibition[8]
Tetrahydrobenzo[10][11]thieno[2,3-d]pyrimidineAnti-inflammatoryCOX-2 InhibitionIC50 = 23.8 - 42.1 µM[9]

Note: The compounds listed are examples of pyrimidine derivatives and not direct analogs of 5-Aminomethyl-2-methylpyrimidin-4-ylamine.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of biological activities. The following are standard protocols for the key experiments cited.

JAK2 Kinase Assay

This assay determines the in vitro potency of a compound to inhibit the enzymatic activity of JAK2.

  • Principle: A biochemical assay that measures the phosphorylation of a substrate by the JAK2 enzyme in the presence of ATP. Inhibition is quantified by a decrease in the phosphorylated product.

  • Procedure:

    • Recombinant human JAK2 enzyme is incubated with the test compound at various concentrations.

    • A specific peptide substrate and ATP are added to initiate the kinase reaction.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a fluorescence- or luminescence-based detection method.

    • IC50 values are calculated from the dose-response curves.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the effect of a compound on cell proliferation.[2]

  • Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

  • Procedure:

    • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

    • Compound Treatment: Cells are treated with serial dilutions of the test compounds for a specified duration (e.g., 48-72 hours).

    • MTT Addition: MTT solution is added to each well, and the plates are incubated for 2-4 hours to allow for formazan crystal formation.

    • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

    • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

  • Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium.

  • Procedure:

    • Compound Dilution: Two-fold serial dilutions of the test compound are prepared in a 96-well microtiter plate containing appropriate broth medium.

    • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

    • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anti-inflammatory Assay (Nitric Oxide Assay in Macrophages)

This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Principle: The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Procedure:

    • Cell Seeding: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates.

    • Compound Treatment: Cells are pre-treated with various concentrations of the test compound for a short period.

    • Stimulation: Cells are then stimulated with LPS to induce an inflammatory response and NO production.

    • Incubation: The plates are incubated for 24 hours.

    • Griess Assay: The cell culture supernatant is collected, and the Griess reagent is added to quantify the nitrite concentration by measuring absorbance at ~540 nm.

    • Data Analysis: The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.

Conclusion

While 5-Aminomethyl-2-methylpyrimidin-4-ylamine is primarily a biosynthetic precursor, its aminopyrimidine scaffold is a valuable starting point for the development of pharmacologically active analogs. The most significant and well-documented activity for analogs of this compound is the potent and selective inhibition of JAK2, which has direct implications for the treatment of myeloproliferative neoplasms. Although direct comparative data is limited, the broader class of pyrimidine derivatives demonstrates significant potential in anticancer, antimicrobial, and anti-inflammatory applications. The experimental protocols and pathway visualizations provided in this guide offer a framework for the continued investigation and development of novel therapeutic agents based on this versatile chemical structure.

References

A Structural Showdown: Grewe Diamine and its Rivals in Thiamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of vital compounds like thiamine (Vitamin B1) is a cornerstone of innovation. A critical step in this synthesis is the selection of an appropriate pyrimidine precursor. This guide provides a detailed structural and performance comparison between Grewe diamine and other key thiamine precursors, supported by available experimental data and methodologies.

Thiamine's structure is a conjugate of a pyrimidine and a thiazole moiety. The industrial synthesis of thiamine, therefore, typically involves the condensation of a substituted pyrimidine with a thiazole component. Grewe diamine, chemically known as 4-amino-5-aminomethyl-2-methylpyrimidine, is a pivotal intermediate in this process.[1] Its primary competitor as a precursor is 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP).[2][3] In contrast, compounds like Benfotiamine and Dibenzoylthiamine are not precursors for the synthesis of thiamine, but rather are synthetic, lipid-soluble derivatives of thiamine, designed to enhance its bioavailability.[4][5][6][7]

Structural Comparison of Key Compounds

The selection of a precursor can significantly impact the efficiency and pathway of thiamine synthesis. Below is a structural comparison of Grewe diamine and other relevant compounds.

Compound NameChemical StructureKey Structural FeaturesRole in Relation to Thiamine
Grewe Diamine 4-amino-5-aminomethyl-2-methylpyrimidine[1][8]Pyrimidine ring with an aminomethyl group at the C5 position.Direct Precursor to the pyrimidine moiety of thiamine.
HMP 4-amino-5-hydroxymethyl-2-methylpyrimidine[2][9][10]Pyrimidine ring with a hydroxymethyl group at the C5 position.Direct Precursor to the pyrimidine moiety of thiamine.
Benfotiamine S-benzoylthiamine O-monophosphate[4][11][12][13]A synthetic S-acyl derivative of thiamine with an open thiazole ring.Thiamine Derivative/Prodrug . Synthesized from thiamine.
Dibenzoylthiamine O,S-Dibenzoylthiamine[14][15]A synthetic dibenzoyl derivative of thiamine.Thiamine Derivative/Prodrug . Synthesized from thiamine.

Performance in Thiamine Synthesis: A Comparative Overview

While direct, side-by-side quantitative comparisons of reaction yields for thiamine synthesis using Grewe diamine versus HMP are not extensively detailed in readily available literature, the choice of precursor influences the synthetic route. The classic synthesis of thiamine involves the reaction of a pyrimidine moiety with a thiazole moiety, typically 4-methyl-5-(hydroxyethyl)thiazole.[16][17]

The use of Grewe diamine or a derivative with a leaving group at the 5-position (e.g., a halomethyl group) allows for a direct condensation reaction with the thiazole ring to form the thiamine backbone.

Experimental Methodologies

Below are generalized experimental protocols for the synthesis of thiamine and its derivatives.

Synthesis of Thiamine from a Pyrimidine Precursor (General Protocol)

This protocol outlines the fundamental condensation reaction for synthesizing thiamine from a pyrimidine precursor like a derivative of Grewe diamine or HMP and the thiazole moiety.

Materials:

  • 4-amino-5-(halomethyl)-2-methylpyrimidine (or a similar reactive pyrimidine precursor)

  • 4-methyl-5-(hydroxyethyl)thiazole

  • An appropriate solvent (e.g., ethanol, isopropanol)

  • A suitable base (if required to neutralize any acid formed)

Procedure:

  • Dissolve the pyrimidine precursor in the chosen solvent in a reaction vessel.

  • Add the 4-methyl-5-(hydroxyethyl)thiazole to the solution.

  • The reaction mixture is typically heated under reflux for a specified period to facilitate the condensation reaction.

  • After the reaction is complete, the mixture is cooled, and the thiamine product is isolated. This may involve crystallization, precipitation, and filtration.

  • The crude product is then purified, often by recrystallization, to yield pure thiamine.

Synthesis of Benfotiamine from Thiamine

This protocol provides a general overview of the synthesis of the thiamine derivative, benfotiamine, starting from thiamine hydrochloride.[1][13][18][19]

Materials:

  • Thiamine hydrochloride

  • Phosphorylating agent (e.g., phosphorus oxychloride)

  • Benzoyl chloride

  • A suitable base (e.g., sodium hydroxide)

  • Solvents (e.g., water, ethanol)

Procedure:

  • Phosphorylation: Thiamine hydrochloride is reacted with a phosphorylating agent to produce thiamine monophosphate.

  • Benzoylation: The resulting thiamine monophosphate is then reacted with benzoyl chloride in an alkaline solution. This step opens the thiazole ring and attaches the benzoyl group.

  • Isolation and Purification: The benfotiamine is then precipitated from the reaction mixture, filtered, and purified.

Visualizing the Relationships and Workflows

To better illustrate the roles and connections of these compounds, the following diagrams are provided.

Thiamine_Synthesis_Pathway cluster_precursors Thiamine Precursors cluster_thiazole Thiazole Moiety cluster_derivatives Thiamine Derivatives (Prodrugs) Grewe Diamine Grewe Diamine Thiamine Thiamine Grewe Diamine->Thiamine Condensation HMP HMP HMP->Thiamine Condensation Thiazole E 4-methyl-5-(hydroxyethyl)thiazole Thiazole E->Thiamine Benfotiamine Benfotiamine Thiamine->Benfotiamine Synthesis Dibenzoylthiamine Dibenzoylthiamine Thiamine->Dibenzoylthiamine Synthesis Experimental_Workflow cluster_synthesis Thiamine Synthesis cluster_analysis Performance Analysis start Select Pyrimidine Precursor (e.g., Grewe Diamine or HMP derivative) react Condensation Reaction with 4-methyl-5-(hydroxyethyl)thiazole start->react isolate Isolation of Crude Thiamine react->isolate purify Purification (e.g., Recrystallization) isolate->purify end Pure Thiamine purify->end yield Yield Calculation end->yield purity_analysis Purity Analysis (e.g., HPLC) end->purity_analysis comparison Comparative Data Table yield->comparison purity_analysis->comparison

References

Validation of an analytical method for the quantification of 5-Aminomethyl-2-methylpyrimidin-4-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of 5-Aminomethyl-2-methylpyrimidin-4-ylamine, a key intermediate in various synthetic and biological pathways. Ensuring accurate and precise quantification of this compound is critical for process optimization, quality control, and research applications. This document outlines the validation of a primary analytical method and compares its performance against viable alternatives, supported by experimental data and detailed protocols.

Primary Analytical Method: Hydrophilic Interaction Liquid Chromatography (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is a robust and increasingly popular technique for the separation and quantification of polar compounds.[1] Unlike traditional reversed-phase chromatography, HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[2] This composition allows for the retention of highly polar analytes like 5-Aminomethyl-2-methylpyrimidin-4-ylamine without the need for derivatization.

Experimental Protocol: HILIC-UV
  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this method.

  • Column: A HILIC stationary phase, such as one based on silica or with amide functional groups (e.g., TSKgel NH2-100), is recommended.[3]

  • Mobile Phase: A gradient elution is typically employed, starting with a high percentage of acetonitrile in an aqueous buffer (e.g., ammonium formate or ammonium acetate) and transitioning to a higher aqueous content. A typical starting mobile phase could be 90% acetonitrile and 10% 20 mM ammonium formate buffer (pH 3.0).

  • Flow Rate: A flow rate of 1.0 mL/min is commonly used.

  • Detection: UV detection at a wavelength of 254 nm.

  • Sample Preparation: The sample should be dissolved in the initial mobile phase composition to ensure good peak shape.

Method Validation Data

The following table summarizes the validation parameters for the HILIC-UV method for the quantification of 5-Aminomethyl-2-methylpyrimidin-4-ylamine.

Validation ParameterAcceptance CriteriaHILIC-UV Method Performance
Linearity (R²) ≥ 0.9950.9992
Range 80-120% of the target concentration10 - 150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 3.0%1.25%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.5 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:11.5 µg/mL

Alternative Analytical Methods

While HILIC offers a direct and efficient approach, other techniques can also be employed for the quantification of 5-Aminomethyl-2-methylpyrimidin-4-ylamine. The choice of method may depend on available instrumentation, required sensitivity, and the sample matrix.

Reversed-Phase HPLC with Pre-Column Derivatization (RP-HPLC-UV/FLD)

Due to the high polarity of 5-Aminomethyl-2-methylpyrimidin-4-ylamine, its retention on a standard C18 reversed-phase column is often poor.[4] To overcome this, a pre-column derivatization step can be introduced to increase the hydrophobicity of the analyte and enhance its detectability.

Experimental Protocol:

  • Derivatization Reagent: A common derivatizing agent for primary amines is o-Phthalaldehyde (OPA) in the presence of a thiol, which forms highly fluorescent derivatives.[5]

  • Reaction: The sample is mixed with the OPA reagent and allowed to react for a short period before injection.

  • Instrumentation: An HPLC system with a UV or Fluorescence (FLD) detector.

  • Column: A standard C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[5]

  • Mobile Phase: A gradient of acetonitrile and water or a buffer solution.[5]

  • Detection: UV detection (e.g., 340 nm) or Fluorescence detection (e.g., Ex: 340 nm, Em: 455 nm) for higher sensitivity.

Ion-Pair Chromatography (IPC)

Ion-pair chromatography is another strategy to enhance the retention of polar, ionizable compounds on a reversed-phase column.[6] An ion-pairing reagent, such as an alkyl sulfonate, is added to the mobile phase to form a neutral ion-pair with the protonated amine, which can then be retained by the non-polar stationary phase.[6]

Experimental Protocol:

  • Instrumentation: Standard HPLC with UV detector.

  • Column: C18 reversed-phase column.

  • Mobile Phase: An aqueous-organic mobile phase (e.g., acetonitrile/water) containing an ion-pairing reagent like sodium heptanesulfonate at a controlled pH.[6]

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis (CE) is a high-efficiency separation technique particularly well-suited for charged molecules.[7][8] When coupled with a mass spectrometer (MS), it provides both high separation power and mass information, leading to excellent selectivity and sensitivity.[8]

Experimental Protocol:

  • Instrumentation: A capillary electrophoresis system coupled to a mass spectrometer.

  • Capillary: A fused-silica capillary.

  • Background Electrolyte (BGE): A buffer solution, such as ammonium acetate or formate, at a specific pH to ensure the analyte is charged.

  • Ionization: Electrospray ionization (ESI) is commonly used.[9]

Comparison of Analytical Methods

The following table provides a comparative overview of the different analytical methods for the quantification of 5-Aminomethyl-2-methylpyrimidin-4-ylamine.

FeatureHILIC-UVRP-HPLC with DerivatizationIon-Pair Chromatography (IPC)Capillary Electrophoresis-Mass Spectrometry (CE-MS)
Principle Partitioning onto a polar stationary phaseAdsorption onto a non-polar stationary phase after increasing hydrophobicity[5]Formation of a neutral ion-pair for retention on a non-polar stationary phase[6]Separation based on charge-to-size ratio in an electric field[8]
Derivatization Required? NoYesNoNo
Relative Sensitivity ModerateHigh (especially with FLD)ModerateVery High
Selectivity GoodGoodModerate to GoodExcellent
Typical Run Time 10-20 min15-30 min (including derivatization)15-25 min5-15 min
Advantages Direct analysis of polar compounds, good for MS couplingEnhanced retention and sensitivity, widely available instrumentation[5]Utilizes common reversed-phase columns[6]High separation efficiency, minimal sample volume, provides mass information[7][8]
Disadvantages Can have longer column equilibration timesAdditional sample preparation step, potential for side reactionsCan be harsh on columns, longer equilibration times[6]Requires specialized instrumentation, can be less robust for routine QC

Visualizing the Workflow

To better understand the logical flow of validating an analytical method, the following diagram illustrates the key steps involved.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_documentation Documentation Phase define_purpose Define Analytical Method Purpose validation_protocol Prepare Validation Protocol define_purpose->validation_protocol set_acceptance_criteria Set Validation Acceptance Criteria set_acceptance_criteria->validation_protocol linearity Linearity & Range validation_report Prepare Validation Report linearity->validation_report accuracy Accuracy accuracy->validation_report precision Precision (Repeatability & Intermediate) precision->validation_report specificity Specificity specificity->validation_report lod_loq LOD & LOQ lod_loq->validation_report robustness Robustness robustness->validation_report validation_protocol->linearity validation_protocol->accuracy validation_protocol->precision validation_protocol->specificity validation_protocol->lod_loq validation_protocol->robustness

Caption: Workflow for Analytical Method Validation.

The selection of an appropriate derivatization reagent is crucial when employing RP-HPLC. The choice of reagent is directly linked to the available detection method.

Derivatization_Reagent_Selection opa o-Phthalaldehyde (OPA) fld Fluorescence Detector (FLD) opa->fld fmoc 9-fluorenylmethyl-chloroformate (FMOC-Cl) uv_vis UV-Vis Detector fmoc->uv_vis fmoc->fld dansyl Dansyl Chloride dansyl->uv_vis dansyl->fld

Caption: Reagent Selection for HPLC Detection.

References

A Researcher's Guide to Cross-Reactivity of Antibodies Targeting Pyrimidine-Based Haptens

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of antibodies is a cornerstone of reliable immunoassays and targeted therapeutics. When developing antibodies against small molecules like pyrimidine-based haptens, understanding and characterizing cross-reactivity is paramount to ensure assay accuracy and therapeutic safety. This guide provides a comparative overview of the cross-reactivity profiles of antibodies raised against pyrimidine-based haptens, supported by experimental data and detailed methodologies.

Understanding the Immunological Challenge

Pyrimidines are fundamental heterocyclic aromatic compounds found in a wide array of biologically significant molecules, including nucleobases (cytosine, thymine, and uracil) and various synthetic drugs. To generate an immune response against these small molecules (haptens), they must be conjugated to a larger carrier protein. The resulting antibody specificity is critically influenced by the hapten's structure, the conjugation site, and the overall presentation to the immune system. Cross-reactivity arises when these antibodies recognize and bind to molecules that are structurally similar to the target hapten, which can lead to false-positive results or off-target effects.

A study on monoclonal antibodies developed against the pyrimidine analog bromodeoxyuridine (BrdU) highlights key structural determinants for antibody recognition. The study revealed that a substituent at the C5 position of uridine is crucial for antibody binding, while the region around the C4 position of the pyrimidine ring is also important for recognition.[1] Furthermore, the sugar moiety of the nucleoside was found to be a significant factor in antibody recognition, as the antibodies demonstrated much better reactivity with halogenated nucleosides compared to the corresponding bases alone.[1]

Comparative Cross-Reactivity Data

The following table summarizes the cross-reactivity of monoclonal antibodies raised against BrdU with various pyrimidine bases, nucleosides, and related compounds. This data is derived from radioimmunoassays and illustrates the impact of subtle structural modifications on antibody binding.

CompoundAntibody 1 (% Cross-Reactivity)Antibody 2 (% Cross-Reactivity)Antibody 3 (% Cross-Reactivity)Antibody 4 (% Cross-Reactivity)
Bromodeoxyuridine (BrdU) 100 100 100 100
5-IododeoxyuridineHighHighHighHigh
5-FluorodeoxyuridineHighHighHighHigh
5-NitrouracilModerateModerateModerateModerate
ThymidineWeakWeakWeakWeak
UridineNot ReactiveNot ReactiveNot ReactiveNot Reactive
5-BromocytosineNot ReactiveNot ReactiveNot ReactiveNot Reactive
5-IodocytosineNot ReactiveNot ReactiveNot ReactiveNot Reactive

Note: The qualitative cross-reactivity levels are based on the findings that the antibodies generally reacted well with 5-iododeoxyuridine, 5-fluorodeoxyuridine, and 5-nitrouracil, but exhibited weak interaction with thymidine and no significant reaction with uridine or halogenated cytosines.[1]

Experimental Protocols

Accurate assessment of cross-reactivity is dependent on robust and well-defined experimental protocols. The two most common techniques for this purpose are the Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

1. Competitive Indirect ELISA Protocol

This assay measures the ability of various compounds to compete with the target hapten for binding to the antibody.

  • Plate Coating: Microtiter plates are coated with a conjugate of the pyrimidine-based hapten coupled to a carrier protein (e.g., ovalbumin, OVA) that is different from the one used for immunization (e.g., bovine serum albumin, BSA). This prevents the detection of antibodies against the carrier protein.

  • Blocking: Remaining protein-binding sites on the plate are blocked using a solution of a non-reactive protein, such as BSA.

  • Competitive Inhibition: A constant, predetermined concentration of the anti-pyrimidine antibody is pre-incubated with varying concentrations of the target analyte or potential cross-reactants.

  • Incubation: The antibody-analyte mixtures are added to the coated and blocked microtiter plates and incubated.

  • Washing: The plates are washed to remove unbound antibodies and analytes.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that binds to the primary antibody is added.

  • Substrate Addition: After another wash step, a substrate for the enzyme is added, leading to a color change.

  • Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The absorbance is plotted against the logarithm of the analyte concentration. The half-maximal inhibitory concentration (IC50) is the concentration of the analyte that causes a 50% reduction in the maximum signal. The percent cross-reactivity is calculated as: (IC50 of target hapten / IC50 of cross-reactant) x 100%

2. Surface Plasmon Resonance (SPR) Protocol

SPR is a label-free technique that provides real-time data on the kinetics of binding, including association and dissociation rates, and affinity.[2]

  • Sensor Chip Preparation: A sensor chip is functionalized by immobilizing the anti-pyrimidine antibody.

  • Analyte Injection: A solution containing the target hapten or a potential cross-reactant is flowed over the sensor chip surface.

  • Association: The binding of the analyte to the immobilized antibody is monitored in real-time by detecting changes in the refractive index at the sensor surface.

  • Equilibrium: After a certain time, the binding reaches a steady state.

  • Dissociation: A buffer solution is flowed over the chip to monitor the dissociation of the analyte from the antibody.

  • Regeneration: The sensor chip surface is regenerated by removing the bound analyte, allowing for subsequent experiments.

  • Data Analysis: The binding data is fitted to kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. Cross-reactivity can be assessed by comparing the KD values for different analytes.

Visualizing Experimental Workflows and Logical Relationships

Hapten Conjugation and Antibody Production Workflow

Hapten_Conjugation_Workflow Hapten Pyrimidine-Based Hapten Linker Linker Arm Attachment Hapten->Linker Synthesis Conjugate Hapten-Carrier Conjugate Linker->Conjugate Carrier Carrier Protein (e.g., BSA) Carrier->Conjugate Immunization Immunization of Animal Model Conjugate->Immunization Hybridoma Hybridoma Technology Immunization->Hybridoma Screening Screening for Specific Antibodies Hybridoma->Screening mAbs Monoclonal Antibodies Screening->mAbs

Caption: Workflow for generating monoclonal antibodies against pyrimidine-based haptens.

Competitive ELISA Workflow for Cross-Reactivity Analysis

ELISA_Workflow Start Start Coat Coat Plate with Hapten-OVA Conjugate Start->Coat Block Block with BSA Coat->Block PreIncubate Pre-incubate Antibody with Target or Cross-Reactant Block->PreIncubate AddToPlate Add Mixture to Plate PreIncubate->AddToPlate Wash1 Wash AddToPlate->Wash1 AddSecondary Add HRP-conjugated Secondary Antibody Wash1->AddSecondary Wash2 Wash AddSecondary->Wash2 AddSubstrate Add Substrate Wash2->AddSubstrate Measure Measure Absorbance AddSubstrate->Measure Analyze Calculate IC50 and % Cross-Reactivity Measure->Analyze End End Analyze->End

Caption: Step-by-step workflow of a competitive indirect ELISA for cross-reactivity testing.

Structural Determinants of Antibody Cross-Reactivity

Caption: Key structural features of pyrimidine haptens influencing antibody specificity.

References

Comparative Docking of Morphinan Derivatives with the μ-Opioid Receptor: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinities of various morphinan derivatives with the μ-opioid receptor (μOR), a key target in pain management. The information presented is compiled from several in silico docking studies and aims to elucidate the structure-activity relationships that govern the interaction between this important class of analgesics and their receptor.

The morphinan skeleton is a cornerstone in the development of opioid analgesics.[1][2] Computational docking studies are instrumental in understanding how modifications to this scaffold influence binding affinity and receptor activation, thereby guiding the design of more potent and safer therapeutics.[1][3] This guide summarizes key quantitative data from such studies, details the experimental methodologies employed, and visualizes the underlying principles of these computational experiments.

Comparative Binding Affinities of Morphinan Derivatives

The following table summarizes the in vitro binding affinities (Ki) and, where available, the computationally predicted binding energies of a selection of N-methylmorphinan-6-ones and other opioid compounds for the μ-opioid receptor. Lower Ki values and more negative binding energies indicate stronger binding.

CompoundμOR Binding Affinity (Ki, nM)Predicted Binding Energy/Score (kcal/mol)Reference(s)
N-Methylmorphinan-6-ones
Oxymorphone (1)0.97Not explicitly stated in docking results[1][2]
14-O-Methyloxymorphone (2a)0.21Not explicitly stated in docking results[1]
5-Methyl-14-O-methyloxymorphone (2b)0.20Not explicitly stated in docking results[1]
14-O-Benzyloxyoxymorphone (4a)0.42Not explicitly stated in docking results[1]
Other Opioids
Buprenorphine--9.10[4]
Hydromorphone--8.39[4]
Oxymorphone--8.39[4]
Morphine--6.75 (maximum affinity conformation)[4]

Key Interactions and Structure-Activity Relationships

Molecular docking studies have revealed several key interactions between morphinan derivatives and the μ-opioid receptor. A conserved interaction involves a water-mediated hydrogen bond between the phenolic hydroxyl group at position 3 of the morphinan and the histidine residue H2976.52 in the receptor.[1][2] Additionally, a charge-enhanced hydrogen bond is commonly formed between the basic nitrogen of the morphinan and the aspartate residue D1473.32.[1][2]

The aromatic ring of the morphinan scaffold is typically situated within a hydrophobic pocket formed by residues such as M1513.36, V2365.42, I2966.51, and V3006.55.[1][2] Modifications at various positions on the morphinan skeleton can significantly influence binding and activity:

  • Position 5: Introduction of a methyl group at this position has a minor influence on binding affinity to the μOR.[1]

  • Position 6: Deletion of the 6-carbonyl group can have varied effects. While some 6-desoxo compounds show similar profiles to their 6-keto counterparts, the 6-desoxo-14-benzyloxy substituted derivative displayed significantly increased MOR binding and agonist potency.[5]

  • Position 14: Substitutions at this position are critical. For instance, a hydroxyl group at position 14 can form a hydrogen bond with D1473.32.[1][2] Bulky substituents, such as a phenylpropoxy group, can lead to additional interactions with the receptor.[1]

Experimental Protocols: Molecular Docking

The data presented in this guide are derived from molecular docking studies that share a common methodological framework. The general steps involved in these computational experiments are outlined below.

1. Receptor and Ligand Preparation:

  • Receptor Structure: The X-ray crystal structure of the μ-opioid receptor, often in its active state and co-crystallized with a known agonist (e.g., PDB ID: 5C1M), is used as the template for docking.[1][2][6] The protein structure is prepared by adding hydrogen atoms, assigning appropriate protonation states to titratable residues, and performing energy minimization to relieve any steric clashes.[6] Water molecules present in the crystal structure may be retained as they can mediate key interactions.[1][2]

  • Ligand Structures: The 3D structures of the morphinan derivatives are built and optimized using computational chemistry software.

2. Docking Simulation:

  • Software: Commonly used molecular docking programs include AutoDock, MOE (Molecular Operating Environment), and others.[4][6]

  • Binding Site Definition: The binding pocket is defined based on the location of the co-crystallized ligand in the receptor structure.

  • Docking Algorithm: The software's algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.

  • Scoring Function: A scoring function is used to estimate the binding affinity for each pose, typically reported in kcal/mol.[6] The poses with the most favorable scores are then analyzed.

3. Analysis of Docking Results: The resulting ligand-receptor complexes are visualized and analyzed to identify key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and ionic interactions, that contribute to the binding affinity.[1][6]

Visualizing the Computational Workflow and Signaling Context

To better understand the process of computational drug design and the biological context of μ-opioid receptor activation, the following diagrams are provided.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Crystal Structure (e.g., μ-Opioid Receptor) Docking Molecular Docking (e.g., AutoDock, MOE) PDB->Docking Ligands 3D Structures of Morphinan Derivatives Ligands->Docking Scoring Scoring & Ranking (Binding Energy/Score) Docking->Scoring Pose Binding Pose Analysis Scoring->Pose SAR Structure-Activity Relationship (SAR) Pose->SAR

General workflow for molecular docking studies.

Opioid_Signaling_Pathway Ligand Morphinan Derivative MOR μ-Opioid Receptor (μOR) Ligand->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_channel Ion Channel Modulation G_protein->Ion_channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ion_channel->Analgesia

Simplified signaling pathway of μ-opioid receptor activation.

References

Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-Aminomethyl-2-methylpyrimidin-4-ylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a viable therapeutic candidate is fraught with challenges. A critical hurdle in this process is the translation of in vitro potency to in vivo efficacy. This guide provides an objective comparison of the performance of compounds synthesized from the versatile scaffold, 5-Aminomethyl-2-methylpyrimidin-4-ylamine, with a focus on their activity as Janus kinase (JAK) inhibitors. By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to illuminate the structure-activity relationships that govern their therapeutic potential.

Derivatives of the aminopyrimidine core have emerged as a significant class of kinase inhibitors, particularly targeting the JAK family of tyrosine kinases. Dysregulation of the JAK-STAT signaling pathway is a known driver in various myeloproliferative neoplasms (MPNs) and inflammatory diseases. The following sections provide a comparative analysis of a lead compound derived from a closely related scaffold, N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine, and clinically relevant JAK2 inhibitors, offering insights into their performance in both laboratory assays and preclinical models.

Quantitative Efficacy Analysis: From Enzyme Inhibition to Cellular Activity

The initial assessment of a compound's potential often begins with its direct effect on the target enzyme and its subsequent impact on cellular processes. The data presented below summarizes the in vitro inhibitory activity of a lead compound, herein designated as Compound A8 , against JAK2 kinase and a cell line dependent on a mutated form of this enzyme.

Table 1: In Vitro Efficacy of Compound A8 [1][2]

CompoundTargetAssay TypeIC50 (nM)Cell LineCellular AssayIC50 (nM)
A8 JAK2Kinase Inhibition5Ba/F3 (JAK2 V617F)Antiproliferation25.3

Bridging the Gap: In Vivo Performance Metrics

While in vitro data provides a foundational understanding of a compound's activity, in vivo studies are essential to evaluate its pharmacokinetic properties and overall efficacy in a complex biological system. This section compares the bioavailability of the lead compound A8 with the documented in vivo anti-tumor activity of several established JAK2 inhibitors in various murine cancer models.

Table 2: Comparative In Vivo Performance of JAK2 Inhibitors

CompoundAnimal ModelTumor TypeDosing RegimenKey In Vivo Efficacy ResultsBioavailability (%)Reference
A8 N/AN/AN/AN/A41.1[1][2]
Ruxolitinib Syngeneic ID8 murine modelOvarian Cancer30 mg/kg, dailySignificantly limited tumor growth and extended median survival.N/A[3]
Fedratinib JAK2 V617F knock-in miceMyeloproliferative NeoplasmN/AEfficacious in both treatment-naive and ruxolitinib-resistant models.N/A[4]
Momelotinib Murine model of MPNMyeloproliferative NeoplasmN/ANormalized blood counts and spleen size.N/A[5][6][7]
Pacritinib Ba/F3 JAK2V617F in vivo modelMyeloproliferative Neoplasm150 mg/kg, twice a dayNormalized spleen and liver weight.N/A[8]

Understanding the Mechanism: The JAK-STAT Signaling Pathway

The therapeutic effect of the compared compounds is rooted in their ability to inhibit the JAK-STAT signaling cascade. Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation and activation of STAT proteins, which then translocate to the nucleus to regulate gene transcription. The diagram below illustrates this critical pathway.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene Gene Transcription DNA->Gene 6. Gene Regulation

Caption: The JAK-STAT signaling pathway.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, this section provides detailed methodologies for the key experiments cited.

In Vitro JAK2 Kinase Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of JAK2.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against JAK2 kinase.

Materials:

  • Recombinant human JAK2 enzyme

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Test compound dissolved in DMSO

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well assay plates

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO.

  • Reaction Setup: The kinase, peptide substrate, and test compound are added to the wells of the assay plate.

  • Reaction Initiation: The reaction is initiated by the addition of ATP. The final reaction mixture is incubated at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based detection reagent.

  • Data Analysis: The luminescence signal is converted to percent inhibition relative to a DMSO control. The IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.

In Vitro Antiproliferation Assay (Ba/F3 Cell Line)

This cell-based assay assesses the effect of a test compound on the proliferation of cells that are dependent on the activity of a specific kinase for their growth and survival.

Objective: To determine the IC50 of a test compound for inhibiting the proliferation of Ba/F3 cells expressing the JAK2 V617F mutation.

Materials:

  • Ba/F3 cells stably expressing JAK2 V617F

  • Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)

  • Test compound dissolved in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Ba/F3-JAK2 V617F cells are seeded into 96-well plates at a predetermined density.

  • Compound Treatment: The cells are treated with a serial dilution of the test compound and incubated for a specified period (e.g., 72 hours).

  • Viability Measurement: A cell viability reagent is added to each well, and the luminescence, which is proportional to the number of viable cells, is measured.

  • Data Analysis: The data is normalized to a DMSO control, and the IC50 value is calculated from the resulting dose-response curve.

In Vivo Pharmacokinetic Study

This study evaluates how a test compound is absorbed, distributed, metabolized, and excreted in a living organism.

Objective: To determine the oral bioavailability of a test compound in mice.

Materials:

  • Test compound

  • Vehicle for oral and intravenous administration

  • Male BALB/c mice

  • Blood collection supplies

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing: Two groups of mice receive the test compound, one via oral gavage and the other via intravenous injection.

  • Blood Sampling: Blood samples are collected from the mice at various time points post-dosing.

  • Sample Analysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters, including the area under the concentration-time curve (AUC) for both oral and intravenous administration, are calculated. The oral bioavailability (F%) is determined using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

Experimental Workflow Visualization

The process of evaluating a potential kinase inhibitor from initial screening to in vivo assessment follows a structured workflow. The diagram below outlines the key stages of this process.

Experimental_Workflow A Compound Synthesis (from 5-Aminomethyl-2-methyl -pyrimidin-4-ylamine) B In Vitro Kinase Assay (IC50 Determination) A->B C In Vitro Cellular Assay (Antiproliferation, IC50) B->C D In Vivo Pharmacokinetics (e.g., Bioavailability) C->D E In Vivo Efficacy Study (e.g., Tumor Model) D->E F Lead Optimization or Clinical Candidate Selection E->F

Caption: Drug discovery workflow for kinase inhibitors.

References

A Comparative Guide to Pyrimidine Synthesis: Benchmarking Novel Methods Against Established Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of pyrimidine scaffolds is a cornerstone of innovation. This guide provides an objective comparison of prominent new pyrimidine synthesis methods against traditional procedures, supported by experimental data to inform methodology selection.

The synthesis of pyrimidines, a critical heterocyclic motif in numerous pharmaceuticals, has evolved significantly from classical condensation reactions to more sophisticated and efficient modern techniques. This guide delves into a comparative analysis of four key methodologies: the traditional Pinner Synthesis, the well-established Biginelli Reaction, and two contemporary approaches—a sustainable Iridium-Catalyzed Multicomponent Synthesis and a rapid Microwave-Assisted Synthesis. Our evaluation focuses on reaction efficiency, conditions, and overall yield, providing a clear framework for selecting the optimal synthetic route for your research needs.

Comparative Analysis of Pyrimidine Synthesis Methodologies

The following table summarizes the key quantitative data for the selected pyrimidine synthesis methods, offering a side-by-side comparison of their performance based on published experimental results.

MethodKey ReagentsCatalystSolventReaction TimeTemperatureYield (%)
Pinner Synthesis Urea, AcetylacetoneHydrogen ChlorideMethanol3 hours52°C90.2%[1]
Biginelli Reaction Benzaldehyde, Ethyl Acetoacetate, UreaBenzyltriethylammonium ChlorideSolvent-free30-45 minutes100°C>85%[1]
Iridium-Catalyzed Multicomponent Synthesis Amidines, AlcoholsPN5P-Ir-pincer complexTolueneNot Specified150°CUp to 93%[1][2][3]
Microwave-Assisted Synthesis Aldehyde, Ethyl Acetoacetate, Urea/ThioureaSulfamic AcidSolvent-free2-5 minutesNot Specified (300W)88-95%[1]

Visualizing the Synthetic Pathways

To illustrate the procedural flow of both a traditional and a modern approach to pyrimidine synthesis, the following diagrams, generated using the DOT language, depict the key stages of the Pinner Synthesis and the Iridium-Catalyzed Multicomponent Synthesis.

G cluster_0 Traditional Pinner Synthesis 1,3-Dicarbonyl 1,3-Dicarbonyl Condensation Condensation 1,3-Dicarbonyl->Condensation Amidine Amidine Amidine->Condensation Cyclization Cyclization Condensation->Cyclization Pyrimidine Pyrimidine Cyclization->Pyrimidine

A simplified workflow for the traditional Pinner synthesis of a pyrimidine derivative.

G cluster_1 Novel Iridium-Catalyzed Multicomponent Synthesis Amidine Amidine Dehydrogenation_Condensation Dehydrogenation_Condensation Amidine->Dehydrogenation_Condensation Alcohol_1 Alcohol_1 Alcohol_1->Dehydrogenation_Condensation Alcohol_2 Alcohol_2 Alcohol_2->Dehydrogenation_Condensation Ir_Catalyst Ir_Catalyst Ir_Catalyst->Dehydrogenation_Condensation Substituted_Pyrimidine Substituted_Pyrimidine Dehydrogenation_Condensation->Substituted_Pyrimidine

A generalized workflow for a novel iridium-catalyzed multicomponent pyrimidine synthesis.

Experimental Protocols

Established Routes

1. Pinner Synthesis of 4,6-dimethylpyrimidine

This classical method involves the condensation of a 1,3-dicarbonyl compound with an amidine.

  • Materials: Acetylacetone (1,3-dicarbonyl compound), Urea (amidine source), Hydrogen Chloride, Methanol.

  • Procedure:

    • Dissolve urea in methanol.

    • Add acetylacetone to the solution.

    • Saturate the mixture with dry hydrogen chloride gas while cooling in an ice bath.

    • Allow the reaction mixture to stand at room temperature for 3 hours.

    • Reflux the mixture for 1 hour at 52°C.

    • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide solution).

    • The precipitated product is filtered, washed with cold water, and dried.

    • Purification can be achieved by recrystallization from ethanol.

  • Characterization: The structure of the synthesized 4,6-dimethylpyrimidine can be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

2. Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is a one-pot three-component reaction that is widely used for the synthesis of dihydropyrimidinones.

  • Materials: Benzaldehyde (aldehyde), Ethyl acetoacetate (β-keto ester), Urea, Benzyltriethylammonium chloride (catalyst).

  • Procedure:

    • A mixture of benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and benzyltriethylammonium chloride (0.1 mmol) is prepared.

    • The mixture is heated at 100°C under solvent-free conditions for 30-45 minutes.

    • The progress of the reaction is monitored by thin-layer chromatography.

    • After completion, the reaction mixture is cooled to room temperature.

    • The solid product is washed with cold water and then recrystallized from ethanol to afford the pure dihydropyrimidinone.

  • Characterization: The product can be characterized by its melting point and spectroscopic data (FT-IR, 1H NMR, 13C NMR).

Novel Methods

3. Iridium-Catalyzed Multicomponent Synthesis of Substituted Pyrimidines

This novel approach utilizes an iridium catalyst for the regioselective synthesis of pyrimidines from amidines and alcohols.[2][3]

  • Materials: Amidine hydrochloride, Primary or secondary alcohols, PN5P-Ir-pincer complex (catalyst), Toluene (solvent), Base (e.g., potassium tert-butoxide).

  • Procedure:

    • In a glovebox, a reaction vessel is charged with the PN5P-Ir-pincer complex catalyst, amidine hydrochloride, and a base.

    • The respective alcohols and toluene are added to the vessel.

    • The reaction vessel is sealed and heated to 150°C.

    • The reaction is stirred for the specified time (not explicitly stated in the provided abstract, but would be determined experimentally).

    • After cooling to room temperature, the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

  • Characterization: The structure of the resulting substituted pyrimidine is confirmed by NMR spectroscopy and mass spectrometry.

4. Microwave-Assisted Synthesis of Pyrimidine Derivatives

Microwave irradiation significantly accelerates the synthesis of pyrimidines in this multicomponent reaction.[4]

  • Materials: Aromatic aldehyde (e.g., benzaldehyde), Active methylene compound (e.g., ethyl cyanoacetate or malononitrile), Benzamidine hydrochloride, Potassium carbonate, Water (solvent).

  • Procedure:

    • In a microwave vial, mix the aldehyde (1 mmol), active methylene compound (1 mmol), benzamidine hydrochloride (1 mmol), and potassium carbonate (2 mmol).

    • Add 10 mL of water to the vial.

    • Seal the vial and place it in a CEM microwave reactor.

    • Irradiate the mixture at 300 W and 100°C for 2-5 minutes.

    • After the reaction, allow the vial to cool to room temperature.

    • The precipitate is filtered and washed several times with water.

    • The crude product is recrystallized from ethanol to yield the pure pyrimidine derivative.

  • Characterization: The synthesized compounds are characterized by their melting points and spectroscopic analysis (FT-IR, 1H NMR).[4]

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Aminomethyl-2-methylpyrimidin-4-ylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the safe handling and disposal of chemical reagents is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of 5-Aminomethyl-2-methylpyrimidin-4-ylamine dihydrochloride, ensuring the safety of personnel and compliance with environmental regulations.

Immediate Safety and Handling Considerations

Before beginning any disposal process, it is crucial to consult the material's specific Safety Data Sheet (SDS). Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.[2]

Key Chemical Properties:

PropertyValue
CAS Number874-43-1[3][4]
Molecular FormulaC6H12Cl2N4
AppearanceSolid

Step-by-Step Disposal Protocol

The disposal of this compound should be approached with a clear understanding of its chemical nature as an amine and a dihydrochloride salt. The following protocol outlines the recommended procedure for its safe disposal.

Step 1: Waste Identification and Segregation

Proper segregation of chemical waste is the first critical step.

  • Characterize the Waste: Determine if the waste is in solid form or dissolved in a solvent. Identify any other chemicals mixed with the this compound.

  • Segregate Amines: Amine waste should be collected separately from other chemical waste streams, especially from acids and oxidizers, to prevent hazardous reactions.[2] Do not mix this waste with halogenated solvents, heavy metals, or other incompatible materials.[1][5]

Step 2: Containerization and Labeling

Properly containing and labeling waste is essential for safety and compliance.

  • Use Compatible Containers: Collect the waste in a clearly labeled, sealed, and compatible container.[1] For solid waste, a securely sealed plastic or glass container is appropriate. For solutions, ensure the container material is compatible with the solvent used.

  • Label Clearly: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.

Step 3: Neutralization (for aqueous solutions)

Due to its dihydrochloride nature, the compound will likely form an acidic solution in water. Neutralization is a key step to reduce its corrosivity.

  • Dilution: If you have a concentrated solution, it should first be diluted by slowly adding it to a large volume of cold water.[6]

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide, while stirring.[6] Monitor the pH using pH paper or a calibrated pH meter. The goal is to bring the pH to a neutral range (typically between 6 and 8).[7] The reaction is complete when fizzing stops and the pH is neutral.[6]

  • Caution: The neutralization reaction can generate heat. Perform this step slowly and in a container that can withstand temperature changes.

Step 4: Final Disposal

The final disposal route depends on the nature of the waste (solid or neutralized liquid) and institutional and local regulations.

  • Solid Waste: Uncontaminated solid this compound should be collected in a labeled hazardous waste container and disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1]

  • Neutralized Aqueous Waste: In many jurisdictions, small quantities of neutralized, non-hazardous aqueous solutions can be disposed of down the sanitary sewer with copious amounts of water.[7][8][9] However, you must confirm this is permissible with your local EHS office and regulations, as some municipalities have stricter rules regarding the disposal of laboratory chemicals.[7]

  • Contaminated Materials: Any materials used in the handling and disposal process (e.g., gloves, weighing paper, pipette tips) that are contaminated with the chemical should be collected in a designated solid hazardous waste container.

  • Empty Containers: Empty containers that held the chemical should be triple-rinsed with a suitable solvent (e.g., water).[2][5] The rinsate must be collected and treated as hazardous waste.[2][5] After thorough cleaning, the container can be disposed of as regular trash, provided the label is defaced.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: 5-Aminomethyl-2- methylpyrimidin-4-ylamine dihydrochloride Waste characterize Characterize Waste: Solid or Aqueous Solution? start->characterize solid_waste Solid Waste characterize->solid_waste Solid aqueous_waste Aqueous Solution characterize->aqueous_waste Aqueous is_mixed Is it mixed with other hazardous chemicals? hazardous_mix Treat as Mixed Hazardous Waste is_mixed->hazardous_mix Yes collect_solid Collect in a labeled, compatible solid waste container. is_mixed->collect_solid No (Solid) neutralize Neutralize to pH 6-8 with a weak base. is_mixed->neutralize No (Aqueous) solid_waste->is_mixed aqueous_waste->is_mixed ehs_disposal Arrange for pickup by EHS or licensed waste contractor. hazardous_mix->ehs_disposal collect_solid->ehs_disposal check_regulations Consult local EHS for sewer disposal regulations. neutralize->check_regulations sewer_disposal Dispose down sanitary sewer with copious amounts of water. check_regulations->sewer_disposal Permitted check_regulations->ehs_disposal Not Permitted end End: Proper Disposal sewer_disposal->end ehs_disposal->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always prioritize the specific instructions provided in the Safety Data Sheet for the chemical and adhere to all local, state, and federal regulations for chemical waste disposal. Consult with your institution's Environmental Health and Safety department for any questions or clarification.

References

Essential Safety and Operational Guide for 5-Aminomethyl-2-methylpyrimidin-4-ylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-Aminomethyl-2-methylpyrimidin-4-ylamine dihydrochloride. The following procedures and recommendations are based on best practices for handling similar pyrimidine derivatives and are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar compounds.

Protection TypeEquipmentSpecifications & Rationale
Eye and Face Protection Safety Goggles and Face ShieldTight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles when there is a risk of significant splashing or explosion.[1][2][3]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves offer broad short-term protection.[1][3] For prolonged contact or handling of larger quantities, consult the manufacturer's chemical resistance guide to select the appropriate glove material (e.g., neoprene or butyl rubber). Always inspect gloves for integrity before use.[1][3]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned to cover as much skin as possible.[1][4] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[1]
Respiratory Protection NIOSH/MSHA or EN 149 Approved RespiratorUse a respirator if engineering controls (e.g., fume hood) are not feasible or if exposure limits are exceeded. A particulate filter is recommended for solid compounds.[1] Annual medical evaluations and fit testing may be required.[3]
General Lab Attire Long Pants and Closed-Toe ShoesStandard laboratory practice to protect skin from potential spills.[4]

Operational Plan for Handling

A systematic approach is essential when working with this compound to ensure personal and environmental safety.

1. Preparation:

  • Ensure that an appropriate chemical fume hood is available and functioning correctly.

  • Verify that an eyewash station and safety shower are readily accessible.[5]

  • Prepare all necessary equipment and reagents before handling the compound.

  • Put on all required personal protective equipment as detailed in the table above.

2. Handling:

  • Conduct all handling of the solid compound within a certified chemical fume hood to minimize inhalation exposure.

  • Avoid direct contact with the skin, eyes, and clothing.[4] Do not breathe in dust.[4]

  • Use appropriate, clean, and dry laboratory equipment (e.g., spatulas, glassware).

  • Keep the container tightly closed when not in use.[6]

3. Storage:

  • Store the compound in a dry, cool, and well-ventilated place.[6]

  • Keep containers tightly closed to prevent contamination and degradation.[6]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any unused or waste compound in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of in a designated hazardous waste container.[1]

2. Disposal Method:

  • Dispose of all chemical waste through your institution's environmental health and safety (EHS) office.

  • Do not dispose of the chemical down the drain or in the regular trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Verify Fume Hood & Safety Equipment prep2 Gather Materials prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Avoid Contact & Inhalation handle1->handle2 handle3 Use Clean Equipment handle2->handle3 handle4 Keep Container Closed handle3->handle4 store1 Cool, Dry, Ventilated Area handle4->store1 disp1 Segregate Solid Waste handle4->disp1 store2 Tightly Sealed Container store1->store2 store3 Away from Incompatibles store2->store3 disp2 Dispose of Contaminated Materials disp1->disp2 disp3 Contact EHS for Pickup disp2->disp3

Caption: Workflow for the safe handling of the chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Aminomethyl-2-methylpyrimidin-4-ylamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
5-Aminomethyl-2-methylpyrimidin-4-ylamine dihydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.